Product packaging for 2',4'-Dihydroxyacetophenone(Cat. No.:CAS No. 89-84-9)

2',4'-Dihydroxyacetophenone

Cat. No.: B118725
CAS No.: 89-84-9
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Description

2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.
This compound has been reported in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
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InChI Key

SULYEHHGGXARJS-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)O
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID4058998
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid
Record name 2,4-Dihydroxyacetophenone
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Record name 2',4'-Dihydroxyacetophenone
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CAS No.

89-84-9
Record name 2′,4′-Dihydroxyacetophenone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-
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Record name RESACETOPHENONE
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Record name 2',4'-Dihydroxyacetophenone
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Melting Point

147 °C
Record name 2',4'-Dihydroxyacetophenone
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Foundational & Exploratory

The Botanical Occurrence of 2',4'-Dihydroxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural presence, extraction, and potential biological activities of the phenolic compound 2',4'-dihydroxyacetophenone in the plant kingdom.

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a significant plant metabolite. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the plants in which this compound is found, quantitative data, experimental protocols for its isolation and analysis, and insights into its potential biological signaling pathways.

Natural Occurrence and Quantitative Analysis

This compound, also known as resacetophenone, is a phenolic compound that has been identified in a variety of plant species. Its presence has been confirmed in the roots of Paeonia moutan (now classified as Paeonia suffruticosa), Cynanchum auriculatum, and Vincetoxicum atratum (a related species to Vincetoxicum paniculatum), as well as in Derris indica.[1][2] While the compound has been identified in these plants, quantitative data on its concentration is not extensively available in the current literature for all species.

However, a notable study on Cynanchum auriculatum provides specific quantitative results. From a 400 mg ethanol extract of the roots of Cynanchum auriculatum, 8.3 mg of this compound was isolated, indicating a significant presence of this compound in the plant's root system.

For other plant species, while its presence is confirmed, the focus of many studies has been on other major bioactive compounds, leaving the specific concentration of this compound yet to be fully quantified.

Plant SpeciesPlant PartMethod of Extraction/IsolationConcentration
Cynanchum auriculatumRootEthanol Extraction & High-Speed Counter-Current Chromatography8.3 mg from 400 mg of ethanol extract
Paeonia suffruticosa (formerly Paeonia moutan)Root BarkIdentified as a biotransformation product of paeonol.Not Quantified
Vincetoxicum atratumRootIdentified as a chemical constituent.Not Quantified
Derris indicaNot SpecifiedIdentified as a constituent.Not Quantified

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve various chromatographic techniques. Below are detailed methodologies based on cited experiments.

Protocol 1: Isolation from Cynanchum auriculatum using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study that successfully isolated three acetophenones, including this compound, from the ethanol extract of Cynanchum auriculatum roots.

1. Extraction:

  • The dried and powdered roots of Cynanchum auriculatum are extracted with ethanol.
  • The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

2. HSCCC Separation:

  • Two-Phase Solvent System: A two-phase solvent system composed of light petroleum (boiling point 60–90 °C), ethyl acetate, methanol, and water in a volumetric ratio of 4:9:6:6 is prepared. The mixture is thoroughly shaken and allowed to separate into two phases.
  • HSCCC Instrument Preparation: The multilayer coil column of the HSCCC instrument is first filled entirely with the upper stationary phase.
  • Sample Injection: The crude ethanol extract is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the column.
  • Elution: The lower mobile phase is pumped into the head of the column at a specific flow rate, while the apparatus is rotated at a high speed (e.g., 800 rpm).
  • Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions.
  • Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3. Purification:

  • Fractions containing the target compound are combined and concentrated.
  • Further purification, if necessary, can be achieved by recrystallization to obtain this compound with high purity.

Protocol 2: General Quantification by High-Performance Liquid Chromatography (HPLC)

This generalized protocol is based on a validated HPLC method for the determination of four acetophenones, including this compound, in Radix Cynanchi bungei. This method can be adapted for the quantification of the compound in other plant extracts.

1. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound standard is prepared in methanol and diluted to various concentrations to create a calibration curve.
  • Sample Solution: The dried plant material is powdered and extracted with a suitable solvent (e.g., methanol or ethanol) using methods such as sonication or reflux. The extract is then filtered and diluted to a known concentration.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.
  • Mobile Phase: A mixture of methanol and water (e.g., 26:74, v/v) is used as the mobile phase in an isocratic elution.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
  • Detection: A photodiode array (PDA) detector is used for monitoring the effluent. This compound can be detected at a wavelength of 280 nm.
  • Injection Volume: A standard volume (e.g., 10 µL) of the standard and sample solutions is injected.

3. Quantification:

  • The peak area of this compound in the sample chromatogram is compared with the calibration curve generated from the standard solutions to determine its concentration in the extract.

Experimental and Signaling Pathway Visualizations

To illustrate the workflow of isolating this compound and its potential biological interactions, the following diagrams are provided in the DOT language for Graphviz.

G cluster_extraction Plant Material Processing & Extraction cluster_purification Purification Workflow plant Dried Plant Material (e.g., Roots) powder Powdered Plant Material plant->powder Grinding extract Crude Ethanol Extract powder->extract Ethanol Extraction hsccc HSCCC Separation extract->hsccc fractions Collected Fractions hsccc->fractions Elution hplc HPLC Analysis fractions->hplc Screening pure_compound Pure 2',4'-Dihydroxy- acetophenone hplc->pure_compound Identification & Isolation

Figure 1: General workflow for the extraction and isolation of this compound.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4/MD2 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 irak4 IRAK4 myd88->irak4 nfkb_activation NF-κB Activation (p65 Acetylation) irak4->nfkb_activation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nfkb_activation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation dhap This compound dhap->tlr4 Inhibits Binding? hdac1 HDAC1 dhap->hdac1 Stabilizes hdac1->nfkb_activation Reduces Acetylation

Figure 2: Postulated anti-inflammatory signaling pathway of this compound.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways of this compound are limited, research on structurally similar dihydroxyacetophenone isomers provides valuable insights into its potential anti-inflammatory mechanisms. These studies suggest an interaction with key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

One proposed mechanism, based on studies of 2',5'-dihydroxyacetophenone, is the inhibition of the NF-κB pathway. This may occur through the stabilization of Histone Deacetylase 1 (HDAC1), which in turn reduces the acetylation of the p65 subunit of NF-κB. This hypoacetylation prevents the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Furthermore, studies on 2',4'-dihydroxybenzophenone suggest a potential inhibitory effect on the Toll-like Receptor 4 (TLR4) signaling pathway. It is plausible that this compound could interfere with the binding of lipopolysaccharide (LPS) to the TLR4/MD2 complex, thereby inhibiting the downstream activation of MyD88, IRAK4, and subsequently, NF-κB.

The MAPK pathway, which is also crucial in regulating inflammation, represents another potential target for this compound. Inhibition of key kinases within this pathway, such as p38 and JNK, could lead to a reduction in the inflammatory response.

This guide provides a foundational understanding of this compound's natural occurrence for researchers. Further investigation is warranted to quantify its presence in a wider range of botanicals and to fully elucidate its mechanisms of action, which could unlock its potential for therapeutic applications.

References

A Comprehensive Technical Guide to 2',4'-Dihydroxyacetophenone (CAS Number: 89-84-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a significant building block in organic synthesis and possesses a range of biological activities.[1][2] Its chemical structure, featuring a dihydroxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of various pharmaceuticals and other bioactive molecules.[3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and its role in biological pathways, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow-brown to reddish-brown crystalline powder.[1] It is a member of the resorcinol and dihydroxyacetophenone families and is recognized as a plant metabolite.[1][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89-84-9[1][5][6]
Molecular Formula C₈H₈O₃[4][5]
Molecular Weight 152.15 g/mol [4]
Appearance Yellow-brown to reddish-brown fine crystalline powder[1]
Melting Point 143-144.5 °C[1][6]
Boiling Point 234.6°C (estimate)[6]
Density 1.18 g/mL at 25 °C[1][6]
Solubility Soluble in hot alcohol, pyridine, and glacial acetic acid. Slowly decomposes in water. Nearly insoluble in ether, benzene, and chloroform. Soluble in DMSO and Methanol.[1][6]
pKa 7.96 ± 0.18[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of resorcinol. Several methods have been reported, with variations in catalysts and reaction conditions.

Synthesis via Zinc Chloride Catalyst

A widely used method involves the reaction of resorcinol with acetic acid in the presence of anhydrous zinc chloride.[1][7]

Experimental Protocol:

  • Preparation: Anhydrous zinc chloride (1.1 mol) is dissolved in glacial acetic acid (1.5 mol) in a round-bottom flask equipped with a reflux condenser.[7]

  • Reaction: Resorcinol (1.0 mol) is added to the mixture.[7]

  • Heating: The reaction mixture is heated to 100-130°C and maintained at this temperature for 1 hour.[7]

  • Work-up: After the reaction is complete, the mixture is cooled and decomposed by adding 18% hydrochloric acid.[7]

  • Purification: The crude product is obtained by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield pale yellow to white crystals of this compound.[7][8]

Synthesis via Proton Acid Catalyst

An alternative method utilizes a proton acid catalyst, such as sulfuric acid, while removing the water formed during the reaction.[9]

Experimental Protocol:

  • Reaction Setup: Resorcinol and acetic acid are combined in a reaction vessel with a proton acid catalyst (e.g., sulfuric acid).[9]

  • Azeotropic Distillation: The reaction is conducted under conditions that allow for the continuous removal of water, for instance, by azeotropic distillation.

  • Hydrolysis: The resulting residue is refluxed with water containing a small amount of sulfuric acid for 6 hours.[9]

  • Isolation: The solution is cooled to room temperature, and the precipitated this compound is collected by filtration.[9]

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Resorcinol + Acetic Acid Catalyst Zinc Chloride or Proton Acid Reactants->Catalyst Reaction Heating (100-130°C) Catalyst->Reaction Decomposition Acidic Work-up (HCl) Reaction->Decomposition Filtration Filtration Decomposition->Filtration Recrystallization Recrystallization (Hot Water) Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

General Synthesis and Purification Workflow.

Biological Activity and Applications

This compound serves as a precursor for a variety of biologically active compounds and exhibits some intrinsic bioactivities.

Precursor for Chalcones and Flavonoids

This compound is a key starting material for the synthesis of chalcones, which are precursors to flavonoids.[10] These synthesized derivatives have been investigated for various pharmacological properties.

Enzyme Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3.[11] PDE inhibitors are of interest for their potential therapeutic applications in cardiovascular and neurological disorders.[11]

Antimicrobial and Antitumor Activity

Novel dihydroxyacetophenone derivatives have been synthesized and shown to possess significant antimicrobial and antitumor activities.[12] Notably, some brominated derivatives have demonstrated potent antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[12]

Antioxidant and Anti-inflammatory Properties

This compound is known for its antioxidant properties, acting as a free radical scavenger.[3] It has also been shown to inhibit the transcription of COX-2 in cancer cells, suggesting anti-inflammatory potential.[2]

A simplified representation of the potential signaling pathway modulation by this compound derivatives is shown below.

G DHAP This compound Derivatives PDE Phosphodiesterase (PDE) DHAP->PDE Inhibition COX2 Cyclooxygenase-2 (COX-2) DHAP->COX2 Inhibition of Transcription BacterialGrowth Bacterial Growth DHAP->BacterialGrowth Inhibition TumorGrowth Tumor Cell Proliferation DHAP->TumorGrowth Inhibition

Potential Biological Targets of DHAP Derivatives.

Conclusion

This compound is a versatile chemical compound with a well-established role in organic synthesis and emerging significance in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of high interest for researchers and drug development professionals. Further exploration of its derivatives could lead to the discovery of novel therapeutic agents.

References

2',4'-Dihydroxyacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known by its common names resacetophenone and 4-acetylresorcinol, is an aromatic ketone that serves as a vital building block in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] Structurally, it is an acetophenone substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring.[3] This compound is a naturally occurring plant metabolite and has garnered significant attention for its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[1][3][4]

Its utility extends to being a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, including chromones, flavones, and other heterocyclic compounds.[1][3] Derivatives of this compound have been explored as potent inhibitors of enzymes such as phosphodiesterases (PDEs), highlighting its potential as a scaffold for drug discovery.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a dihydroxyacetophenone characterized by the chemical formula C₈H₈O₃.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It typically appears as a yellow-brown to reddish-brown crystalline powder.[1][3] It is soluble in hot alcohols, pyridine, and glacial acetic acid, but shows poor solubility in ether, benzene, and chloroform.[3]

PropertyValueReference
Molecular Formula C₈H₈O₃[3][6]
Molecular Weight 152.15 g/mol [3][6]
IUPAC Name 1-(2,4-dihydroxyphenyl)ethanone
CAS Number 89-84-9[3][6]
Appearance Yellow-brown to reddish-brown crystalline powder[1][3]
Melting Point 142–147 °C[7][8][9]
Boiling Point 180-181 °C at 10 mmHg; ~319 °C (est.) at 760 mmHg[7][10]
Solubility Soluble in DMSO, hot alcohol, pyridine, glacial acetic acid.[3][8][11]
pKa (Strongest Acidic) 7.9[12]
Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented below.

Spectroscopy DataReference
¹H-NMR Spectra available, characteristic peaks for aromatic protons, hydroxyl groups, and methyl protons.[4][13][14]
¹³C-NMR Spectra available, showing characteristic shifts for carbonyl carbon, aromatic carbons, and methyl carbon.[15][16][17][18]
FT-IR (KBr Pellet) Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching.[19][20][21]
Mass Spectrometry Molecular Ion Peak (M+) at m/z = 152. Key fragments observed.[11][22][23]

Synthesis and Manufacturing

This compound is commonly synthesized via the Friedel-Crafts acylation of resorcinol. The most established method is the Hoesch reaction, which involves the reaction of resorcinol with acetic acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[3][7][8][9]

Hoesch_Reaction cluster_react Reaction cluster_process Processing Resorcinol Resorcinol Intermediate Reaction Mixture Resorcinol->Intermediate AceticAcid Acetic Acid AceticAcid->Intermediate Catalyst Anhydrous ZnCl₂ Catalyst->Intermediate node_heat node_heat Intermediate->node_heat Heat (140-150°C) Product This compound node_hcl Add HCl (aq) node_heat->node_hcl Decomposition node_cool node_cool node_hcl->node_cool Cooling node_filter node_filter node_cool->node_filter Filtration node_filter->Product

Figure 1: General workflow for the Hoesch synthesis of this compound.

An alternative approach involves reacting resorcinol and acetic acid in the presence of a proton acid catalyst while continuously removing the water formed during the reaction to drive the equilibrium towards the product.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging free radicals.[1]

Biological Activity DescriptionKey DataReference
Anti-inflammatory Inhibits the transcription of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.IC₅₀ = 500 μM (in DLD-1 cancer cells)[24]
Antioxidant Acts as a free radical scavenger.-[1]
Antibacterial Shows inhibitory activity against the growth of certain bacteria.-[1]
Enzyme Inhibition Derivatives act as potent inhibitors of Phosphodiesterase-1 (PDE-1) and Phosphodiesterase-3 (PDE-3).-[5]
Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit the transcription of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[24]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation DHAP 2',4'-Dihydroxy- acetophenone DHAP->COX2 Inhibits Transcription

Figure 2: Inhibition of the COX-2 signaling pathway by this compound.
Role in Phosphodiesterase (PDE) Signaling

While the parent compound's activity is not fully elucidated, its derivatives have shown potent inhibition of phosphodiesterases, particularly PDE3.[5] PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE3 is a cGMP-inhibited cAMP-hydrolyzing enzyme. By inhibiting PDE3, compounds can increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates numerous downstream cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and lipolysis.[1]

PDE3_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolysis Response Cellular Response (e.g., Lipolysis, Relaxation) PKA->Response Phosphorylates Targets DHAP_deriv DHAP Derivatives DHAP_deriv->PDE3 Inhibits

Figure 3: Modulation of the PDE3 signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assays relevant to its primary biological activities.

Synthesis of this compound (Hoesch Reaction)

This protocol is adapted from established procedures for the acylation of resorcinol.[7][8]

Materials:

  • Resorcinol (1 mole equivalent)

  • Anhydrous Zinc Chloride (1.2 mole equivalent)[7]

  • Glacial Acetic Acid (2.7 mole equivalent)[7]

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ice

  • 1-L Beaker, Sand Bath or Heating Mantle, Stirring Rod, Filtration Apparatus

Procedure:

  • In a 1-L beaker, carefully dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (2.7 moles) of glacial acetic acid. This may require gentle heating to approximately 140°C.[7]

  • To this hot solution, add 110 g (1 mole) of resorcinol with continuous stirring.[7]

  • Heat the reaction mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C.[7]

  • After 20 minutes, carefully dilute the hot mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water to decompose the zinc complex.[7]

  • Cool the resulting dark red solution in an ice bath to 5°C to induce precipitation of the product.[7]

  • Collect the precipitate by filtration and wash the orange-red solid with 1 L of dilute (1:3) hydrochloric acid to remove any remaining zinc salts.[7]

  • The crude product can be further purified by recrystallization from hot water or dilute hydrochloric acid to yield a tan-colored solid.[7][8][9]

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This is a general and widely used protocol to assess the antioxidant capacity of a compound.[25][26]

Materials:

  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (Spectrophotometric grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[27]

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution to test a range of concentrations. Prepare similar dilutions for the positive control (e.g., Ascorbic Acid).[27]

  • Assay:

    • To a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction (e.g., 100 µL).[27]

    • Prepare a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][27]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[26][27]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.[26][28]

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[10][29]

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic Acid (Substrate)

  • This compound (Test Inhibitor)

  • Celecoxib (Positive Control Inhibitor)

  • 96-well white opaque plate

  • Fluorescence Plate Reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Thaw the COX-2 enzyme on ice immediately before use.[10][29]

  • Inhibitor Preparation: Dissolve the test inhibitor (this compound) and positive control (Celecoxib) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[10]

  • Reaction Setup: In a 96-well plate, set up the following wells:

    • Enzyme Control [EC]: Add Assay Buffer.

    • Inhibitor Control [IC]: Add the positive control inhibitor (Celecoxib).

    • Sample Screen [S]: Add the diluted test inhibitor.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and the COX Probe. Add this mix to all wells. Then add the COX-2 enzyme to all wells except for a background control.[10][30]

  • Pre-incubation: Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.[12][30]

  • Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[10][30]

  • Measurement: Immediately begin measuring the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[10][29]

  • Calculation: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as:

    • % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] x 100

  • The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation upon inhalation of its dust.[2][15][31]

  • Handling: Use in a well-ventilated area. Avoid formation and inhalation of dust. Avoid contact with skin and eyes.[27][31] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][31]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][27] Keep the container tightly closed.[15][31]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][31] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15]

References

The Multifaceted Chemistry of Resacetophenone: A Technical Guide to its Synonyms, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 2',4'-Dihydroxyacetophenone, widely known in scientific circles as Resacetophenone, is a pivotal aromatic ketone that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. This technical guide offers an in-depth exploration of its synonyms, chemical and physical properties, and its significant role as a building block in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental protocols for key syntheses, and visualizing relevant biological pathways.

Nomenclature and Identification: Unveiling the Synonyms

This compound is identified by several names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing. The compound is also registered under the CAS Number 89-84-9.[1][2]

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
Systematic Name 1-(2,4-dihydroxyphenyl)ethanone[1][2]
Common Name Resacetophenone[1][2]
Alternative Names 4-Acetylresorcinol[2], 1-Acetyl-2,4-dihydroxybenzene
CAS Number 89-84-9[1]
Molecular Formula C₈H₈O₃[1]
InChI Key SULYEHHGGXARJS-UHFFFAOYSA-N

Physicochemical Properties: A Data-Driven Overview

The utility of Resacetophenone in organic synthesis is underpinned by its distinct physical and chemical characteristics. These properties influence its reactivity, solubility, and handling in experimental settings.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 152.15 g/mol [1]
Appearance White to yellow or tan crystalline powder[3]
Melting Point 144-147 °C[1]
Solubility Soluble in hot alcohol, pyridine, and glacial acetic acid. Sparingly soluble in water, ether, benzene, and chloroform.[1]
pKa 7.96±0.18

Applications in Drug Development: A Versatile Synthetic Platform

Resacetophenone serves as a critical starting material for the synthesis of a variety of compounds with significant pharmacological activities. Its dihydroxyphenyl moiety and reactive acetyl group allow for diverse chemical modifications, leading to the creation of novel drug candidates.[3] Key areas of application include the development of antimicrobial agents, phosphodiesterase (PDE) inhibitors, and flavonoids with anti-inflammatory and antioxidant properties.

Antimicrobial and Antitumor Agents

Derivatives of this compound have demonstrated notable antimicrobial and antitumor activities. For instance, novel diazine derivatives incorporating the dihydroxyacetophenone skeleton have shown significant biological activity, including potent antibacterial effects against drug-resistant strains like Pseudomonas aeruginosa.

Phosphodiesterase (PDE) Inhibitors

Resacetophenone is a valuable precursor for the synthesis of bis-Schiff base derivatives that act as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[4] These enzymes play a crucial role in regulating intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Dysregulation of PDE activity is implicated in various conditions, including cardiovascular diseases, neurological disorders, and inflammatory conditions.[4]

Flavonoids and COX-2 Inhibition

The structural backbone of Resacetophenone is ideal for the synthesis of flavonoids, a class of polyphenolic compounds with a broad spectrum of biological activities, including antioxidant and anti-inflammatory effects.[5] Furthermore, this compound has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6] This suggests a potential mechanism for its anti-inflammatory properties.

Experimental Protocols: Synthesis of Bioactive Derivatives

The following sections provide detailed methodologies for the synthesis of key bioactive compounds derived from this compound.

Synthesis of Bis-Schiff Base Derivatives as PDE Inhibitors

This two-step protocol outlines the synthesis of bis-Schiff base derivatives of this compound.[4]

Step 1: Synthesis of the Hydrazone Intermediate

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 5-6 hours with constant stirring.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the hydrazone intermediate.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of the Final Bis-Schiff Base Derivatives

  • Dissolve the synthesized hydrazone intermediate in ethanol.

  • Add a substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture to allow the precipitation of the bis-Schiff base product.

  • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Synthesis of Flavone Derivatives

This protocol describes a general method for the synthesis of flavones from 2'-hydroxyacetophenones, which can be adapted for this compound.[5]

Step 1: Synthesis of Chalcone Intermediate

  • In a suitable solvent (e.g., ethanol), dissolve this compound and a substituted benzaldehyde.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide, to catalyze the Claisen-Schmidt condensation.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the chalcone.

  • Filter, wash with water, and dry the crude chalcone.

Step 2: Oxidative Cyclization to Flavone

  • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine.

  • Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours.

  • After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is then filtered, washed with water, and purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are exerted through their interaction with specific cellular signaling pathways.

Phosphodiesterase Inhibition Pathway

Derivatives of Resacetophenone that inhibit PDE enzymes modulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in numerous signaling cascades. By inhibiting the hydrolysis of these molecules, these compounds can potentiate downstream signaling, leading to various physiological effects such as vasodilation, reduced inflammation, and neuroprotection.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts Hormone Hormone/ Neurotransmitter Hormone->GPCR Activates ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) PDE->AMP Cellular_Response Cellular Response (e.g., smooth muscle relaxation, reduced inflammation) PKA->Cellular_Response Phosphorylates Targets Resacetophenone_Derivative Resacetophenone Derivative (PDE Inhibitor) Resacetophenone_Derivative->PDE Inhibits

Phosphodiesterase (PDE) Inhibition Pathway
Cyclooxygenase-2 (COX-2) Inhibition Pathway

The inhibition of COX-2 by this compound or its derivatives can reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain. This pathway is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Converted by COX2 Cyclooxygenase-2 (COX-2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Resacetophenone Resacetophenone Resacetophenone->COX2 Inhibits Transcription

Cyclooxygenase-2 (COX-2) Inhibition Pathway

Conclusion

This compound (Resacetophenone) is a compound of significant interest in medicinal chemistry and drug development. Its rich chemistry allows for the synthesis of a diverse range of bioactive molecules with potential therapeutic applications in various diseases. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers dedicated to advancing pharmaceutical sciences. The detailed protocols and pathway diagrams offer a practical framework for further investigation and development of novel drugs based on the Resacetophenone scaffold.

References

An In-depth Technical Guide to the Solubility of 2',4'-Dihydroxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',4'-Dihydroxyacetophenone (DHAP), a key intermediate in the pharmaceutical and organic synthesis industries. Understanding its solubility profile is critical for process optimization, formulation development, and ensuring reaction efficiency. This document presents quantitative solubility data, detailed experimental protocols for its determination, and logical diagrams to illustrate key concepts.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For DHAP, a molecule with both hydroxyl and acetophenone functionalities, its solubility is influenced by the polarity, hydrogen bonding capability, and other physicochemical properties of the organic solvent. Generally, the solubility of DHAP in organic solvents increases with temperature.[1][2][3]

Quantitative Solubility Data

The mole fraction solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 293.15 K to 333.15 K.[1][2] The following tables summarize this quantitative data, demonstrating the compound's solubility profile across various solvent classes.

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanol
293.150.20350.23880.26420.28450.25110.2289
298.150.23110.26910.29680.32010.28230.2571
303.150.26120.30230.33250.35910.31640.2878
308.150.29410.33860.37140.40180.35360.3213
313.150.32990.37830.41380.44840.39410.3577
318.150.36890.42160.45990.49910.43820.3973
323.150.41130.46880.50990.55430.48610.4403
328.150.45740.51990.56410.61420.53810.4869
333.150.50740.57520.62270.67910.59450.5374

Table 2: Mole Fraction Solubility (x) of this compound in Acetates and Benzene

Temperature (K)Methyl AcetateEthyl AcetatePropyl AcetateBenzene
293.150.10880.08890.07650.0031
298.150.12510.10230.08810.0038
303.150.14360.11770.10140.0046
308.150.16450.13520.11640.0056
313.150.18810.15510.13340.0068
318.150.21460.17760.15260.0082
323.150.24430.20310.17430.0100
328.150.27760.23180.19880.0121
333.150.31480.26410.22640.0146

Data sourced from the Journal of Chemical & Engineering Data.[1][2]

From the data, it is evident that this compound exhibits the highest solubility in isopropanol across the tested temperature range.[1][2] The solubility generally follows the order: isopropanol > n-propanol > ethanol > n-butanol > isobutanol > methanol > methyl acetate > ethyl acetate > propyl acetate > benzene.

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was determined using a static gravimetric method, a reliable and widely used technique for solid-liquid equilibrium studies.[2]

Materials and Apparatus:

  • This compound (purity > 99%)

  • Organic solvents (analytical grade)

  • Analytical balance (precision ± 0.1 mg)

  • Constant temperature water bath shaker

  • Drying oven

  • Conical flasks with stoppers

Procedure:

  • An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed conical flask.

  • The flask is then placed in a constant temperature water bath shaker and agitated at a constant speed for a sufficient time to reach solid-liquid equilibrium (typically 48 hours).[2]

  • After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for at least 24 hours to allow any undissolved solid to settle.

  • A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

  • The sample is transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved.

  • The mass of the dissolved this compound and the mass of the solvent are determined by weighing.

  • The mole fraction solubility is then calculated from these masses.

To ensure the integrity of the solid phase, the undissolved solid is recovered at the end of the experiment and analyzed (e.g., by X-ray diffraction) to confirm that no polymorphic transformation has occurred during the equilibration process.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess 2',4'-DHAP mix Combine in sealed flask prep_solid->mix prep_solvent Weigh solvent prep_solvent->mix agitate Agitate in constant temperature bath mix->agitate settle Settle for 24 hours agitate->settle sample Withdraw saturated supernatant settle->sample weigh_sample Weigh sample sample->weigh_sample dry Dry to constant weight weigh_sample->dry weigh_residue Weigh residue dry->weigh_residue calculate Calculate mole fraction solubility weigh_residue->calculate

Caption: Gravimetric method workflow for solubility determination.

Factors Influencing Solubility: A Logical Perspective

The solubility of this compound is governed by a balance of intermolecular forces. A simplified logical relationship between solvent properties and solubility is depicted below.

solubility_factors cluster_solute Solute Properties (2',4'-DHAP) cluster_solvent Solvent Properties solubility 2',4'-DHAP Solubility solute_h_bond Hydrogen Bond Donor/Acceptor solute_h_bond->solubility Favorable Interaction solute_polarity Polarity (Aromatic ring, carbonyl, hydroxyls) solute_polarity->solubility Favorable Interaction solvent_h_bond Hydrogen Bonding Capacity solvent_h_bond->solubility Favorable Interaction solvent_polarity Polarity solvent_polarity->solubility Favorable Interaction solvent_size Molecular Size/ Steric Hindrance solvent_size->solubility May decrease solubility

References

Physical and chemical properties of 4-Acetylresorcinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Acetylresorcinol: Properties, Synthesis, and Characterization

Abstract

4-Acetylresorcinol, also known as resacetophenone or 2',4'-dihydroxyacetophenone, is a key phenolic intermediate with significant applications in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information. The data is presented to support researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

4-Acetylresorcinol is a dihydroxyacetophenone characterized by an acetyl group substituted onto a resorcinol (1,3-dihydroxybenzene) ring.[3]

  • IUPAC Name : 1-(2,4-dihydroxyphenyl)ethanone[3]

  • Synonyms : this compound, Resacetophenone, 4-Acetyl-1,3-benzenediol[3][4][5]

  • CAS Number : 89-84-9[1][4][6]

  • Molecular Formula : C₈H₈O₃[1][3][4][6][7]

  • Molecular Weight : 152.15 g/mol [1][3][4]

  • Chemical Structure :

/ \ C C-C(=O)CH₃ | | C==C/

OH

Physical and Chemical Properties

The properties of 4-Acetylresorcinol are summarized in the table below. It typically appears as off-white to yellow or pink needle-like crystals or powder.[1][2][4] It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[1][2]

PropertyValueSource
Appearance Needle-like or leaf-like crystals; Off-white to pink to brown powder.[1][2][4]
Melting Point 143-147 °C[1][2][3]
Boiling Point 319 °C (est.); 234.6 °C (rough est.)[1][4]
Density 1.18 g/cm³ at 25 °C[1][2][4]
Solubility Gradually decomposes in water. Soluble in hot alcohol, pyridine, and glacial acetic acid. Almost insoluble in ether, benzene, and chloroform.[1][2]
pKa 7.96 ± 0.18 (Predicted)[1][2]
Flash Point 185 °C / >230 °F TCC[1][2][4]
Vapor Pressure 9.01E-06 mmHg at 25 °C[1][2]
Refractive Index 1.4945 (estimate)[1][2]
pH 5 (1 g/L aqueous solution at 20 °C)[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 4-Acetylresorcinol.

  • Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to its functional groups. Key absorptions include a broad peak for the hydroxyl (-OH) groups and a sharp, strong peak for the carbonyl (C=O) group of the ketone.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl protons of the acetyl group are typically observed.[3]

    • ¹³C NMR : The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to hydroxyl groups), and the methyl carbon.

  • UV-Vis Spectroscopy : In UV-Vis spectroscopy, 4-Acetylresorcinol shows absorption maxima that are characteristic of its phenolic structure.[3]

  • Mass Spectrometry : Mass spectrometry can be used to confirm the molecular weight of 152.15 g/mol .[3]

Experimental Protocols

Synthesis of 4-Acetylresorcinol (Hoesch Reaction)

A common method for synthesizing 4-Acetylresorcinol is the Hoesch reaction, which involves the acylation of resorcinol. Historically, methods using zinc chloride and acetic acid have been employed.[9]

Objective : To synthesize 4-Acetylresorcinol from resorcinol and acetic acid.

Materials :

  • Resorcinol

  • Glacial Acetic Acid

  • Zinc Chloride (fused)

  • Hydrochloric Acid (concentrated and dilute)

  • Ice

  • Water

  • Ethanol

Procedure :

  • A mixture of resorcinol (1 mole), glacial acetic acid (1 mole), and fused zinc chloride (1 mole) is prepared in a flask equipped with a reflux condenser.

  • The mixture is heated in an oil bath to 145-150 °C for approximately 20-30 minutes, during which the mixture becomes liquid and then solidifies.

  • The flask is cooled, and 250 mL of water and 250 mL of concentrated hydrochloric acid are added.

  • The mixture is heated to boiling until the solid mass dissolves into a dark red solution.

  • The solution is cooled in an ice bath to precipitate the crude product.

  • The precipitate is collected by filtration and washed thoroughly with dilute (1:3) hydrochloric acid to remove zinc salts. The dried crude product appears orange-red.[9]

  • Purification : The crude product is purified by distillation under reduced pressure (boiling at 180–181 °C at 10 mm Hg).[9]

  • Recrystallization : Further purification can be achieved by dissolving the distilled product in hot dilute (1:11) hydrochloric acid, filtering while hot, and cooling to 5 °C to yield pure, light-yellow crystals of 4-Acetylresorcinol.[9]

Hoesch_Reaction_Workflow Reactants Reactants: - Resorcinol - Glacial Acetic Acid - Zinc Chloride Mixing Mix & Heat (145-150°C) Reactants->Mixing 1 Reaction Hoesch Reaction (Solidification) Mixing->Reaction 2 Hydrolysis Hydrolysis (HCl, H₂O, Heat) Reaction->Hydrolysis 3 Precipitation Cooling & Precipitation (Crude Product) Hydrolysis->Precipitation 4 Filtration Filtration & Washing (Remove Zn salts) Precipitation->Filtration 5 Purification Purification: - Vacuum Distillation - Recrystallization Filtration->Purification 6 FinalProduct Pure 4-Acetylresorcinol Purification->FinalProduct 7

Caption: Workflow for the synthesis and purification of 4-Acetylresorcinol.

Characterization Protocols

Melting Point Determination :

  • A small amount of the dried, purified 4-Acetylresorcinol is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased gradually, and the range from when the first drop of liquid appears to when the entire sample is molten is recorded as the melting point.

Solubility Test :

  • Add a small, measured amount of 4-Acetylresorcinol (e.g., 10 mg) to a test tube containing a measured volume of solvent (e.g., 1 mL).

  • Agitate the mixture at a constant temperature (e.g., 25 °C).

  • Visually observe if the solid dissolves completely. If it dissolves, the substance is soluble. If not, it is classified as slightly soluble or insoluble.

  • For quantitative analysis, continue adding solute until saturation is reached, then filter and determine the concentration of the dissolved solid in the filtrate.

Applications in Drug Development

4-Acetylresorcinol serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary use is in the preparation of drugs for coronary heart disease, such as ethoxyflavone.[1][2] It is also a precursor for the synthesis of 4-alkylresorcinols, which are compounds of interest in organic chemistry.[10]

Safety and Handling

4-Acetylresorcinol is classified as an irritant.

  • Hazard Statements : Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures :

    • Handling : Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[4][11]

    • Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[4][11] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][11]

    • Skin Contact : Wash off immediately with soap and plenty of water. If irritation occurs, get medical advice.[4][11]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][11]

    • Ingestion : Clean mouth with water and get medical attention.[11]

References

2',4'-Dihydroxyacetophenone: A Technical Guide to a Key Plant Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a naturally occurring phenolic compound found in a variety of plant species. As a secondary metabolite, it is not involved in primary growth and development but plays a crucial role in plant defense, allelopathy, and stress response. Its biosynthesis stems from the phenylpropanoid pathway, a central hub for the production of a wide array of plant phenolics. Possessing significant biological activities, including antimicrobial, antioxidant, and nematicidal properties, this compound is a molecule of increasing interest to researchers in agronomy, pharmacology, and drug development. This technical guide provides a comprehensive overview of its biosynthesis, physiological roles, and biological activities, supported by detailed experimental protocols for its extraction and quantification, and visual diagrams of its metabolic and signaling context.

Introduction

This compound (2',4'-DHAP) is an aromatic ketone characterized by a benzene ring substituted with hydroxyl groups at positions 2 and 4, and an acetyl group at position 1.[1][2] It is classified as a dihydroxyacetophenone and a member of the resorcinols.[1] This compound has been identified as a metabolite in various plants and fungi, including species like Vincetoxicum paniculatum and Daldinia eschscholtzii.[1] Like many phenolic compounds, 2',4'-DHAP is synthesized by plants as part of their defense strategy against herbivores, pathogens, and competing plants. Its accumulation is often triggered by environmental stressors, highlighting its role as a phytoalexin and an allelochemical. The inherent antioxidant and antimicrobial properties of 2',4'-DHAP make it a valuable subject for research into natural product-based pharmaceuticals and agrochemicals.

Biosynthesis of this compound

The biosynthesis of 2',4'-DHAP is rooted in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. While the precise enzymatic steps leading to this specific acetophenone are still under full elucidation, recent studies suggest a pathway involving a side-chain shortening mechanism from a key phenylpropanoid intermediate, p-coumaroyl-CoA.

The proposed pathway involves the following stages:

  • Core Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Entry into Acetophenone Synthesis: Instead of proceeding through the main routes to flavonoids or lignin, p-coumaroyl-CoA enters a peroxisomal β-oxidative pathway.

  • Impaired Side-Chain Shortening: Research on acetophenone biosynthesis in pear suggests that an impairment in the β-oxidative pathway, specifically a loss of function in a 3-ketoacyl-CoA thiolase, prevents the complete shortening of the side chain to a benzoic acid precursor. This leads to the accumulation of a β-keto thioester intermediate.

  • Hydrolysis and Decarboxylation: The accumulated intermediate is hydrolyzed by a thioesterase, releasing an unstable β-keto acid which then undergoes spontaneous, non-enzymatic decarboxylation to form 4'-hydroxyacetophenone.

  • Hydroxylation: The final step to produce 2',4'-DHAP is the hydroxylation of 4'-hydroxyacetophenone at the C-2 position. This step is likely catalyzed by a cytochrome P450-dependent monooxygenase, analogous to enzymes like Flavonoid 3'-Hydroxylase (F3'H) that hydroxylate the aromatic rings of other phenolic compounds.[3]

Biosynthesis of this compound cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_acetophenone Acetophenone Formation (Peroxisome) L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Beta-Oxidation Intermediates Beta-Oxidation Intermediates p-Coumaroyl-CoA->Beta-Oxidation Intermediates β-Oxidation (impaired) Unstable Beta-Keto Acid Unstable Beta-Keto Acid Beta-Oxidation Intermediates->Unstable Beta-Keto Acid Thioesterase (Hydrolysis) 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone Unstable Beta-Keto Acid->4'-Hydroxyacetophenone Spontaneous Decarboxylation This compound This compound 4'-Hydroxyacetophenone->this compound Hydroxylase (e.g., Cyt P450)

Figure 1. Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Physiological Role in Plants

The primary role of 2',4'-DHAP in plants is defensive. It functions as both a phytoalexin, an antimicrobial compound synthesized in response to pathogen attack, and an allelochemical, a compound that influences the growth of neighboring plants.

  • Plant Defense: Acetophenones are known defense compounds in conifers, where they accumulate as inactive glycosides (e.g., picein).[4] Upon tissue damage or pathogen attack, β-glucosidases release the toxic aglycon, which can deter herbivores and inhibit microbial growth. The antimicrobial activities detailed in the next section support this defensive role.

  • Allelopathy and Autotoxicity: While direct studies on 2',4'-DHAP are limited, extensive research on the related compound 3',4'-dihydroxyacetophenone (DHAP) isolated from Picea schrenkiana (Schrenk's spruce) needles demonstrates potent allelopathic and autotoxic effects. High concentrations of DHAP in the soil under the spruce canopy were found to significantly inhibit the seed germination and seedling growth of both the spruce itself (autotoxicity) and other species like wheat and lettuce (allelopathy). This suggests that 2',4'-DHAP likely functions similarly, helping the plant manage competition and regulate its own population density.

The production of 2',4'-DHAP is regulated by complex stress signaling pathways. Biotic (e.g., fungal elicitors) and abiotic (e.g., wounding, UV radiation) stresses trigger a signaling cascade involving key molecules like jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS). These signals activate transcription factors that upregulate the expression of biosynthetic genes in the phenylpropanoid pathway, leading to the accumulation of 2',4'-DHAP at the site of stress.

Plant Defense Signaling cluster_stress Environmental Stress cluster_response Cellular Response Pathogen Attack Pathogen Attack Receptor Activation Receptor Activation Pathogen Attack->Receptor Activation Wounding Wounding Wounding->Receptor Activation UV Light UV Light UV Light->Receptor Activation Signaling Cascade Signaling Cascade (ROS, JA, Ethylene) Receptor Activation->Signaling Cascade Transcription Factors Activation of Transcription Factors (e.g., MYB, WRKY) Signaling Cascade->Transcription Factors Gene Expression Upregulation of Phenylpropanoid Genes (PAL, C4H, 4CL, etc.) Transcription Factors->Gene Expression Biosynthesis Biosynthesis of 2',4'-DHAP Gene Expression->Biosynthesis Defense Defense Response (Antimicrobial, Allelopathic) Biosynthesis->Defense Experimental Workflow cluster_extraction Extraction & Purification cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC-DAD Analysis A 1. Plant Material (1g) B 2. Add 80% Methanol A->B C 3. Vortex & Sonicate B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Evaporate Methanol D->E F 6. Acidify & Dilute with Water E->F G 7. Condition & Equilibrate C18 Cartridge F->G H 8. Load Sample G->H I 9. Wash with Acidified Water H->I J 10. Elute with Methanol I->J K 11. Dry & Reconstitute in Mobile Phase J->K L 12. Inject into HPLC K->L M 13. Separate on C18 Column L->M N 14. Detect at 280 nm M->N O 15. Quantify using Standard Curve N->O

References

A Technical Guide to the Spectroscopic Data of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',4'-Dihydroxyacetophenone (also known as Resacetophenone), a key intermediate in the synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Chemical Structure

Systematic Name: 1-(2,4-dihydroxyphenyl)ethanone Molecular Formula: C₈H₈O₃ Molecular Weight: 152.15 g/mol CAS Number: 89-84-9

Spectroscopic Data

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventSpectrometer Frequency
12.5 (approx.)Singlet1H2'-OHDMSO-d₆400 MHz
10.2 (approx.)Singlet1H4'-OHDMSO-d₆400 MHz
7.62Doublet1HH-6'DMSO-d₆400 MHz
6.33Doublet1HH-5'DMSO-d₆400 MHz
6.22Singlet1HH-3'DMSO-d₆400 MHz
2.54Singlet3H-COCH₃DMSO-d₆400 MHz

Data sourced from publicly available spectral databases.[1]

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
202.5C=OAcetone-d₆
165.2C-4'Acetone-d₆
164.8C-2'Acetone-d₆
133.5C-6'Acetone-d₆
114.5C-1'Acetone-d₆
108.4C-5'Acetone-d₆
103.5C-3'Acetone-d₆
26.4-CH₃Acetone-d₆

Data sourced from publicly available spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch (phenolic)
1640 - 1660StrongC=O stretch (ketone)
1580 - 1620MediumC=C stretch (aromatic ring)
1200 - 1300StrongC-O stretch (phenol)

Data represents typical ranges for the assigned functional groups and is consistent with spectra obtained via KBr disc or ATR techniques.[1][3][4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

  • NMR tube (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set appropriate parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR.

    • Acquire and process the ¹³C NMR spectrum.

Objective: To obtain an infrared spectrum of solid this compound.

Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]

  • Spatula

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Method 2: KBr Disc

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

  • Pellet Formation: Transfer the finely ground powder to a pellet die and press it under high pressure to form a transparent or translucent disc.

  • Sample Holder: Place the KBr disc in the sample holder of the FTIR spectrometer.

  • Spectral Acquisition: Acquire the IR spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_Sample Prepare Solid Sample (ATR or KBr Pellet) Sample->Solid_Sample NMR_Spec NMR Spectrometer Dissolve->NMR_Spec FTIR_Spec FTIR Spectrometer Solid_Sample->FTIR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Spec->Process_NMR Process_FTIR Process FTIR Data (Background Correction) FTIR_Spec->Process_FTIR Interpret Structural Elucidation & Functional Group Analysis Process_NMR->Interpret Process_FTIR->Interpret

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Role of Paeonol in Paeonia moutan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Activities, Underlying Mechanisms, and Experimental Analysis of a Key Bioactive Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The root bark of Paeonia moutan (Moutan Cortex) is a cornerstone of traditional medicine, valued for its therapeutic properties. Central to its bioactivity is the phenolic compound paeonol (2'-hydroxy-4'-methoxyacetophenone) . While the user query specified 2',4'-dihydroxyacetophenone (DHAP), extensive phytochemical analysis of Paeonia moutan does not support its presence as a major constituent. Instead, the literature overwhelmingly identifies the structurally similar and pharmacologically potent paeonol as the key acetophenone.[1][2][3] This guide focuses on the biological roles of paeonol, providing a comprehensive overview of its antioxidant and anti-inflammatory functions, the signaling pathways it modulates, and the experimental protocols required for its study.

Core Biological Activities of Paeonol

Paeonol exhibits a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory capabilities. These core activities are the foundation for its therapeutic potential in a range of pathologies.

Antioxidant Activity

Paeonol functions as a significant antioxidant. Its phenolic structure enables it to scavenge free radicals, thereby mitigating oxidative stress, a key factor in cellular damage and the progression of numerous diseases.[4] The antioxidant capacity of paeonol and its metabolites has been quantified using various standard assays. One study investigating paeonol and its metabolites found that metabolite M11 exhibited a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an EC50 value of 23.24 µM.[5]

Anti-inflammatory and Immunomodulatory Effects

Paeonol is a powerful anti-inflammatory agent.[6][7] It effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[7][8] This is achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] The primary mechanism for this widespread anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[2][7]

Quantitative Data on Paeonol's Biological Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of paeonol.

Table 1: Antioxidant Activity of Paeonol and its Metabolites

Assay Type Compound EC50 / IC50 (µM) Reference
DPPH Radical Scavenging Paeonol Metabolite (M11) 23.24 [5]
DPPH Radical Scavenging Paeonol Metabolite (M3) 93.44 [5]
Hydroxyl Radical Scavenging Paeonol Metabolite (M11) 124.05 [5]

| Hydroxyl Radical Scavenging | Paeonol Metabolite (M3) | 336.02 |[5] |

Table 2: Anti-inflammatory Effects of Paeonol

Model System Stimulant Paeonol Conc. / Dose Observed Effect Reference
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) TNF-α (50 ng/mL) 25, 50, 100 µM Dose-dependent inhibition of IL-6 and IL-1β production. [1]
RAW 264.7 Macrophages LPS 100 µM Significant reduction in IL-6 and TNF-α secretion. [10]
Mice LPS 10, 20 mg/kg (i.p.) Dose-dependent decrease in serum IL-6 and TNF-α levels. [11]
Human Umbilical Vein Endothelial Cells (HUVECs) TNF-α 10, 50, 100 µM Concentration-dependent inhibition of ICAM-1 production. [2]

| Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µg/mL | Inhibition of NO, PGE2, MMP-1, MMP-3, and MMP-13 production. |[12] |

Table 3: Modulation of Signaling Pathways by Paeonol

Cell Line Stimulant Paeonol Conc. Pathway Target Protein Effect Reference
H1299 (NSCLC cells) - 20, 40, 80 µg/mL MAPK p-ERK1, p-JNK, p-P38 Significant decrease in phosphorylation. [13]
BV-2 Microglia & RAW 264.7 Macrophages LPS Not specified NF-κB p65/p50 translocation Inhibition of nuclear translocation. [7]
BV-2 Microglia & RAW 264.7 Macrophages LPS Not specified MAPK p-JNK, p-p38 Suppression of phosphorylation. [7]
HUVECs TNF-α Not specified MAPK p-p38, p-ERK Blocked TNF-α-induced phosphorylation. [2]

| HUVECs | TNF-α | Not specified | NF-κB | IκBα phosphorylation | Inhibition of phosphorylation. |[2] |

Key Signaling Pathways Modulated by Paeonol

Paeonol exerts its biological effects primarily by intervening in two critical intracellular signaling cascades: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In response to stimuli like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB (p65/p50) dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Paeonol disrupts this cascade by inhibiting the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription.[2][7][8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IkBa_P P-IκBα IkBa_p65_p50->IkBa_P Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Degradation Proteasomal Degradation IkBa_P->Degradation Paeonol Paeonol Paeonol->IKK Inhibits DNA DNA (κB site) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Promotes Transcription

Caption: Paeonol's inhibition of the canonical NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that translates extracellular stimuli into cellular responses, including inflammation. It comprises several parallel cascades, most notably involving ERK, p38, and JNK. Upon activation by stressors like LPS, these kinases are phosphorylated in a sequential cascade. Activated p38 and JNK, in particular, can lead to the activation of transcription factors (like AP-1) that also drive the expression of inflammatory genes. Paeonol has been shown to suppress the phosphorylation of p38, ERK, and JNK, thereby blocking downstream inflammatory signaling.[5][7][13]

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS / Oxidative Stress Upstream Upstream Kinases (e.g., TAK1, MEKKs) LPS->Upstream MKK3_6 MKK3/6 Upstream->MKK3_6 MKK4_7 MKK4/7 Upstream->MKK4_7 MEK1_2 MEK1/2 Upstream->MEK1_2 Paeonol Paeonol p38 p38 Paeonol->p38 Inhibits Phosphorylation JNK JNK Paeonol->JNK Inhibits Phosphorylation ERK ERK Paeonol->ERK Inhibits Phosphorylation MKK3_6->p38 Phosphorylates MKK4_7->JNK Phosphorylates MEK1_2->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: Paeonol's inhibitory effects on key nodes of the MAPK signaling cascades.

Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of paeonol's biological activity.

Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of Paeonol in methanol (e.g., 1 mg/mL).

    • Prepare serial dilutions of the Paeonol stock solution to create a range of concentrations for testing (e.g., 1 to 100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure :

    • In a 96-well microplate, add 50 µL of each Paeonol dilution (or control/blank).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation :

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of Paeonol.

    • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve.[14][15]

Protocol: Western Blot Analysis of MAPK and NF-κB Pathways

This protocol details the detection of key phosphorylated proteins in the MAPK and NF-κB signaling pathways.

  • Cell Culture and Treatment :

    • Culture cells (e.g., RAW 264.7 macrophages or HUVECs) in appropriate media until they reach 70-80% confluency.

    • Pre-treat the cells with various concentrations of Paeonol for a specified time (e.g., 2 hours).

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for a short duration (e.g., 15-60 minutes) to induce phosphorylation of target proteins.[13]

    • Include an untreated control group and a group treated only with the stimulant.

  • Protein Extraction and Quantification :

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Use antibodies against:

      • Phospho-p38, Phospho-ERK, Phospho-JNK

      • Phospho-IκBα, p65

      • Total p38, Total ERK, Total JNK, Total IκBα, β-actin (as loading controls)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the relative level of activation.[13]

Conclusion and Future Directions

Paeonol is unequivocally a principal bioactive constituent of Paeonia moutan, responsible for many of its historically recognized therapeutic effects. Its well-documented antioxidant and anti-inflammatory properties, mediated through the strategic inhibition of the NF-κB and MAPK signaling pathways, position it as a compound of significant interest for modern drug development. Future research should focus on clinical trials to validate its efficacy in inflammatory conditions, exploring advanced drug delivery systems to improve its bioavailability, and further elucidating its interactions with other cellular pathways to uncover its full therapeutic potential.

References

Human Metabolites of 2',4'-Dihydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a phenolic compound with various biological activities. Understanding its metabolic fate in humans is crucial for evaluating its pharmacokinetic profile, potential toxicity, and efficacy in drug development. This technical guide provides a comprehensive overview of the known and anticipated human metabolism of this compound, focusing on the key Phase II conjugation reactions: glucuronidation and sulfation. Due to a lack of specific quantitative data in the current scientific literature, this guide presents a framework for future research, including a detailed, representative experimental protocol for the quantification of its metabolites.

Metabolic Pathways

The primary route of metabolism for phenolic compounds like this compound in humans is through Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The two main pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

1. Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to one of the hydroxyl groups of this compound. This reaction is catalyzed by various UGT enzymes, which are primarily located in the liver.

2. Sulfation: In this pathway, a sulfonate group is transferred from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of this compound. This reaction is mediated by SULT enzymes, which are also abundant in the liver and other tissues. A known human metabolite is 2,4-Dihydroxyacetophenone 5-sulfate[1][2].

The metabolic transformations of this compound are illustrated in the following pathway:

Metabolic Pathway of this compound 2_4_DHAP This compound Glucuronide This compound -O-glucuronide 2_4_DHAP->Glucuronide UGTs + UDPGA Sulfate This compound -O-sulfate 2_4_DHAP->Sulfate SULTs + PAPS

Metabolic pathway of this compound.

Quantitative Data on Human Metabolites

A thorough review of the scientific literature did not yield any specific quantitative data on the concentrations of this compound metabolites in human plasma or urine, nor any kinetic parameters for their formation. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: Concentrations of this compound and its Metabolites in Human Plasma and Urine

CompoundMatrixConcentration Range (ng/mL)Method of DetectionReference
This compoundPlasmaData Not Available--
UrineData Not Available--
This compound-O-glucuronidePlasmaData Not Available--
UrineData Not Available--
This compound-O-sulfatePlasmaData Not Available--
UrineData Not Available--

Table 2: In Vitro Enzyme Kinetics of this compound Metabolism in Human Liver Preparations

Enzyme SystemMetaboliteKm (µM)Vmax (pmol/min/mg protein)Reference
Human Liver Microsomes (Glucuronidation)This compound-O-glucuronideData Not AvailableData Not Available-
Human Liver S9 (Sulfation)This compound-O-sulfateData Not AvailableData Not Available-
Recombinant Human UGTs (Specify Isoform)This compound-O-glucuronideData Not AvailableData Not Available-
Recombinant Human SULTs (Specify Isoform)This compound-O-sulfateData Not AvailableData Not Available-

Experimental Protocol: Quantification of this compound and its Metabolites in Human Urine by SPE-LC-MS/MS

This protocol is a representative method based on established procedures for the analysis of similar phenolic compounds and their conjugates in urine. Researchers should validate this protocol for their specific application.

1. Objective: To quantify the concentrations of this compound and its primary Phase II metabolites (glucuronide and sulfate conjugates) in human urine samples.

2. Materials and Reagents:

  • This compound analytical standard

  • This compound-O-glucuronide (if available, otherwise requires synthesis and characterization)

  • This compound-O-sulfate (if available, otherwise requires synthesis and characterization)

  • Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled analog of this compound.

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Ammonium acetate

  • β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)

  • Phosphate buffer (pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3. Sample Preparation (Solid-Phase Extraction):

SPE Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Urine_Sample 1. Thaw and centrifuge 1 mL urine sample Enzyme_Hydrolysis 2. Add 500 µL phosphate buffer (pH 5.0) and β-glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours (for total aglycone measurement, optional) Spike_IS 3. Spike with Internal Standard Enzyme_Hydrolysis->Spike_IS Condition 4. Condition SPE cartridge with 1 mL Methanol, then 1 mL Water Load 5. Load pre-treated sample Condition->Load Wash 6. Wash with 1 mL 5% Methanol in Water Load->Wash Elute 7. Elute with 1 mL Methanol Wash->Elute Evaporate 8. Evaporate eluate to dryness under nitrogen stream Elute->Evaporate Reconstitute 9. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze 10. Inject into LC-MS/MS Reconstitute->Analyze

SPE workflow for urine sample preparation.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions need to be optimized for each analyte and the internal standard by infusing standard solutions into the mass spectrometer. Predicted transitions would be:

      • This compound: [M-H]- → fragment ions

      • This compound-O-glucuronide: [M-H]- → [M-H-176]- (loss of glucuronic acid)

      • This compound-O-sulfate: [M-H]- → [M-H-80]- (loss of SO3)

5. Data Analysis and Quantification:

  • Construct calibration curves for each analyte using standard solutions of known concentrations.

  • Calculate the concentration of each analyte in the urine samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

  • Results should be expressed in ng/mL or µg/mL of urine.

Conclusion

While the metabolism of this compound in humans is expected to proceed primarily through glucuronidation and sulfation, there is a clear gap in the scientific literature regarding quantitative data on these metabolic pathways. The provided technical guide outlines the expected metabolic fate and offers a detailed, representative experimental protocol to enable researchers to quantify this compound and its metabolites. Further research in this area is essential to fully characterize the pharmacokinetic profile of this compound and to inform its potential applications in drug development and other scientific fields.

References

A Technical Guide to the Antioxidant and Antibacterial Properties of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone (DHAP), also known as Resacetophenone, is a naturally occurring phenolic compound found in various plants.[1][2] Structurally, it is a dihydroxyacetophenone with hydroxyl groups at positions 2' and 4'.[3] This compound serves as a significant building block in the synthesis of pharmaceuticals and other bioactive molecules.[3][4] Notably, this compound has garnered attention for its antioxidant and antibacterial activities, making it a compound of interest for further investigation in drug discovery and development.[3][5] This guide provides an in-depth overview of its biological properties, supported by experimental protocols and data.

Antioxidant Properties

The antioxidant capacity of a compound is its ability to inhibit oxidative damage by neutralizing free radicals. Phenolic compounds, like this compound, are well-known for these properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[6]

Mechanism of Action

This compound exerts its antioxidant effects primarily through free radical scavenging.[3] The hydroxyl groups on the phenyl ring are crucial for this activity. They can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process prevents cellular components, such as lipids, proteins, and DNA, from oxidative damage, which is implicated in numerous degenerative diseases.[6]

ROS Free Radicals (e.g., ROO•) Damage Oxidative Damage ROS->Damage Causes Neutralized Neutralized Radical (ROOH) ROS->Neutralized DHAP This compound (DHAP-OH) DHAP->Neutralized Donates H• DHAP_Radical DHAP Radical (DHAP-O•) DHAP->DHAP_Radical Forms stable radical Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell Affects

Figure 1: Free radical scavenging mechanism of this compound.
Quantitative Data: Antioxidant Activity

The antioxidant potential of this compound is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

AssayIC50 Value (µg/mL)Standard (IC50 µg/mL)Reference
DPPH Radical ScavengingData not available in abstractsAscorbic Acid / Trolox[7]
ABTS Radical ScavengingData not available in abstractsAscorbic Acid / Trolox[7]

Note: While a derivative of this compound was identified as a potent radical scavenger in the DPPH method, specific quantitative data for the parent compound was not available in the reviewed literature abstracts.[7]

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of an antioxidant.[8] The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[8]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or cuvette, add a specific volume of each sample dilution (e.g., 20 µL).[9]

  • Initiation: Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.[9] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

prep_dpph Prepare 0.1 mM DPPH Solution reaction Mix DHAP dilutions with DPPH solution prep_dpph->reaction prep_sample Prepare Serial Dilutions of DHAP prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 2: Experimental workflow for the DPPH antioxidant assay.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[11]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11][12][13]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: In a 96-well microplate, mix a small volume of the sample (e.g., 10 µL) with a large volume of the ABTS•+ working solution (e.g., 195 µL).[11]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) in the dark.[11]

  • Measurement: Read the absorbance at 734 nm.[14]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the result is often expressed as Trolox Equivalents or as an IC50 value.

prep_abts Generate ABTS•+ (ABTS + K2S2O8) prep_working Dilute ABTS•+ to Absorbance of ~0.7 prep_abts->prep_working reaction Mix DHAP dilutions with ABTS•+ solution prep_working->reaction prep_sample Prepare Serial Dilutions of DHAP prep_sample->reaction incubation Incubate in Dark reaction->incubation measure Measure Absorbance at 734 nm incubation->measure calculate Calculate Scavenging Activity / IC50 measure->calculate

Figure 3: Experimental workflow for the ABTS antioxidant assay.

Antibacterial Properties

This compound has demonstrated the ability to inhibit the growth of certain bacteria, indicating its potential as an antimicrobial agent.[3] Derivatives of dihydroxyacetophenone have shown powerful activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[5][15]

Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound is not fully elucidated in the provided literature. However, phenolic compounds typically exert their antimicrobial effects by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The hydroxyl and carbonyl groups in the structure of DHAP are likely key to its interaction with bacterial targets.[3]

DHAP This compound Target Bacterial Targets (Cell Membrane, Enzymes, etc.) DHAP->Target Interacts with Bacteria Bacterial Cell Target->Bacteria Part of Inhibition Inhibition of Growth Target->Inhibition Leads to

Figure 4: Postulated antibacterial mechanism of this compound.
Quantitative Data: Antibacterial Activity

Antibacterial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[16]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosaData not available in abstractsData not available in abstracts[5][15]
Escherichia coliData not available in abstractsData not available in abstracts[17]
Klebsiella pneumoniaeData not available in abstractsData not available in abstracts[17]

Note: While studies report good antibacterial activity of dihydroxyacetophenone derivatives against various strains, specific MIC/MBC values for this compound were not found in the reviewed abstracts.[5][15][17]

Experimental Protocols

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18][19]

Protocol:

  • Preparation of Test Agent: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.[20]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with a sterile growth medium (e.g., Mueller-Hinton Broth).[18][20]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[21]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20][22]

prep_dhap Prepare DHAP Stock Solution dilution Perform 2-fold Serial Dilutions of DHAP in 96-well plate prep_dhap->dilution inoculate Inoculate wells with Bacterial Suspension dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Turbidity Determine Lowest Concentration with No Growth (MIC) incubate->read_mic

Figure 5: Experimental workflow for the MIC assay.

The MBC test is performed as a subsequent step to the MIC assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol:

  • Completion of MIC Assay: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.[21][23]

  • Subculturing: Take a small aliquot (e.g., 10-100 µL) from each of these selected wells.

  • Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.[16][20]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: Count the number of surviving colonies (CFU/mL) on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][22]

mic_plate Use MIC plate wells with no visible growth aliquot Take Aliquot from MIC well & higher concentrations mic_plate->aliquot plate Spread Aliquot onto Fresh Agar Plates aliquot->plate incubate Incubate Agar Plates (37°C, 18-24h) plate->incubate read_mbc Count Colonies (CFU) Determine Lowest Concentration with ≥99.9% Kill (MBC) incubate->read_mbc

Figure 6: Experimental workflow for the MBC assay.

Conclusion

This compound is a phenolic compound with established antioxidant and antibacterial properties. Its ability to scavenge free radicals positions it as a candidate for mitigating oxidative stress-related conditions. Furthermore, its inhibitory action against bacterial growth suggests potential applications in the development of new antimicrobial agents. While the qualitative biological activities are evident, further research is required to establish comprehensive quantitative data (e.g., IC50, MIC, and MBC values) and to fully elucidate the specific molecular mechanisms underlying its effects. The detailed protocols provided in this guide serve as a foundation for researchers to conduct further standardized evaluations of this promising natural compound.

References

Methodological & Application

Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 2',4'-dihydroxyacetophenone. Chalcones, belonging to the flavonoid family, are valuable scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The protocols outlined below utilize the Claisen-Schmidt condensation reaction, a reliable and efficient method for chalcone synthesis.[4][5][6] This guide includes reaction conditions, purification methods, and characterization data. Additionally, it explores the impact of these synthesized chalcones on key cellular signaling pathways, providing a foundation for further investigation in drug discovery and development.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of naturally occurring compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[7][8] The presence of this reactive keto-ethylenic group is largely responsible for their diverse pharmacological activities.[8][9] The synthesis of chalcone derivatives allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The Claisen-Schmidt condensation reaction is a cornerstone of chalcone synthesis, involving the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[4][5][6] In this context, this compound serves as a key starting material, leading to the formation of chalcones with hydroxyl groups at the 2' and 4' positions of the A-ring, a structural feature often associated with enhanced biological activity.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes using a strong base as a catalyst.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50% aqueous solution)[9][10]

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution and stir at room temperature.

  • Slowly add the aqueous KOH or NaOH solution (e.g., 12 M KOH) dropwise to the reaction mixture while maintaining the temperature at or below room temperature with an ice bath.[7][9]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

  • The precipitated solid (chalcone) is then collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator.

Protocol 2: Acid-Catalyzed Condensation using SOCl₂/EtOH

This protocol offers an alternative, acid-catalyzed method for the synthesis of chalcones, which can be advantageous when dealing with base-sensitive functional groups.[11]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Distilled water

Procedure:

  • In a stirred mixture of this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in absolute ethanol (5 ml), add thionyl chloride (0.05 ml) dropwise.[11]

  • Continue stirring the reaction mixture for two hours at room temperature.[11]

  • Allow the reaction mixture to stand for 12 hours.[11]

  • Precipitate the product by adding water to the reaction mixture.[11]

  • Filter the product, wash with cold ethanol, and allow it to dry.[11]

Data Presentation

The following tables summarize typical yields for the synthesis of various chalcones derived from this compound.

Table 1: Synthesis of Chalcones via Base-Catalyzed Condensation

Aldehyde ReactantCatalystReaction Time (h)Yield (%)Reference
3,4-dihydroxybenzaldehyde12 M KOH896[7][9]
4-hydroxy-3-methoxybenzaldehyde12 M KOH893[9]
Benzaldehyde40% NaOH12-24~80-90[9]
Various aldehydes40% NaOH1-4Varies[9]

Table 2: Synthesis of Chalcones via Acid-Catalyzed Condensation

Aldehyde ReactantCatalystReaction Time (h)Yield (%)Reference
2-chlorobenzaldehydeSOCl₂/EtOH14Good[11]
4-hydroxybenzaldehydeSOCl₂/EtOH14Good[11]
3-hydroxybenzaldehydeSOCl₂/EtOH14Good[11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants This compound + Aromatic Aldehyde start->reactants dissolve Dissolve in Ethanol reactants->dissolve catalyst Add Catalyst (e.g., KOH or SOCl2/EtOH) dissolve->catalyst reaction Stir at Room Temperature (12-24h or 2h + 12h standing) catalyst->reaction workup Work-up: - Pour into ice water - Acidify with HCl reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization from Ethanol/Methanol filtration->purification product Pure Chalcone purification->product

Caption: General workflow for the synthesis of chalcones from this compound.

Signaling Pathways

Chalcones derived from this compound have been shown to modulate various signaling pathways implicated in cancer and inflammation.

signaling_pathway cluster_chalcone Chalcone Derivative cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway chalcone 2',4'-Dihydroxychalcone Derivative pi3k PI3K chalcone->pi3k Inhibition nfkb NF-κB chalcone->nfkb Inhibition akt AKT pi3k->akt akt->nfkb Activation apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation akt->proliferation Promotes inflammation Inflammation nfkb->inflammation

Caption: Inhibition of PI3K/AKT and NF-κB signaling pathways by 2',4'-dihydroxychalcone derivatives.

Biological Activities and Signaling Pathways

Chalcones synthesized from this compound exhibit a range of biological activities. Their antioxidant properties are attributed to the presence of hydroxyl groups which can scavenge free radicals.[1] Furthermore, these compounds have demonstrated potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[12]

Several studies have indicated that the anticancer effects of these chalcones are mediated through the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[13] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, these chalcones can suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[12] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. The modulation of these pathways highlights the therapeutic potential of chalcones derived from this compound.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Claisen-Schmidt condensation reaction using 2',4'-Dihydroxyacetophenone to synthesize chalcones, which are valuable intermediates in drug discovery and materials science. The protocols are based on established laboratory procedures and offer both traditional and green chemistry approaches.

Introduction

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1][2][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone that possesses α-hydrogens.[3][4] this compound is a frequently used ketone in this synthesis, leading to the formation of hydroxylated chalcones, a class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

This document outlines two primary protocols for the synthesis of chalcones from this compound: a classical base-catalyzed method and an alternative acid-catalyzed approach. Additionally, a solvent-free "green" synthesis method is presented.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol utilizes a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to catalyze the condensation reaction in an alcoholic solvent.

Materials:

  • This compound

  • Substituted or unsubstituted benzaldehyde

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol or methanol.[6]

  • Catalyst Addition: To this solution, add a 40-50% aqueous solution of KOH or NaOH (e.g., 15-25 mL for a 6.67 mmol scale reaction).[6][7] Stir the mixture at room temperature.

  • Aldehyde Addition: In a separate beaker, dissolve the desired benzaldehyde derivative (1 equivalent) in a small amount of the same alcohol.[6] This solution is then added dropwise to the stirred solution of this compound and base.

  • Reaction: The reaction mixture is typically stirred at room temperature for a period ranging from 2 to 48 hours.[6][8] In some cases, gentle heating to 50°C may be employed to expedite the reaction.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, the reaction mixture is poured into cold distilled water.[6]

  • Neutralization: The mixture is then acidified with a 10% HCl solution until it reaches a neutral pH, which will cause the chalcone product to precipitate.[6]

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration using a Buchner funnel, washed with cold water to remove any inorganic impurities, and then with a small amount of cold ethanol.[5][9] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This method provides an alternative to the base-catalyzed reaction, utilizing thionyl chloride in ethanol, which generates HCl in situ.[5]

Materials:

  • This compound

  • Substituted or unsubstituted benzaldehyde

  • Absolute ethanol

  • Thionyl chloride (SOCl₂)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reactant Mixture: In a round-bottom flask, create a stirred mixture of this compound (0.01 mol) and the desired benzaldehyde (0.01 mol) in absolute ethanol (5 ml).[5]

  • Catalyst Addition: To this mixture, add thionyl chloride (0.05 ml) dropwise.[5]

  • Reaction: Continue stirring the reaction mixture at room temperature for two hours.[5] Following this, allow the mixture to stand for 12 hours.[5]

  • Precipitation: Precipitate the product by adding water to the reaction mixture.[5]

  • Isolation and Purification: Filter the resulting solid product, wash it with cold ethanol, and allow it to dry.[5]

Protocol 3: Solvent-Free Grinding Method (Green Synthesis)

This environmentally benign approach avoids the use of organic solvents and often leads to shorter reaction times and simpler work-up procedures.[10]

Materials:

  • This compound

  • Substituted or unsubstituted benzaldehyde

  • Solid sodium hydroxide (NaOH)

  • Mortar and pestle

Procedure:

  • Grinding: In a mortar, combine equivalent amounts of this compound and the appropriate benzaldehyde.[10]

  • Catalyst Addition: Add solid sodium hydroxide to the mixture.

  • Reaction: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by observing the color change and solidification of the reaction mixture.

  • Work-up: The resulting solid mass is then washed with cold water and can be purified by recrystallization.

Data Presentation

The following table summarizes various reaction conditions and reported yields for the Claisen-Schmidt condensation of this compound with different benzaldehydes.

Aldehyde ReactantCatalyst/SolventReaction TimeTemperatureYield (%)Reference
4-HydroxybenzaldehydeSOCl₂ / EtOH2h stir, 12h standRoom Temp.Good[5]
3-HydroxybenzaldehydeSOCl₂ / EtOH2h stir, 12h standRoom Temp.Good[5]
2-ChlorobenzaldehydeSOCl₂ / EtOH2h stir, 12h standRoom Temp.Good[5]
Vanillin40% aq. KOH, KSF Montmorillonite / Methanol48h stir, 24h refluxRoom Temp. then Reflux6%[6]
Benzaldehyde Derivative50% KOHNot SpecifiedNot Specified96%[7]
Benzaldehyde Derivative50% KOHNot SpecifiedNot Specified93%[7]
3,4-DimethoxybenzaldehydeSolid NaOH / Solvent-freeNot SpecifiedRoom Temp.Not Specified[10]

Visualizations

Diagram of the Base-Catalyzed Experimental Workflow

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Benzaldehyde Mixing Mix Reactants, Solvent, and Base in Flask Reactants->Mixing Solvent Ethanol / Methanol Solvent->Mixing Base aq. KOH / NaOH Base->Mixing Stirring Stir at Room Temp. (2-48h) Mixing->Stirring Precipitation Pour into Cold Water Stirring->Precipitation Reaction Complete Neutralization Acidify with 10% HCl Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water & Cold Ethanol Filtration->Washing Purification Recrystallize from Ethanol Washing->Purification FinalProduct Pure Chalcone Purification->FinalProduct

Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Diagram of the Reaction Signaling Pathway (General Mechanism)

Claisen_Schmidt_Mechanism Ketone 2',4'-Dihydroxy- acetophenone Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Water H₂O Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone -H₂O Dehydration Dehydration

Caption: Generalized mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Application Notes and Protocols for Ferric Iron Detection using 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a phenolic ketone that serves as a versatile reagent for the detection of ferric iron (Fe³⁺). This compound undergoes a distinct color change in the presence of ferric ions, making it suitable for both qualitative and quantitative analysis. The reaction is characterized by the formation of a colored complex, which can be visually observed for rapid screening or measured spectrophotometrically for precise quantification. These application notes provide detailed protocols for both qualitative and quantitative detection of ferric iron, along with the underlying chemical principles.

Principle of Detection

The detection of ferric iron with this compound is based on the formation of a colored coordination complex. The hydroxyl and carbonyl groups on the this compound molecule act as a bidentate ligand, chelating with the ferric ion. This complexation results in a distinct color change, typically to red or reddish-brown, in a slightly acidic medium. The intensity of the color is proportional to the concentration of ferric iron, which forms the basis for quantitative spectrophotometric analysis.

Qualitative Detection of Ferric Iron

This protocol outlines a simple and rapid method for the visual detection of ferric ions in a sample.

Materials and Reagents
  • This compound (Reagent grade)

  • Ethanol (95%) or Methanol

  • Dilute Hydrochloric Acid (HCl, approx. 0.1 M)

  • Dilute Sodium Hydroxide (NaOH, approx. 0.1 M)

  • Test tubes

  • Pipettes

  • Sample solution suspected to contain ferric iron

Experimental Protocol
  • Reagent Preparation: Prepare a 1% (w/v) solution of this compound by dissolving 1 g of the solid in 100 mL of 95% ethanol.

  • Sample Preparation: Take 1-2 mL of the sample solution in a clean test tube.

  • pH Adjustment: Adjust the pH of the sample solution to a slightly acidic range (pH 2-4) using dilute HCl or NaOH. The color development is most effective in this pH range.

  • Addition of Reagent: Add a few drops of the 1% this compound solution to the pH-adjusted sample.

  • Observation: A distinct change in color to red or reddish-brown indicates the presence of ferric ions. The intensity of the color provides a qualitative estimation of the iron concentration.

Quantitative Spectrophotometric Determination of Ferric Iron

This protocol provides a detailed method for the quantitative analysis of ferric iron using UV-Vis spectrophotometry, adapted from established methods for similar phenolic compounds.

Materials and Reagents
  • This compound (Analytical grade)

  • Ethanol (Spectroscopic grade)

  • Standard Ferric Iron solution (1000 ppm)

  • Buffer solution (pH 3.0): Prepare using a suitable buffer system, such as citrate or acetate.

  • Deionized water

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Standard Solutions:

    • Prepare a stock solution of 100 ppm ferric iron by diluting the 1000 ppm standard solution.

    • From the 100 ppm stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 20 ppm in 10 mL volumetric flasks.

  • Preparation of Reagent Solution: Prepare a 0.1% (w/v) solution of this compound in spectroscopic grade ethanol.

  • Sample and Standard Preparation for Measurement:

    • To each volumetric flask containing the standard solutions and a flask for the sample solution, add 2 mL of the pH 3.0 buffer solution.

    • Add 1 mL of the 0.1% this compound reagent solution to each flask.

    • Dilute to the 10 mL mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for 15 minutes for complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax). Based on analogous compounds, this is expected to be around 470 nm. A preliminary scan with one of the standard solutions is recommended to determine the precise λmax.

    • Use a blank solution containing the buffer and reagent in deionized water to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of ferric iron in the sample solution by interpolating its absorbance on the calibration curve.

Data Presentation

The quantitative data for the spectrophotometric determination of ferric iron using a reagent analogous to this compound (2,4-dihydroxybutyrophenone) is summarized below. It is anticipated that this compound will exhibit similar performance characteristics.[1]

ParameterValue
Optimal pH2.9 - 3.0
Wavelength of Maximum Absorption (λmax)470 nm
Stoichiometry (Fe³⁺:Reagent)1:1
Beer's Law Range1.0 - 56.0 ppm
Sensitivity0.074 µg/mL

Visualizations

Reaction of this compound with Ferric Iron

G cluster_reactants Reactants cluster_product Product 2,4-DHAP This compound Complex Colored Ferric Complex 2,4-DHAP->Complex + Fe³⁺ (aq) (pH 2-4) Fe3 Ferric Iron (Fe³⁺) Fe3->Complex

Caption: Reaction of this compound with Ferric Iron.

Experimental Workflow for Quantitative Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare Fe³⁺ Standards Mix Mix Standards/Sample with Buffer and Reagent Standards->Mix Reagent Prepare 2',4'-DHAP Reagent Reagent->Mix Sample Prepare Sample Solution Sample->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Sample Concentration Calibrate->Quantify

Caption: Workflow for Spectrophotometric Ferric Iron Determination.

Potential Interferences

Several metal ions can potentially interfere with the determination of ferric iron by forming colored complexes with this compound or by altering the pH of the solution. Cations such as Cu²⁺, Co²⁺, and Ni²⁺ are known to form complexes with phenolic compounds. It is recommended to perform a preliminary analysis of the sample matrix to identify potential interfering ions. Masking agents or separation techniques may be employed to mitigate these interferences if necessary.

Conclusion

This compound is a reliable and effective reagent for both the qualitative and quantitative determination of ferric iron. The protocols provided offer straightforward and adaptable methods for various laboratory settings, from rapid screening to precise quantitative analysis. The spectrophotometric method, in particular, provides good sensitivity and is suitable for a wide range of applications in research and development.

References

Application Notes and Protocols: Regioselective Alkylation of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a valuable building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, natural products, and functional materials. The selective functionalization of its two hydroxyl groups is a critical step in these synthetic pathways. The 4'-hydroxyl group is generally more acidic and sterically accessible compared to the 2'-hydroxyl group, which is involved in a strong intramolecular hydrogen bond with the adjacent acetyl group. This inherent difference in reactivity allows for the regioselective alkylation at the 4'-position under specific reaction conditions. This document provides detailed protocols and application notes for the efficient and regioselective O-alkylation of this compound, primarily focusing on a robust cesium bicarbonate-mediated method.

Principle of Regioselectivity

The regioselective alkylation of this compound at the 4'-position is primarily governed by the differential acidity and steric hindrance of the two hydroxyl groups. The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction decreases its nucleophilicity and increases the steric hindrance around it, making it less available for alkylation.[1][2] In contrast, the 4'-hydroxyl group is more exposed and readily deprotonated by a suitable base, leading to preferential alkylation at this site. The choice of a mild base is crucial to avoid the formation of the dialkylated byproduct.

Cesium Bicarbonate-Mediated Regioselective Alkylation

Recent studies have highlighted the efficacy of cesium bicarbonate (CsHCO₃) as a base for the highly regioselective alkylation of this compound.[3][4][5][6] This method offers excellent yields and a broad substrate scope with various alkyl halides, proceeding smoothly to generate the desired 4'-alkoxy-2'-hydroxyacetophenone derivatives.[3][4] Compared to stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), which can lead to mixtures of mono- and di-alkylated products, cesium bicarbonate provides the desired mono-alkylation product with minimal side reactions.[3]

Data Presentation: Substrate Scope and Yields

The cesium bicarbonate-mediated alkylation has been successfully applied to a variety of alkyl bromides, demonstrating the versatility of this method. The following table summarizes the isolated yields for the synthesis of various 4'-alkoxy-2'-hydroxyacetophenones.

EntryAlkyl BromideProductReaction Time (h)Yield (%)
11,2-Dibromoethane2-(2-Bromoethoxy)-4-hydroxyacetophenone678
21,3-Dibromopropane2-(3-Bromopropoxy)-4-hydroxyacetophenone685
31,4-Dibromobutane2-(4-Bromobutoxy)-4-hydroxyacetophenone682
41-Bromopropane2-Hydroxy-4-propoxyacetophenone692
51-Bromobutane4-Butoxy-2-hydroxyacetophenone695
6Ethyl bromoacetateEthyl 2-(4-acetyl-3-hydroxyphenoxy)acetate688

Data compiled from literature reports.[3]

Experimental Protocols

General Protocol for Cesium Bicarbonate-Mediated Alkylation

This protocol describes a general procedure for the regioselective alkylation of this compound with an alkyl bromide using cesium bicarbonate as the base.

Materials:

  • This compound

  • Alkyl bromide (3.0 equivalents)

  • Cesium bicarbonate (CsHCO₃) (3.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressure vessel or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a pressure vessel, add this compound (1.0 mmol, 152.1 mg).

  • Add anhydrous acetonitrile (5 mL).

  • Add the alkyl bromide (3.0 mmol).

  • Add cesium bicarbonate (3.0 mmol, 575.8 mg).

  • Seal the pressure vessel and stir the reaction mixture vigorously.

  • Heat the reaction mixture to 80 °C for 6 hours.[3][5]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid residue and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4'-alkoxy-2'-hydroxyacetophenone.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the regioselective alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, Alkyl Bromide, CsHCO₃, and Acetonitrile in a Pressure Vessel start->reagents seal Seal the Vessel reagents->seal heat Heat to 80°C with Vigorous Stirring for 6 hours seal->heat cool Cool to Room Temperature heat->cool filter Filter and Concentrate cool->filter extract Aqueous Workup (EtOAc, NaHCO₃, Brine) filter->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Pure 4'-Alkoxy-2'-hydroxyacetophenone chromatography->product

Caption: Experimental workflow for regioselective alkylation.

Mechanism of Regioselective Alkylation

The diagram below outlines the proposed mechanism for the regioselective alkylation, highlighting the key role of the intramolecular hydrogen bond.

Caption: Mechanism of regioselective 4'-O-alkylation.

References

Application of 2',4'-Dihydroxyacetophenone in the Synthesis of Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phosphodiesterase (PDE) inhibitors utilizing 2',4'-dihydroxyacetophenone as a key starting material. The information presented herein is intended to guide researchers in the development of novel PDE inhibitors for potential therapeutic applications.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for a multitude of physiological processes, and the dysregulation of PDE activity is implicated in various diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions. Consequently, the development of potent and selective PDE inhibitors is a significant focus of drug discovery efforts.

This compound is a versatile phenolic ketone that serves as a valuable scaffold for the synthesis of various heterocyclic and polyfunctional compounds with diverse biological activities. Its inherent chemical reactivity allows for the facile introduction of pharmacophoric features necessary for PDE inhibition. This document outlines the synthesis and evaluation of two classes of PDE inhibitors derived from this compound: bis-Schiff bases and chalcones.

I. Synthesis and Activity of Bis-Schiff Base Derivatives as PDE1 and PDE3 Inhibitors

A series of bis-Schiff bases derived from this compound have been synthesized and demonstrated potent inhibitory activity against PDE1 and PDE3.[1] These enzymes are key regulators of cyclic nucleotide signaling in the cardiovascular and central nervous systems.

Quantitative Data: Inhibitory Activity of Bis-Schiff Bases

The inhibitory activities of the synthesized bis-Schiff base derivatives against PDE1 and PDE3 were determined and are summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDSubstituent on AldehydePDE1 IC50 (µM)[1]PDE3 IC50 (µM)[1]
4 4-Bromo-2-fluorobenzylidene0.05 ± 0.110.012 ± 0.32
9 2-Hydroxy-3-methoxybenzylidene8.02 ± 1.031.01 ± 0.22
19 2-Hydroxybenzylidene--
StandardSuramin-1.05 ± 0.28

Note: A comprehensive list of all synthesized compounds and their activities can be found in the source publication.[1] The table above highlights representative potent inhibitors.

Experimental Protocol: Synthesis of Bis-Schiff Base Derivatives

This protocol describes a two-step synthesis of bis-Schiff base derivatives from this compound.[1]

Step 1: Synthesis of Hydrazone Intermediate

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 5-6 hours with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold distilled water to precipitate the product.

  • Filter the precipitate, wash with water to remove unreacted hydrazine, and air-dry the resulting hydrazone intermediate.

Step 2: Synthesis of Bis-Schiff Bases

  • Dissolve the synthesized hydrazone intermediate in absolute ethanol in a round-bottom flask.

  • Add a substituted aromatic or aliphatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture, monitoring its progress by TLC (eluent: n-hexane:ethyl acetate, 7:3).

  • After the reaction is complete, pour the mixture into cold distilled water.

  • Collect the precipitated bis-Schiff base by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography as needed.

II. Synthesis of Chalcone Derivatives as Potential PDE Inhibitors

Chalcones, characterized by an open-chain flavonoid structure, can be readily synthesized from this compound and have been investigated for a wide range of biological activities, including enzyme inhibition.

Quantitative Data: Enzyme Inhibitory Activity of a this compound-Derived Chalcone

While specific PDE inhibition data for chalcones directly synthesized from this compound is an area of ongoing research, a representative chalcone derivative has shown inhibitory activity against soybean lipoxygenase (LOX), another important enzyme in inflammatory pathways.

CompoundEnzyme TargetIC50 (µM)
2',4'-Dihydroxy-3-methoxychalconeSoybean Lipoxygenase45[2]

Note: This data is provided as an example of the potential for enzyme inhibition by this class of compounds. Further studies are required to evaluate their specific activity against various PDE isoforms.

Experimental Protocol: Synthesis of Chalcone Derivatives

The following protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones from this compound.[3][4]

  • Dissolve this compound and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate duration, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The precipitated chalcone product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

III. Experimental Protocols for PDE Inhibition Assays

In Vitro PDE1 Inhibition Assay Protocol

This protocol is a general guideline for determining the inhibitory activity of compounds against PDE1.

Materials:

  • Recombinant human PDE1 enzyme

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)

  • Calmodulin (CaM)

  • Cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) as substrate

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A method to detect the product of the enzymatic reaction (e.g., fluorescence polarization, radiometric assay, or colorimetric assay). A commercially available kit, such as the PDE1A Assay Kit from BPS Bioscience, can be used.[5]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE1 enzyme, and calmodulin.

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

  • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10-15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction using a suitable stop solution or by heat inactivation.

  • Quantify the amount of product (GMP or AMP) formed.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro PDE3 Inhibition Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory potential of compounds against PDE3.

Materials:

  • Recombinant human PDE3 enzyme

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Cyclic adenosine monophosphate (cAMP) as substrate

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A detection system for the product (AMP), such as a radiometric assay or a commercially available kit like the PDE3B Assay Kit from BPS Bioscience.[6][7]

Procedure:

  • Prepare a reaction mixture containing the assay buffer and PDE3 enzyme.

  • Add the test compound at various concentrations to the reaction mixture, including a no-inhibitor control.

  • Pre-incubate the mixture for a specified time and temperature.

  • Start the enzymatic reaction by adding the cAMP substrate.

  • Incubate the reaction for a defined period.

  • Terminate the reaction.

  • Measure the amount of AMP produced.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways of PDE1 and PDE3

Phosphodiesterases are critical regulators of cyclic nucleotide signaling cascades. The following diagrams illustrate the roles of PDE1 and PDE3 in these pathways.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Channel Ca2+ Channel CaM Calmodulin (CaM) Ca_Channel->CaM Ca2+ influx activates IP3->Ca_Channel Opens PDE1 PDE1 CaM->PDE1 Activates GMP 5'-GMP PDE1->GMP Hydrolyzes cGMP cGMP cGMP->PDE1 PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates

Caption: PDE1 Signaling Pathway.

PDE3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP ATP to PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: PDE3 Signaling Pathway.

General Experimental Workflow for PDE Inhibitor Screening

The following diagram outlines a typical workflow for the screening and identification of novel PDE inhibitors.

PDE_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Compound_Library Compound Library (e.g., 2',4'-DHAP derivatives) Primary_Screening Primary Screening (Single concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Selection Dose_Response->Lead_Compound Selectivity_Profiling Selectivity Profiling (against other PDE isoforms) Lead_Compound->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization SAR_Studies->Lead_Optimization

References

Application Notes and Protocols for 2',4'-Dihydroxyacetophenone Derivatives in Antimicrobial and Antitumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antitumor activities of 2',4'-dihydroxyacetophenone derivatives. This document includes a summary of key findings, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, also known as resacetophenone, is a plant metabolite that serves as a versatile starting material for the synthesis of a wide array of derivatives. These derivatives, including Schiff bases, chalcones, and heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Notably, various substituted this compound compounds have demonstrated promising potential as antimicrobial and antitumor agents, making them attractive candidates for further investigation in drug discovery and development.[1][2][3]

The structural features of these derivatives, such as the presence of hydroxyl groups and the ability to form stable complexes with metal ions, are believed to contribute to their biological efficacy.[4][5] This document aims to provide researchers with the necessary information to explore the therapeutic potential of this compound derivatives.

Application Notes

Antimicrobial Activity

Derivatives of this compound have shown significant activity against a range of pathogenic microbes, including drug-resistant bacterial strains and fungi.

  • Broad-Spectrum Activity: Hybrid compounds integrating 2'-hydroxyacetophenone with N-alkylated thiotetrazoles have exhibited a broad spectrum of antimicrobial activity. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL.

  • Activity Against Resistant Strains: Certain dihydroxyacetophenone derivatives have demonstrated potent antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[1][3]

  • Structure-Activity Relationship: The antimicrobial efficacy of these derivatives is influenced by their specific structural modifications. For instance, the presence of bromine atoms and two free phenol hydroxyl groups in a thiosemicarbazone derivative of hydroxyacetophenone was associated with high antibacterial activity against E. coli and K. pneumoniae.[6]

Antitumor Activity

This compound derivatives have emerged as a promising class of compounds with potential applications in cancer therapy. Their mechanisms of action are multifaceted and involve the modulation of key cellular processes.

  • Cytotoxic Effects: Chalcone derivatives of this compound have demonstrated strong cytotoxic activity against various cancer cell lines. For example, 2',4',4-trihydroxy-3-methoxychalcone was found to be highly active against HeLa (cervical cancer) and WiDr (colon cancer) cell lines with IC50 values of 8.53 and 2.66 µg/mL, respectively.[2]

  • Enzyme Inhibition: Bis-Schiff base derivatives of this compound have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, specifically PDE-1 and PDE-3.[7] The dysregulation of PDE activity is implicated in various diseases, including cancer, making these enzymes viable therapeutic targets.

  • Anti-inflammatory and Signaling Pathway Modulation: The parent compound, this compound, has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues, in DLD-1 cancer cells with an IC50 of 500 μM.[8] Additionally, related dihydroxyacetophenone isomers can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by targeting the ERK1/2 and NF-κB signaling pathways.[9]

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives
Derivative TypeMicroorganismActivity MetricValueReference
Hydroxyacetophenone-tetrazole hybridsGram-positive bacteriaMIC4 - 128 µg/mL
Hydroxyacetophenone-tetrazole hybridsGram-negative bacteriaMIC4 - 128 µg/mL
Hydroxyacetophenone-tetrazole hybridsFungiMIC4 - 128 µg/mL
Brominated dihydroxyacetophenonePseudomonas aeruginosa ATCC 27853MIC/MBC0.625 mg/mL[3]
Brominated dihydroxyacetophenoneEscherichia coli ATCC 25922MIC/MBC0.625 mg/mL[3]
Brominated dihydroxyacetophenoneBacillus subtilisMIC/MBC0.625 mg/mL[3]
Brominated dihydroxyacetophenoneStaphylococcus aureus ATCC 25923MIC0.31 mg/mL[3]
Hydroxyacetophenone thiosemicarbazoneE. coliZone of Inhibition15 mm[6]
Hydroxyacetophenone thiosemicarbazoneK. pneumoniaeZone of Inhibition18 mm[6]
Table 2: Antitumor Activity of this compound Derivatives
Derivative TypeCell LineActivity MetricValueReference
2',4',4-Trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)IC508.53 µg/mL[2]
2',4',4-Trihydroxy-3-methoxychalconeWiDr (Colon Cancer)IC502.66 µg/mL[2]
2',4',4-Trihydroxy-3-methoxychalconeT47D (Breast Cancer)IC5024.61 µg/mL[2]
2',4-Dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)IC5012.80 µg/mL[2]
2',4-Dihydroxy-3-methoxychalconeWiDr (Colon Cancer)IC5019.57 µg/mL[2]
2',4-Dihydroxy-3-methoxychalconeT47D (Breast Cancer)IC5020.73 µg/mL[2]
Bis-Schiff base derivativesPhosphodiesterase-1 (PDE-1)IC500.05 - 8.02 µM[7]
Bis-Schiff base derivativesPhosphodiesterase-3 (PDE-3)IC500.012 - 1.01 µM[7]
This compoundDLD-1 (Colon Cancer)IC50 (COX-2 transcription)500 µM[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes the general synthesis of Schiff base derivatives from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Substituted aldehydes

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and reflux the mixture for a specified time to form the hydrazone. Monitor the reaction progress using TLC.

  • To the resulting hydrazone, add an equimolar amount of the desired substituted aldehyde.

  • Continue to reflux the mixture until the reaction is complete, as indicated by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterize the synthesized compounds using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.[7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.

  • Add a standardized volume of the microbial suspension to each well.

  • Include a positive control (broth with microbial suspension and a standard antibiotic), a negative control (broth with microbial suspension and no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, WiDr, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare various concentrations of the test compounds by dissolving them in DMSO and then diluting with the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2][5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Figure 1: Synthesis Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Reactants This compound + Reagent (e.g., Hydrazine, Aldehyde) Start->Reactants Step 1 Reaction Reaction Conditions (e.g., Reflux in Ethanol) Reactants->Reaction Step 2 Product Crude Derivative Reaction->Product Step 3 Purification Purification (e.g., Recrystallization) Product->Purification Step 4 Final_Product Pure Derivative Purification->Final_Product Step 5 Antimicrobial_Screening Antimicrobial Assays (MIC, Zone of Inhibition) Final_Product->Antimicrobial_Screening Antitumor_Screening Antitumor Assays (MTT, etc.) Final_Product->Antitumor_Screening Data_Analysis Data Analysis (IC50, MIC values) Antimicrobial_Screening->Data_Analysis Antitumor_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

G Figure 2: Potential Antitumor Mechanisms cluster_pathways Cellular Targets and Pathways Derivative This compound Derivative PDE Phosphodiesterase (PDE) Derivative->PDE Inhibition COX2 Cyclooxygenase-2 (COX-2) Derivative->COX2 Inhibition of Transcription NFkB_ERK NF-κB / ERK Signaling Derivative->NFkB_ERK Modulation Proliferation_Inflammation Decreased Tumor Cell Proliferation & Inflammation PDE->Proliferation_Inflammation Leads to COX2->Proliferation_Inflammation Leads to NFkB_ERK->Proliferation_Inflammation Leads to

Caption: Simplified diagram of potential antitumor mechanisms of this compound derivatives.

References

Application Note: Purity Analysis of 2',4'-Dihydroxyacetophenone by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative purity analysis of 2',4'-Dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol offers a reliable and reproducible approach for determining the purity of this compound and separating it from potential process-related impurities such as resorcinol and resorcinol monoacetate. This document provides a comprehensive experimental protocol, including instrument parameters, sample preparation, and data analysis. Additionally, a summary of expected quantitative data and a workflow diagram are presented to facilitate implementation in a laboratory setting.

Introduction

This compound, also known as resacetophenone, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of subsequent manufacturing steps and the final active pharmaceutical ingredient (API). Gas chromatography with flame ionization detection (GC-FID) is a widely used analytical technique for assessing the purity of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and accuracy. This application note provides a detailed GC method for the purity determination of this compound.

Experimental Protocol

This protocol is based on established gas chromatography principles for the analysis of phenolic compounds and acetophenone derivatives.

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A capillary column is recommended for optimal separation. Two options are presented:

    • Option A (Packed Column): Thermon 1000 + H3PO4 5+0.5% on Chromosorb W (as a starting point based on literature).

    • Option B (Capillary Column - Recommended): HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness. The capillary column is generally preferred for its higher efficiency and resolution.

  • Carrier Gas: Helium or Nitrogen, high purity grade.

  • Gases for FID: Hydrogen and Air, high purity grade.

  • Data Acquisition System: Compatible chromatography data software.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Solvent: Methanol or Isopropanol, HPLC grade.

  • Reference Standard: this compound, of known high purity (e.g., >99.5%).

  • Potential Impurity Standards: Resorcinol, Resorcinol monoacetate.

2. Chromatographic Conditions

The following table summarizes the recommended GC parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Injector
Temperature230 °C
Injection ModeSplit (Split ratio 50:1, can be optimized)
Injection Volume1 µL
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate10 °C/minute
Final Temperature190 °C, hold for 5 minutes
Column HP-5, 30 m x 0.32 mm ID, 0.5 µm
Carrier Gas Helium
Flow Rate1.0 mL/minute (Constant Flow Mode)
Detector (FID)
Temperature230 °C
Hydrogen Flow30 mL/minute
Air Flow300 mL/minute
Makeup Gas (Helium)25 mL/minute

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (Methanol or Isopropanol) to obtain a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

  • Impurity Standard Solutions: If available, prepare individual stock solutions of potential impurities (e.g., resorcinol, resorcinol monoacetate) at a concentration of approximately 1.0 mg/mL in the chosen solvent. These can be used for peak identification and to create a spiked sample for specificity assessment.

4. Analysis Procedure

  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure the system is clean.

  • Inject the standard solution in triplicate to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • If performing impurity identification, inject the individual impurity standards and/or a spiked sample.

Data Presentation and Analysis

The purity of the this compound sample is calculated using the area percent method, assuming that all components of the sample have a similar response factor with the FID.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Example Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaArea %
This compound Std8.52154321099.85
Impurity 1 (Resorcinol)6.2112340.08
Impurity 27.898760.06
Test Sample 1
This compound8.51149876599.30 [1]
Impurity 1 (Resorcinol)6.2054320.36
Impurity 39.1545670.30
Test Sample 2
This compound8.52160123499.70 [1]
Impurity 1 (Resorcinol)6.2123450.15
Unknown Impurity10.0223450.15

Note: Retention times are illustrative and will vary depending on the specific GC system and column.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by the separation of this compound from known impurities and by peak purity analysis using a photodiode array (PDA) detector if available, or by GC-MS.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of this compound or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC purity analysis of this compound.

Caption: Experimental workflow for the GC purity analysis of this compound.

Conclusion

The gas chromatography method described in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a high-resolution capillary column with a flame ionization detector ensures accurate and reproducible results. This method is suitable for quality control in both research and manufacturing environments. Proper method validation should be performed to ensure its suitability for its intended purpose.

References

Application Note: HPLC Analysis of 2',4'-Dihydroxyacetophenone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2',4'-Dihydroxyacetophenone, also known as resacetophenone, is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis, commonly achieved through the Friedel-Crafts acylation of resorcinol with acetic acid, requires careful monitoring to optimize yield and minimize impurity formation. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for monitoring the progress of this reaction. This application note provides a detailed protocol for the quantitative analysis of this compound in reaction mixtures using a reversed-phase HPLC method. The method is suitable for separating the starting materials, the final product, and potential byproducts, making it an essential tool for process development and quality control in a drug development setting.

Experimental Protocol

This protocol outlines the necessary steps for preparing samples and standards, as well as the instrumental parameters for the HPLC analysis.

1. Materials and Reagents

  • This compound (analytical standard, ≥99% purity)

  • Resorcinol (analytical standard, ≥99% purity)

  • Acetic Acid (glacial, HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (for reaction quenching)

  • 0.45 µm Syringe Filters (nylon or PTFE)

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

3. HPLC Conditions

A reversed-phase HPLC method was developed for the separation of this compound and related compounds.[1] The conditions are summarized in the table below.

ParameterCondition
Column Symmetry C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Methanol / Water (26:74, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard solution with the mobile phase. These will be used to construct a calibration curve.

5. Sample Preparation

  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL volumetric flask). This will stop the reaction and prepare the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected retention times and quantitative data from a typical reaction monitoring experiment.

Table 1: Expected Retention Times

CompoundExpected Retention Time (min)
Acetic Acid~ 2.5
Resorcinol~ 4.8
This compound~ 8.2

Table 2: Example Quantitative Data from Reaction Monitoring

Reaction Time (hours)Resorcinol (Area %)This compound (Area %)
098.50.0
175.223.1
252.845.3
420.177.8
65.692.1
8< 1.097.5

Visualizations

The following diagrams illustrate the synthesis pathway and the analytical workflow.

Resorcinol Resorcinol Reaction Resorcinol->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Product This compound Catalyst Zinc Chloride (Catalyst) Catalyst->Reaction Reaction->Product Acylation

Caption: Synthesis of this compound.

Start Start: Reaction Mixture Sampling 1. Withdraw Aliquot Start->Sampling Quenching 2. Quench & Dilute in Mobile Phase Sampling->Quenching Filtration 3. Filter (0.45 µm) Quenching->Filtration HPLC 4. HPLC Injection (10 µL) Filtration->HPLC Analysis 5. Data Acquisition & Quantification HPLC->Analysis End End: Report Results Analysis->End

Caption: HPLC Sample Preparation and Analysis Workflow.

Conclusion

The described HPLC method is simple, accurate, and robust for the quantitative analysis of this compound in reaction mixtures.[1] The isocratic mobile phase allows for a stable baseline and reproducible retention times, which are crucial for reliable quantification. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories to support the development and manufacturing of products containing this compound.

References

Application Notes and Protocols: 2',4'-Dihydroxyacetophenone in Photosensitive Material Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',4'-Dihydroxyacetophenone as a key building block in the synthesis of photosensitive materials. The primary application detailed is its conversion to 2',4'-dihydroxychalcone, a photo-reactive molecule that can be integrated into polymer chains to create negative photoresists and other photo-crosslinkable materials.

Introduction to this compound in Photosensitive Materials

This compound is a versatile aromatic ketone that serves as a valuable precursor in the production of photosensitive materials. While it is recognized as a raw material for various photosensitive applications, its most prominent role is in the synthesis of chalcone derivatives.[1][2] Chalcones, characterized by their α,β-unsaturated ketone system, can undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light, leading to the crosslinking of polymer chains. This photochemical property is the basis for their use in negative photoresists, where the exposed regions become insoluble.

The 2',4'-dihydroxy substitution on the chalcone moiety can enhance the solubility of the resulting polymers in aqueous alkaline developers, a critical characteristic for photoresist processing. Furthermore, the phenolic nature of these materials can contribute to their thermal stability and adhesion to various substrates.

Key Applications

The primary application of this compound in this context is the synthesis of photocrosslinkable polymers containing pendant chalcone groups. These polymers are key components in the formulation of negative photoresists used in:

  • Microlithography: For the fabrication of microelectronic components and integrated circuits.

  • Micromachining: In the creation of micro-electromechanical systems (MEMS) and other micro-devices.

  • UV Curing: As a component in UV-curable coatings, adhesives, and inks.

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxychalcone

This protocol describes the synthesis of 2',4'-dihydroxychalcone from this compound and benzaldehyde via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Slowly add an aqueous solution of NaOH or KOH to the flask while stirring at room temperature. The reaction is typically stirred for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • The chalcone product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2',4'-dihydroxychalcone.

Diagram of Synthesis:

Synthesis This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation Base (NaOH or KOH) in Ethanol Base (NaOH or KOH) in Ethanol Base (NaOH or KOH) in Ethanol->Claisen-Schmidt Condensation 2',4'-Dihydroxychalcone 2',4'-Dihydroxychalcone Claisen-Schmidt Condensation->2',4'-Dihydroxychalcone

Caption: Synthesis of 2',4'-dihydroxychalcone.

Protocol 2: Synthesis of a Photocrosslinkable Polymer with Pendant Chalcone Moieties

This protocol outlines the free radical polymerization of a methacrylate monomer functionalized with a 2',4'-dihydroxychalcone derivative to produce a photocrosslinkable polymer.

Materials:

  • 2',4'-dihydroxychalcone-functionalized methacrylate monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Methanol (for precipitation)

Procedure:

  • Dissolve the chalcone-functionalized methacrylate monomer and the radical initiator (AIBN or BPO) in the anhydrous solvent in a Schlenk flask.

  • De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C).

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous polymer solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Diagram of Polymerization and Crosslinking:

Polymerization_Crosslinking cluster_synthesis Polymer Synthesis cluster_application Photolithography Chalcone Monomer Chalcone Monomer Polymerization Polymerization Chalcone Monomer->Polymerization Radical Initiator Radical Initiator Radical Initiator->Polymerization Photocrosslinkable Polymer Photocrosslinkable Polymer Polymerization->Photocrosslinkable Polymer Spin Coating Spin Coating Photocrosslinkable Polymer->Spin Coating Thin Film Thin Film Spin Coating->Thin Film UV Exposure (Mask) UV Exposure (Mask) Thin Film->UV Exposure (Mask) Crosslinked Pattern Crosslinked Pattern UV Exposure (Mask)->Crosslinked Pattern Development Development Crosslinked Pattern->Development Final Structure Final Structure Development->Final Structure

Caption: Polymer synthesis and photolithography workflow.

Data Presentation

While specific quantitative data for photosensitive materials derived exclusively from this compound is not extensively tabulated in the literature, the following table summarizes typical properties that can be expected based on analogous chalcone-based polymer systems. Researchers should perform their own characterization to determine the precise performance of their synthesized materials.

PropertyDescriptionTypical Values/Characteristics
Photosensitivity The energy required to induce crosslinking.Dependent on the polymer backbone and photoinitiator system, but generally in the range of 10-100 mJ/cm².
Resolution The minimum feature size that can be reliably patterned.Typically in the micrometer to sub-micrometer range, depending on the formulation and lithographic conditions.
Contrast The sharpness of the transition between exposed and unexposed regions.High contrast is generally achievable with chalcone-based systems.
Thermal Stability The ability of the crosslinked material to withstand high temperatures without degradation or deformation.Glass transition temperature (Tg) increases significantly after photocrosslinking. The phenolic structure contributes to good thermal stability.
Solubility Solubility of the polymer before and after crosslinking.Uncrosslinked polymer is soluble in common organic solvents. After UV exposure, the polymer becomes insoluble in those same solvents. The dihydroxy functionality aids solubility in aqueous alkaline developers.

Signaling Pathways and Logical Relationships

The core process relies on the photochemical transformation of the chalcone moiety. The following diagram illustrates the logical relationship from the starting material to the final crosslinked product.

Logical_Relationship A This compound B Synthesis of Chalcone Monomer A->B C Polymerization B->C D Photocrosslinkable Polymer (Pendant Chalcone Groups) C->D E UV Irradiation ([2+2] Cycloaddition) D->E F Crosslinked Polymer Network (Insoluble) E->F

Caption: Logical flow from precursor to crosslinked material.

Conclusion

This compound is a valuable and accessible starting material for the production of photosensitive polymers. Its conversion to 2',4'-dihydroxychalcone allows for the introduction of photocrosslinkable moieties into various polymer backbones. The resulting materials exhibit properties suitable for negative photoresist applications in microfabrication and other UV-curing technologies. The protocols and information provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of novel photosensitive materials. Further optimization of polymer structures and formulations can lead to enhanced performance characteristics tailored for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2',4'-Dihydroxyacetophenone (also known as Resacetophenone). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Friedel-Crafts acylation of resorcinol, the Fries rearrangement of resorcinol monoacetate, and the Houben-Hoesch reaction. Each method has its own advantages and challenges regarding yield, purity, and reaction conditions.

Q2: I am getting a low yield in my Friedel-Crafts acylation of resorcinol. What are the likely causes?

A2: Low yields in the Friedel-Crafts acylation are often attributed to several factors:

  • Moisture: The presence of water can deactivate the Lewis acid catalyst (e.g., zinc chloride, aluminum chloride). It is crucial to use anhydrous reagents and solvents.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. For the reaction of resorcinol with acetic acid in the presence of zinc chloride, temperatures between 100-130°C are optimal.[1] Temperatures above 140°C can lead to increased coloration and a significant drop in selectivity and yield.[1]

  • Catalyst Quantity: A stoichiometric amount of the Lewis acid catalyst relative to resorcinol is often required for the Friedel-Crafts acylation.

  • Purity of Reactants: The purity of resorcinol and the acylating agent can impact the reaction outcome.

Q3: My final product is highly colored. How can I minimize discoloration?

A3: Discoloration of this compound is a common issue, particularly at higher reaction temperatures. To minimize this:

  • Control Reaction Temperature: As mentioned, maintaining the reaction temperature within the optimal range (100-130°C for Friedel-Crafts with ZnCl₂) is crucial to prevent the formation of colored byproducts.[1]

  • Use of a Proton Acid Catalyst: Employing a proton acid catalyst, such as a strongly acidic ion-exchange resin (e.g., Amberlyst-36), can effectively decrease the coloration of the final product.[2]

  • Purification: Recrystallization from hot water or ethanol is an effective method for purifying the crude product and removing colored impurities.[1] A single recrystallization from water can often yield a high-quality product with little to no color.[1]

Q4: What are the common byproducts in the synthesis of this compound?

A4: The formation of byproducts can lower the yield and complicate purification. Common byproducts include:

  • Resorcinol monoacetate: This can form as an intermediate in some reaction pathways.[2]

  • 2,4-Diacetylresorcinol: Over-acylation can lead to the formation of this di-substituted product.

  • Ortho-isomer (2',6'-Dihydroxyacetophenone): While the para-isomer (2',4'-) is generally favored, the ortho-isomer can be formed, especially in the Fries rearrangement, where the ortho:para ratio is influenced by temperature.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Step Expected Outcome
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous zinc chloride and glacial acetic acid.Improved catalyst activity and higher yield.
Suboptimal Temperature Maintain the reaction temperature between 100-130°C. Use an oil bath for precise temperature control.Increased selectivity towards the desired product and reduced byproduct formation.[1]
Insufficient Catalyst Use a molar excess of zinc chloride relative to resorcinol.Drive the reaction to completion and improve conversion.
Impure Reactants Use high-purity resorcinol and freshly distilled acetic acid.Minimized side reactions and a cleaner product.
Issue 2: Poor Product Purity and Coloration
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature to the optimal range of 100-130°C.[1]Reduced formation of colored impurities.[1]
Inefficient Purification Perform recrystallization from hot water or ethanol. For persistent color, a charcoal treatment during recrystallization can be effective.A pale yellow to white crystalline product with a melting point of 144-146°C.[1]
Oxidation of the Product During workup and purification, minimize exposure to air, especially in alkaline conditions.Prevention of the formation of colored oxidation products.

Quantitative Data Summary

Table 1: Effect of Catalyst on Yield in the Acylation of Resorcinol with Acetic Acid

CatalystPurity (%)Yield (%)Reference
Sulfuric Acid99.372[2]
p-toluenesulfonic acid monohydrate99.262[2]
Strongly acidic ion-exchange resin99.770[2]

Table 2: Influence of Temperature on Selectivity and Product Quality in Friedel-Crafts Acylation with ZnCl₂

Temperature (°C)Product ColorSelectivity to 2,4-dihydroxyacetophenone (%)Reference
100-130Not or only slightly colored>98[1]
140Considerably colored87.5[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Resorcinol using Zinc Chloride
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous zinc chloride (1.1 moles) to glacial acetic acid (1.5 moles).

  • Dissolution: Heat the mixture to approximately 60-80°C with stirring until the zinc chloride is completely dissolved.

  • Reactant Addition: Add resorcinol (1.0 mole) to the solution.

  • Reaction: Raise the temperature to 120°C and maintain it for 1 hour with continuous stirring.

  • Workup: Cool the reaction mixture to below 100°C and then carefully add 18% hydrochloric acid to decompose the complex.

  • Crystallization: Cool the mixture to 20°C to allow the product to crystallize.

  • Isolation and Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from hot water to obtain pale yellow to white crystals of this compound. The expected yield is approximately 72.8% with a purity of over 98%.[1]

Protocol 2: Acylation of Resorcinol using a Proton Acid Catalyst (Strongly Acidic Ion-Exchange Resin)
  • Reactant Mixture: In a reaction vessel, combine resorcinol, acetic acid (in a molar ratio of 1:10), and a strongly acidic ion-exchange resin (e.g., Amberlyst-36).[5]

  • Reaction: Heat the mixture while stirring and remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent.

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the ion-exchange resin by filtration.

  • Solvent Removal: Remove the excess acetic acid and any solvent by distillation under reduced pressure.

  • Hydrolysis and Crystallization: Add water containing a small amount of sulfuric acid to the residue and reflux for several hours to ensure complete hydrolysis of any ester intermediates. Cool the solution to room temperature to allow the product to precipitate.

  • Isolation: Collect the precipitated this compound by filtration. This method can yield a product with a purity of up to 99.7% and a yield of around 70%.[2]

Visualizations

Synthesis_Pathway cluster_friedel_crafts Friedel-Crafts Acylation cluster_fries Fries Rearrangement Resorcinol_FC Resorcinol Product_FC This compound Resorcinol_FC->Product_FC AceticAcid_FC Acetic Acid AceticAcid_FC->Product_FC Catalyst_FC Lewis Acid (e.g., ZnCl2) or Proton Acid Catalyst_FC->Product_FC Resorcinol_Fries Resorcinol ResorcinolMonoacetate Resorcinol Monoacetate Resorcinol_Fries->ResorcinolMonoacetate AcylatingAgent_Fries Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent_Fries->ResorcinolMonoacetate Product_Fries This compound ResorcinolMonoacetate->Product_Fries Catalyst_Fries Lewis Acid (e.g., AlCl3) Catalyst_Fries->Product_Fries

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Check_Temp Verify Reaction Temperature? Check_Moisture->Check_Temp No Action_Dry Dry Glassware Thoroughly Use Anhydrous Reagents Check_Moisture->Action_Dry Yes Check_Purity Assess Reactant Purity? Check_Temp->Check_Purity No Action_Temp Adjust Temperature to Optimal Range (100-130°C) Check_Temp->Action_Temp Yes Check_Purification Optimize Purification Protocol? Check_Purity->Check_Purification No Action_Purity Use High-Purity Starting Materials Check_Purity->Action_Purity Yes Action_Purification Perform Recrystallization (Water or Ethanol) Check_Purification->Action_Purification Yes End Improved Yield and Purity Check_Purification->End No Action_Dry->Check_Temp Action_Temp->Check_Purity Action_Purity->Check_Purification Action_Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2',4'-Dihydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2',4'-dihydroxyacetophenone via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

  • Solution: Add small aliquots of the hot recrystallization solvent to the mixture until the solid completely dissolves. Ensure the solution is heated to its boiling point to maximize solubility.

  • Possible Cause: The chosen solvent is inappropriate for this compound.

  • Solution: Consult the solvent suitability table below. Consider using a more polar solvent or a binary solvent mixture. For example, ethanol or a mixture of ethanol and water is often effective.[1][2]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute (too much solvent was used).

  • Solution: Reheat the solution to its boiling point and evaporate some of the solvent. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."

  • Possible Cause: The cooling process is too rapid.

  • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring.[3] Once at room temperature, proceed with cooling in an ice bath.

  • Possible Cause: Supersaturation has occurred.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of pure this compound to the solution.[4]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure compound. As the solution cools, it becomes saturated at a temperature where the compound's liquid state is more stable than its solid crystalline state.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble (e.g., more ethanol in an ethanol/water mixture) to decrease the saturation point.[3] Cool the solution again, more slowly this time.

  • Possible Cause: Significant impurities are present, leading to a substantial melting point depression.

  • Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, before attempting recrystallization.

Problem: The resulting crystals are colored (yellow or brown).

  • Possible Cause: Presence of colored impurities, possibly from the starting materials or side reactions during synthesis.

  • Solution: Before heating, add a small amount of activated charcoal (decolorizing carbon) to the crude this compound in the chosen solvent. Heat the mixture to boiling, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Proceed with cooling the filtrate to obtain colorless crystals.[5]

Problem: The final yield is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3]

  • Solution: Before filtration, cool the flask in an ice bath to minimize the solubility of the product in the solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper. Use a fluted filter paper to increase the filtration speed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent depends on the impurities present. Water is often a good choice and can yield a high-purity product with a single recrystallization.[6] Alcohols like ethanol and isopropanol are also effective, as this compound shows high solubility in them at elevated temperatures.[1][2] For highly impure samples, a binary solvent system, such as ethanol/water, can provide better results.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of pure this compound is generally in the range of 143-147°C.[7][8][9] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q3: My crude product is a dark, reddish-brown solid. Can I still purify it by recrystallization?

A3: Yes. A dark color indicates the presence of impurities. You should perform a decolorization step. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color and can then be cooled to yield purer, paler crystals.[5]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The primary methods for assessing purity are melting point determination and chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sharp melting point within the expected range (143-147°C) is a good indicator of high purity.[7][8][9]

Q5: Is it possible to recover the product that remains in the mother liquor?

A5: Yes. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first. It is advisable to analyze the purity of the second crop separately before combining it with the first.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₃[10]
Molecular Weight152.15 g/mol [10]
AppearanceWhite to brown crystalline powder[7][11]
Melting Point143-147 °C[7][8][9][10]
Density1.18 g/cm³ at 25 °C[8][9]

Table 2: Solubility of this compound in Various Solvents

SolventQualitative SolubilityReference
WaterLow solubility, but increases with temperature[1][6][11]
EthanolSoluble[1]
MethanolSoluble[1]
IsopropanolHighly soluble[2]
Ethyl AcetateSoluble[2]
BenzeneLow solubility[2][11]
ChloroformNearly insoluble[11]
EtherNearly insoluble[11]

A detailed study by Han et al. (2022) provides quantitative solubility data in various monosolvents and binary mixtures from 293.15 K to 333.15 K, showing that solubility increases with temperature. Isopropanol was found to be the best single solvent for solubility among those tested.[2]

Experimental Protocols

Standard Recrystallization Protocol for this compound

  • Solvent Selection: Choose a suitable solvent (e.g., deionized water or ethanol) based on preliminary solubility tests and the nature of the impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, stirring continuously, until the solvent begins to boil. Add small portions of hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimal hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2a. Add Activated Charcoal is_colored->add_charcoal Yes cool_solution 3. Cool Solution Slowly is_colored->cool_solution No hot_filter 2b. Hot Filtration add_charcoal->hot_filter hot_filter->cool_solution crystals_form Crystals Form? cool_solution->crystals_form induce_crystallization Induce Crystallization (Scratch / Seed) crystals_form->induce_crystallization No collect_crystals 4. Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->crystals_form wash_crystals 5. Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals 6. Dry Crystals wash_crystals->dry_crystals end End: Pure Product dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Recrystallization p1 No Crystals Form start->p1 p2 Product 'Oils Out' start->p2 p3 Crystals are Colored start->p3 p4 Low Yield start->p4 s1a Concentrate Solution (Boil off solvent) p1->s1a Cause: Too Dilute s1b Induce Crystallization (Scratch / Seed) p1->s1b Cause: Supersaturated s2 Reheat & Add More 'Good' Solvent p2->s2 Solution s3 Redissolve, Add Charcoal, Hot Filter p3->s3 Solution s4a Cool in Ice Bath Before Filtering p4->s4a Solution s4b Wash with Minimal Ice-Cold Solvent p4->s4b Solution

References

Technical Support Center: Industrial Scale Synthesis of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the industrial-scale synthesis of 2',4'-Dihydroxyacetophenone (Resacetophenone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The two primary methods for industrial synthesis are the direct acylation of resorcinol with acetic acid and the Fries rearrangement of resorcinol diacetate.[1][2] The direct acylation is often catalyzed by Lewis acids like zinc chloride or greener solid acid catalysts.[3][4] The Fries rearrangement involves the acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone.[1]

Q2: Why is catalyst selection critical in the acylation of resorcinol?

A2: Catalyst choice significantly impacts reaction efficiency, cost, and environmental footprint. Traditional methods using stoichiometric amounts of Lewis acids like zinc chloride (ZnCl2) or aluminum chloride (AlCl3) are effective but generate substantial metallic waste, leading to disposal problems.[3][4][5] Modern, "greener" approaches utilize reusable solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-36), which are non-polluting and simplify product work-up.[3][4]

Q3: What are the main challenges in achieving high purity (e.g., >99%) this compound on an industrial scale?

A3: Achieving high purity is a significant technical challenge.[6] Key difficulties include preventing product discoloration, which often occurs at elevated temperatures, and removing isomeric byproducts (e.g., 2',6'-dihydroxyacetophenone) and unreacted starting materials.[7] The compound's sensitivity to oxidation requires specialized handling and precise control over purification parameters.[6]

Q4: What is the importance of this compound?

A4: this compound is a crucial intermediate in the manufacturing of pharmaceuticals, fine chemicals, cosmetics, and photosensitive materials.[7] It is a key building block for various active pharmaceutical ingredients (APIs), including anti-inflammatory, antimicrobial, and antiviral drugs.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield and Poor Selectivity

  • Q: My reaction yield is consistently low, and I'm observing the formation of multiple products. What are the likely causes and solutions?

    • A: Temperature Control: Incorrect reaction temperature is a primary cause of low selectivity. In the zinc chloride-catalyzed acylation, temperatures above 130°C can lead to a significant drop in selectivity and the formation of colored byproducts.[7] For the Fries rearrangement, lower temperatures generally favor the desired para-isomer.[1][8]

    • A: Catalyst Deactivation: Lewis acid catalysts like ZnCl2 are highly sensitive to moisture. Ensure all reactants (resorcinol, acetic acid) and equipment are anhydrous to prevent catalyst deactivation.[7]

    • A: Inefficient Water Removal: In syntheses using proton acid catalysts, the water formed as a byproduct can inhibit the reaction. Implementing a system to remove water as it is formed, such as a Dean-Stark trap, is crucial for driving the reaction to completion.[5]

    • A: Sub-optimal Reagent Ratio: The molar ratio of reactants can affect yield. For the ZnCl2 method, using 1-2 moles of acetic acid per mole of resorcinol is considered industrially advantageous.[7]

Problem 2: Product Discoloration (Yellow, Orange, or Red Product)

  • Q: The final product is highly colored instead of the desired white or pale-yellow powder. How can I prevent this?

    • A: High Reaction Temperature: This is the most common cause. In the ZnCl2 process, maintaining the reaction temperature between 100°C and 130°C is critical. At 140°C, the product becomes considerably colored.[7]

    • A: Oxidation: The product, being a phenol, is susceptible to oxidation, which can cause discoloration. Blanketing the reaction with an inert atmosphere (e.g., nitrogen or argon), especially during work-up and purification of alkaline solutions, can prevent the formation of colored oxidation products.[9]

    • A: Purification: If discoloration occurs, the crude product can often be purified. A simple recrystallization from hot water or ethanol is typically sufficient to obtain a high-quality, uncolored product.[7][9] Adding activated carbon (Norit) during recrystallization can help remove colored impurities.[9]

Problem 3: Difficulties in Product Purification and Isolation

  • Q: I'm struggling to purify the crude product. Recrystallization results in significant product loss or fails to remove impurities effectively.

    • A: Incomplete Reaction: If the reaction has not gone to completion, separating the product from unreacted resorcinol can be difficult. Monitor the reaction's progress using techniques like TLC or GC to ensure completion.

    • A: Byproduct Formation: The formation of closely related byproducts, such as resorcinol monoacetate, can complicate purification.[5] Optimizing reaction conditions (temperature, time, catalyst) is the best strategy to minimize their formation.

    • A: Inefficient Catalyst Removal: For reactions using solid acid catalysts, ensure the catalyst is completely removed by filtration before concentrating the reaction mixture and proceeding with crystallization.[5] For metal-containing catalysts like ZnCl2, the complex must be thoroughly broken down, typically by adding hydrochloric acid, before filtration.[10][11]

Data Presentation: Reaction Parameters and Outcomes

The tables below summarize quantitative data from various synthesis methods.

Table 1: Zinc Chloride Catalyzed Acylation of Resorcinol

ParameterValuePurity/SelectivityYieldReference
Temperature 100-130°C>98% Selectivity-[7]
Temperature 140°C87.5% Selectivity-[7]
Reaction Time 3 hours-80%[10]
Purification Recrystallization97-99% Purity72.8%[7]

Table 2: Proton Acid Catalyzed Acylation with Water Removal

CatalystTemperatureReaction TimePurityYieldReference
Sulfuric Acid124°C75 minutes93%68%
Ion-Exchange Resin124°C6 hours99.7%70%
Ion-Exchange Resin124°C15 hours-60%

Visualizations and Workflows

General Synthesis and Purification Workflow

This diagram outlines the typical steps involved in the synthesis and purification of this compound via acylation.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Resorcinol, Acetic Acid, & Catalyst B Heat Reaction Mixture (e.g., 100-130°C) A->B C Monitor Reaction (TLC/GC) B->C D Cool Reaction Mixture C->D Reaction Complete E Decompose Catalyst Complex (e.g., add HCl) D->E F Precipitate Crude Product (e.g., add water) E->F G Filter Crude Solid F->G H Wash with Water/ dilute HCl G->H I Recrystallize from Hot Water or Ethanol H->I J Dry Final Product (>99% Purity) I->J

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This chart provides a logical path for diagnosing and solving common synthesis problems.

Start Problem Encountered Problem_Yield Low Yield / Selectivity Start->Problem_Yield Problem_Color Product Discolored Start->Problem_Color Yield_Temp Check Temperature Control (100-130°C for ZnCl2) Problem_Yield->Yield_Temp Yes Yield_H2O Ensure Anhydrous Conditions / Active Water Removal Problem_Yield->Yield_H2O Yes Yield_Ratio Verify Reagent Molar Ratios Problem_Yield->Yield_Ratio Yes Color_Temp Lower Reaction Temperature (<140°C) Problem_Color->Color_Temp Yes Color_Oxidation Use Inert Atmosphere (N2 or Ar) Problem_Color->Color_Oxidation Yes Color_Purify Recrystallize with Activated Carbon Problem_Color->Color_Purify Yes

References

How to prevent discoloration in 2',4'-Dihydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2',4'-Dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for obtaining a high-purity, colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of discoloration during the synthesis of this compound?

A1: Discoloration, often appearing as a yellow, orange, red, or brown hue in the final product, is primarily caused by:

  • High Reaction Temperatures: elevated temperatures, particularly above 130°C, can lead to the formation of colored byproducts and a decrease in reaction selectivity.[1]

  • Air Oxidation: this compound and its precursors, like resorcinol, are susceptible to oxidation when exposed to air, especially at higher temperatures and in the presence of metal ions. This can form quinone-like structures that are highly colored.

  • Impurities in Starting Materials: The purity of resorcinol and the acylating agent is crucial. Impurities can lead to side reactions that produce colored compounds.

  • Metal Contamination: Contact with certain metals can catalyze oxidation. It is advisable to avoid using metal spatulas or equipment that may introduce metal ion contamination.

  • Side Products from Fries Rearrangement: The Fries rearrangement, a common synthetic route, can produce ortho-isomers and other rearranged byproducts that may be colored or contribute to discoloration upon decomposition.[2]

Q2: What is the ideal temperature range for the synthesis to minimize discoloration?

A2: For the reaction of resorcinol with acetic acid in the presence of a Lewis acid like zinc chloride, a temperature range of 100-130°C is recommended. Operating within this range has been shown to yield a product that is not or only slightly colored.[1]

Q3: Can the product be purified to remove color?

A3: Yes, several methods can be used to purify this compound and remove discoloration:

  • Recrystallization: This is a common and effective method. Water is a frequently used solvent for recrystallization. For a product with slight coloration, a single recrystallization from water can be sufficient to obtain a high-purity, colorless product.[1]

  • Activated Charcoal Treatment: Adding activated charcoal during the recrystallization process can help adsorb colored impurities.[3]

  • Column Chromatography: For persistent color issues or to separate isomers, column chromatography can be employed.

Q4: How should I store this compound to prevent it from changing color over time?

A4: To ensure the long-term stability and prevent discoloration of the purified product, it should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Storing it in a cool, dark place is also recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Final product is significantly colored (yellow to brown). The reaction temperature was too high.Maintain the reaction temperature between 100-130°C.[1] Monitor the temperature closely throughout the synthesis.
Exposure to air during the reaction or workup.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the exposure of the reaction mixture and product to air during transfers and filtration.
Impure starting materials.Use high-purity resorcinol and acetic acid (or other acylating agents). Ensure reagents are anhydrous, as moisture can affect the catalyst and promote side reactions.[1]
The product color darkens after purification and drying. Oxidation of the purified product.Dry the product under vacuum at a moderate temperature. Store the final product under an inert atmosphere and protected from light.
Low yield after recrystallization to remove color. Multiple recrystallizations were required due to high initial impurity.Optimize the initial reaction conditions to minimize color formation, thereby reducing the need for extensive purification. A single recrystallization should be the goal.[1]
Product appears as an oil and is difficult to crystallize. Presence of impurities that inhibit crystallization.Try triturating the oil with a small amount of cold non-polar solvent to induce crystallization. If that fails, consider purification by column chromatography to remove the impurities before attempting recrystallization again.

Data Summary

The following table summarizes the effect of reaction temperature on the selectivity and color of this compound synthesis via the reaction of resorcinol and acetic acid with a zinc chloride catalyst.

Reaction Temperature (°C) Selectivity (%) Product Color Reference
100 - 130>98%Not or only slightly colored[1]
14087.5%Considerably colored[1]

Experimental Protocols

Synthesis of this compound via Fries Rearrangement of Resorcinol Monacetate

This protocol is designed to minimize the formation of colored impurities.

Materials:

  • Resorcinol

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride

  • Dry Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Activated Charcoal (optional)

Procedure:

  • Acetylation of Resorcinol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol in a suitable solvent. Add acetic anhydride dropwise while stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture gently if necessary to ensure complete conversion to resorcinol monacetate.

  • Fries Rearrangement: Cool the reaction mixture containing resorcinol monacetate to 0-5°C in an ice bath. Slowly add anhydrous aluminum chloride in portions. It is crucial to maintain a low temperature during this addition.

  • Reaction: After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification:

    • Transfer the crude product to a beaker with deionized water.

    • Heat the suspension to dissolve the product. If significant color is present, activated charcoal can be added at this stage.

    • If charcoal was used, hot filter the solution to remove it.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

    • Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C).

Visualizations

Fries Rearrangement Pathway

Fries_Rearrangement Resorcinol_Monoacetate Resorcinol Monacetate Intermediate_Complex Intermediate Complex Resorcinol_Monoacetate->Intermediate_Complex Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Intermediate_Complex Acylium_Ion Acylium Ion Intermediate_Complex->Acylium_Ion Rearrangement Product_Complex Product-Lewis Acid Complex Acylium_Ion->Product_Complex Electrophilic Aromatic Substitution Final_Product This compound Product_Complex->Final_Product Hydrolysis Hydrolysis (H2O, H+) Hydrolysis->Final_Product

Caption: Fries Rearrangement for this compound Synthesis.

Troubleshooting Workflow for Discoloration

Troubleshooting_Workflow Start Discolored Final Product Check_Temp Was reaction temp > 130°C? Start->Check_Temp Check_Air Was reaction exposed to air? Check_Temp->Check_Air No Solution_Temp Action: Lower reaction temp to 100-130°C Check_Temp->Solution_Temp Yes Check_Purity Were starting materials high purity? Check_Air->Check_Purity No Solution_Air Action: Use inert atmosphere Check_Air->Solution_Air Yes Solution_Purity Action: Use high-purity, anhydrous reagents Check_Purity->Solution_Purity No Purification Attempt Purification Check_Purity->Purification Yes Solution_Temp->Purification Solution_Air->Purification Solution_Purity->Purification Recrystallize Recrystallize from water +/- activated charcoal Purification->Recrystallize Column If color persists, use column chromatography Recrystallize->Column End Colorless Product Recrystallize->End Successful Column->End

Caption: Troubleshooting workflow for discolored product.

References

Technical Support Center: Optimizing Regioselectivity in 2',4'-Dihydroxyacetophenone Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective alkylation of 2',4'-dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results in the selective alkylation of the 4'-hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 4'-O-alkylated, 2'-O-alkylated, and 2',4'-O-dialkylated products?

A1: The lack of regioselectivity is a common issue when using traditional bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in polar aprotic solvents such as DMF or acetone. These conditions can lead to the alkylation of both hydroxyl groups. To favor selective alkylation at the 4'-position, a milder base with a suitable cation is recommended. A cesium bicarbonate (CsHCO₃)-mediated reaction in acetonitrile has been shown to provide excellent regioselectivity for the 4'-hydroxy group.[1][2][3][4]

Q2: My reaction yield is low, even though I'm seeing the desired product. What can I do to improve it?

A2: Low yields can result from several factors. Firstly, ensure your reagents, particularly the solvent and this compound, are anhydrous. Secondly, the choice of base is critical; cesium bicarbonate has been demonstrated to give high yields, up to 95%.[1][3][4] Also, consider the stoichiometry of your reagents. Using 3.0 equivalents of CsHCO₃ has been shown to significantly increase the yield compared to 1.5 equivalents.[1] Finally, be mindful of the reaction time, as prolonged heating can be detrimental to the yield.[1]

Q3: What is the optimal temperature for the selective 4'-O-alkylation of this compound?

A3: For the highly regioselective alkylation using cesium bicarbonate in acetonitrile, a temperature of 80°C is reported to be optimal.[1][3][4] This temperature provides a good balance between reaction rate and selectivity, leading to high yields of the desired 4'-alkoxy-2'-hydroxyacetophenone.

Q4: Can I use other solvents besides acetonitrile for this reaction?

A4: While other polar aprotic solvents like DMF, DMSO, acetone, and THF have been used in older methods, they often result in lower yields and poor regioselectivity.[1] Acetonitrile is the recommended solvent for the cesium bicarbonate-mediated alkylation, as it has been shown to provide excellent results.[1][2][3]

Q5: How does the choice of alkylating agent affect the reaction?

A5: The cesium bicarbonate-mediated method demonstrates a broad substrate scope with various alkyl bromides, including primary and secondary ones.[1] Primary alkyl bromides generally react faster than secondary ones. The reaction tolerates a range of functional groups on the alkylating agent, such as esters, ethers, alcohols, alkynes, alkenes, phenyl, and cyano groups.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of products) Use of strong, less selective bases (e.g., K₂CO₃, Na₂CO₃).Switch to a milder, more selective base like cesium bicarbonate (CsHCO₃).[1]
Inappropriate solvent choice.Use acetonitrile as the solvent.[1][2][3]
Low Product Yield Insufficient amount of base.Increase the amount of CsHCO₃ to 3.0 equivalents.[1]
Wet reagents or solvent.Ensure all reagents and the solvent are anhydrous.
Suboptimal reaction time.Monitor the reaction progress and avoid prolonged heating, which can degrade the product.[1]
Inefficient purification.Purify the crude product using flash chromatography with an appropriate solvent system (e.g., EtOAc/Hexanes).[1]
Reaction Not Proceeding to Completion Insufficient temperature.Ensure the reaction is heated to 80°C with vigorous stirring.[1][3]
Inactive alkylating agent.Check the purity and reactivity of the alkylating agent.
Formation of Unidentified Byproducts Degradation of starting material or product.Avoid excessive heating and prolonged reaction times.[1]
Impurities in the starting materials.Use purified this compound and alkylating agent.

Experimental Protocols

Cesium Bicarbonate-Mediated Regioselective 4'-O-Alkylation

This protocol is adapted from a reported highly efficient and regioselective method.[1]

Materials:

  • This compound

  • Alkyl bromide

  • Cesium bicarbonate (CsHCO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Pressure vessel

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a pressure vessel, add this compound (5.0 mmol).

  • Add anhydrous acetonitrile (25 mL).

  • Add the alkyl bromide (15.0 mmol).

  • Add cesium bicarbonate (2.9 g, 15 mmol).

  • Seal the pressure vessel and heat the reaction mixture to 80°C with vigorous stirring for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure 4'-alkoxy-2'-hydroxyacetophenone.

Data Presentation

Table 1: Regioselective Alkylation of this compound with Various Alkyl Bromides using CsHCO₃ in Acetonitrile at 80°C
EntryAlkyl BromideProductYield (%)
11,2-Dibromoethane2-(2-Bromoethoxy)-4-hydroxyacetophenoneGood
21,3-Dibromopropane2-(3-Bromopropoxy)-4-hydroxyacetophenoneGood
31,4-Dibromobutane2-(4-Bromobutoxy)-4-hydroxyacetophenoneGood
41-Bromopropane2-Hydroxy-4-propoxyacetophenoneExcellent
51-Bromobutane4-Butoxy-2-hydroxyacetophenoneExcellent
6Ethyl bromoacetateEthyl 2-(4-acetyl-3-hydroxyphenoxy)acetateHigh
7Propargyl bromide2-Hydroxy-4-(prop-2-yn-1-yloxy)acetophenoneGood
8Allyl bromide4-(Allyloxy)-2-hydroxyacetophenoneGood
9Benzyl bromide4-(Benzyloxy)-2-hydroxyacetophenoneGood

Yields are reported as "Good," "High," or "Excellent" based on the qualitative descriptions in the source literature.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Add this compound to a pressure vessel reagent1 Add Anhydrous Acetonitrile start->reagent1 1. reagent2 Add Alkyl Bromide reagent1->reagent2 2. reagent3 Add Cesium Bicarbonate reagent2->reagent3 3. react Heat to 80°C for 6h with vigorous stirring reagent3->react 4. cool Cool to Room Temperature react->cool 5. filter Filter to Remove Solids cool->filter 6. concentrate Concentrate the Filtrate filter->concentrate 7. purify Flash Chromatography (EtOAc/Hexanes) concentrate->purify 8. product Pure 4'-Alkoxy-2'-hydroxyacetophenone purify->product 9.

Caption: Experimental workflow for the regioselective 4'-O-alkylation.

regioselectivity_logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes start Alkylation of This compound traditional Traditional Method (e.g., K₂CO₃, DMF) start->traditional optimized Optimized Method (CsHCO₃, Acetonitrile) start->optimized mixture Mixture of Products (4'-O, 2'-O, 2',4'-di-O) traditional->mixture Leads to selective Selective 4'-O-Alkylation (High Yield) optimized->selective Leads to

Caption: Logic diagram for achieving regioselectivity in the alkylation.

References

Technical Support Center: Chalcone Synthesis with Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chalcones, particularly when using dihydroxyacetophenone as a starting material. Low yields can be a significant hurdle, and this guide provides detailed solutions and protocols to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my chalcone synthesis using dihydroxyacetophenone?

Several factors can contribute to low yields in the Claisen-Schmidt condensation reaction with dihydroxyacetophenone:

  • Reduced Reactivity of Dihydroxyacetophenone: The hydroxyl groups on the acetophenone ring are electron-donating, which can decrease the acidity of the α-protons, making enolate formation less favorable under basic conditions.

  • Side Reactions: Under strongly basic conditions, the aromatic aldehyde can undergo a Cannizzaro reaction, a disproportionation reaction that reduces the amount of aldehyde available to react with the acetophenone.[1]

  • Poor Solubility: The reactants or the resulting chalcone may have poor solubility in the chosen solvent, leading to an incomplete reaction or difficulty in product isolation.

  • Product Oiling Out: The chalcone product may separate from the reaction mixture as an oil rather than a solid precipitate, making it difficult to isolate and purify.[2][3]

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical. An unsuitable catalyst can lead to side reactions or slow reaction rates.[4][5]

Q2: What is the best catalyst for synthesizing chalcones from dihydroxyacetophenone?

Both base and acid catalysts can be effective, and the optimal choice often depends on the specific substrates and desired reaction conditions.

  • Base Catalysts (e.g., NaOH, KOH): These are most common for the Claisen-Schmidt condensation.[2][6][7] However, the presence of hydroxyl groups can sometimes hinder the reaction.[8] Optimization of the base concentration is crucial; for instance, using 40% NaOH has been reported to be effective.[7][9]

  • Acid Catalysts (e.g., HCl, SOCl₂/EtOH): Acid catalysis provides an alternative route. A combination of thionyl chloride (SOCl₂) in ethanol, which generates HCl in situ, has been reported to produce good to excellent yields of chalcones from 2,4-dihydroxyacetophenone.[8] Using aqueous HCl directly may result in lower yields.[4]

Q3: My product is not precipitating from the reaction mixture. What should I do?

This is a common issue, especially when the product is highly soluble or forms an oil. Here are several techniques to induce precipitation:

  • Cooling: Place the reaction flask in an ice bath for an extended period.[2][10]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

  • Trituration: If an oil forms, try adding ice-cold water and grinding the oil with a spatula or glass rod. This can often induce solidification.[2][3]

  • Solvent Addition: Adding a solvent in which the chalcone is insoluble (an anti-solvent), such as cold water, can force the product to precipitate.

  • Volume Reduction: Carefully reducing the volume of the solvent under reduced pressure can concentrate the product and lead to precipitation.[11]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your chalcone synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low/high. 3. Insufficient reaction time. 4. Reactant degradation.1. Prepare fresh catalyst solution. 2. Optimize the reaction temperature. Some reactions work best at 0°C, while others require room temperature or gentle heating.[5] 3. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Ensure the purity of your starting materials.
Formation of an Oil Instead of a Solid 1. Impurities in the reaction mixture. 2. The melting point of the product is below the reaction temperature. 3. High solubility of the product in the solvent.1. Purify the starting materials. 2. Cool the reaction mixture in an ice bath and try to induce crystallization by scratching or seeding with a small crystal of the product.[2] 3. Triturate the oil with a small amount of cold non-polar solvent (like hexane) or ice-cold water.[2][3]
Multiple Spots on TLC (Impure Product) 1. Side reactions (e.g., Cannizzaro reaction, self-condensation of acetophenone). 2. Unreacted starting materials.1. Adjust the stoichiometry of reactants or the concentration of the catalyst. 2. Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.[12]
Dark-Colored Reaction Mixture or Product 1. Air oxidation of phenolic hydroxyl groups, especially under basic conditions. 2. Polymerization side reactions.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols

Here are detailed protocols for both base-catalyzed and acid-catalyzed synthesis of chalcones from 2,4-dihydroxyacetophenone.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is adapted from procedures that have reported high yields for similar substrates.[9][13]

Materials:

  • 2,4-Dihydroxyacetophenone

  • Substituted Benzaldehyde

  • Ethanol

  • 40% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution and stir until all solids are dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.[6] Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 5-6.

  • A solid precipitate of the chalcone should form. If not, refer to the troubleshooting guide for inducing precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

Protocol 2: Acid-Catalyzed Synthesis using SOCl₂/Ethanol

This method has been reported to give good to excellent yields and can be an effective alternative to base-catalyzed reactions.[8]

Materials:

  • 2,4-Dihydroxyacetophenone

  • Substituted Benzaldehyde

  • Absolute Ethanol

  • Thionyl Chloride (SOCl₂)

  • Distilled water

Procedure:

  • In a stirred mixture of 2,4-dihydroxyacetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in absolute ethanol (5 ml), add thionyl chloride (0.05 ml) dropwise at room temperature.[8]

  • Continue stirring the reaction mixture for two hours at room temperature.

  • Allow the reaction mixture to stand for 12 hours.[8]

  • Precipitate the product by adding the reaction mixture to water.

  • Filter the solid product, wash it with cold ethanol, and allow it to dry.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of chalcones using 2,4-dihydroxyacetophenone under different conditions.

Starting MaterialsCatalyst/SolventReaction TimeYield (%)Reference
2,4-Dihydroxyacetophenone + Substituted BenzaldehydesSOCl₂ / EtOH2h stirring, 12h standingGood to Excellent[8]
2,4-Dihydroxyacetophenone + 4-(dimethylamino)benzaldehyde20% w/v KOH / Ethanol12-16 hNot specified[6]
2,4-Dihydroxyacetophenone + AldehydeNaOH 40% / EthanolNot specified93-96%[9][13]
2',4'-Dihydroxyacetophenone + 3,4-DihydroxybenzaldehydeKOH 14 M / H₂O (Ultrasound-assisted)8 h33.4%[14]

Visualized Workflows and Mechanisms

General Workflow for Chalcone Synthesis and Purification

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Reactants (Dihydroxyacetophenone + Aldehyde) in Ethanol B 2. Add Catalyst (e.g., 40% NaOH) at 0-5°C A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench Reaction (Pour into ice water) C->D E 5. Acidify (with dilute HCl) D->E F 6. Filter Crude Product E->F G 7. Recrystallize (from Ethanol) F->G H 8. Dry Pure Product G->H I I H->I Characterization (NMR, IR, MS, MP) G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Dihydroxy- acetophenone B Enolate Ion A->B + OH⁻ E Aldol Adduct (Intermediate) B->E + Benzaldehyde C OH⁻ D Benzaldehyde F Chalcone E->F - H₂O G H₂O

References

Side product formation in the Fries rearrangement of resorcinol diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fries rearrangement of resorcinol diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Fries rearrangement of resorcinol diacetate?

The major expected products are the mono-acylated resorcinol, 2',4'-dihydroxyacetophenone (also known as resacetophenone), and the di-acylated product, 2,4-diacetylresorcinol. The reaction involves the migration of one or both acetyl groups from the ester to the aromatic ring.

Q2: What are the common side products observed in this reaction?

The primary side product is the isomeric di-acylated resorcinol, 4,6-diacetylresorcinol, the formation of which is favored at higher temperatures. Other potential impurities can include unreacted resorcinol diacetate, mono-acetylated intermediates, and polymeric materials, especially under harsh reaction conditions.

Q3: How do reaction conditions influence the product distribution?

The ratio of ortho- to para-acylated products, as well as the formation of di-acylated products, is highly dependent on reaction conditions.[1] Key factors include:

  • Temperature: Lower temperatures generally favor the formation of the para-isomer (4-acetylresorcinol), while higher temperatures promote the formation of the ortho-isomer (2-acetylresorcinol) and di-acylated products.[1]

  • Catalyst: Lewis acids like aluminum chloride (AlCl₃) are commonly used. The molar ratio of the catalyst to the substrate is a critical parameter influencing the reaction rate and product distribution.

  • Solvent: The choice of solvent can influence the selectivity of the reaction. Non-polar solvents tend to favor ortho-acylation, while polar solvents can favor para-acylation.

Q4: What is the general mechanism of the Fries rearrangement?

The reaction is catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich resorcinol ring via an electrophilic aromatic substitution, leading to the rearranged product after hydrolysis. The reaction can proceed through both intramolecular and intermolecular pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion. 3. Low Reaction Temperature: The temperature may not be high enough for the rearrangement to occur at a reasonable rate. 4. Deactivating Substituents: While not an issue for resorcinol diacetate itself, other substrates with electron-withdrawing groups may give low yields.1. Ensure the Lewis acid is fresh and handled under anhydrous conditions. 2. Increase the molar ratio of the Lewis acid to the substrate. An excess is often required. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. 4. For other substrates, consider using a more reactive acylating agent or a stronger Lewis acid.
Formation of Multiple Products/Difficult Purification 1. Suboptimal Temperature Control: Fluctuations in temperature can lead to a mixture of ortho, para, and di-acylated products. 2. Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can lead to the formation of more side products, including 4,6-diacetylresorcinol and polymeric materials.1. Maintain a stable and uniform reaction temperature. For selective formation of 2,4-diacetylresorcinol, a specific temperature range should be maintained. 2. Monitor the reaction closely and quench it once the desired product is maximized. Consider column chromatography for purification if a mixture of isomers is obtained.
Charring or Polymerization of the Reaction Mixture 1. Excessively High Temperature: Very high temperatures can lead to decomposition and polymerization of the phenolic compounds. 2. High Concentration of Reactants: A highly concentrated reaction mixture can lead to localized overheating and side reactions.1. Carefully control the reaction temperature and avoid exceeding the optimal range. 2. Consider using a suitable high-boiling solvent to better control the temperature and dilute the reactants.
Incomplete Di-acylation (for 2,4-diacetylresorcinol synthesis) 1. Insufficient Acylating Agent/Catalyst: The stoichiometry may not favor the second acylation. 2. Steric Hindrance: The first acyl group may sterically hinder the second acylation.1. Use a molar excess of the acylating agent (in this case, the second acetyl group of the diacetate) and the Lewis acid catalyst. 2. Higher reaction temperatures can help overcome the activation energy for the second acylation.

Quantitative Data on Product Distribution

The following table summarizes the effect of temperature on the product yields in the Fries rearrangement of resorcinol diacetate.

Reaction Temperature (°C)Resacetophenone (4-acetylresorcinol) Yield (%)2,4-Diacetylresorcinol Yield (%)4,6-Diacetylresorcinol Yield (%)
180-18537.060.0-
205-2107.048.014.0

Data adapted from a study on the Fries Reaction of esters of dihydric phenols.[1]

Experimental Protocols

Key Experiment: Fries Rearrangement of Resorcinol Diacetate to 2,4-Diacetylresorcinol

Materials:

  • Resorcinol diacetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid

  • Dilute Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place resorcinol diacetate.

  • Carefully add anhydrous aluminum chloride to the flask. The molar ratio of resorcinol diacetate to AlCl₃ should be optimized, but a ratio of 1:2 to 1:3 is a common starting point.

  • Heat the mixture in an oil bath. The temperature should be carefully controlled. For the synthesis of 2,4-diacetylresorcinol, a temperature range of 180-185°C is recommended to minimize the formation of the 4,6-isomer.[1]

  • Maintain the reaction at the desired temperature for a set period (e.g., 1-2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum complexes and precipitate the product.

  • Filter the crude product, wash it with cold dilute hydrochloric acid, and then with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4-diacetylresorcinol.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Stoichiometry Verify Catalyst Stoichiometry Start->Check_Stoichiometry Check_Temp Evaluate Reaction Temperature Start->Check_Temp Moisture Moisture Contamination? Check_Catalyst->Moisture Insufficient Insufficient Amount? Check_Stoichiometry->Insufficient Too_Low Temperature Too Low? Check_Temp->Too_Low Moisture->Check_Stoichiometry No Use_Anhydrous Use Fresh, Anhydrous Catalyst Moisture->Use_Anhydrous Yes Insufficient->Check_Temp No Increase_Amount Increase Molar Ratio of Catalyst Insufficient->Increase_Amount Yes Increase_Temp Gradually Increase Temperature Too_Low->Increase_Temp Yes End Yield Improved Use_Anhydrous->End Increase_Amount->End Increase_Temp->End

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Fries Rearrangement of Resorcinol Diacetate

Fries_Rearrangement_Pathway cluster_start Starting Material cluster_products Potential Products Resorcinol_Diacetate Resorcinol Diacetate Catalyst AlCl₃, Heat Resorcinol_Diacetate->Catalyst Resacetophenone This compound (Resacetophenone) Diacetyl_2_4 2,4-Diacetylresorcinol Diacetyl_4_6 4,6-Diacetylresorcinol (Side Product) Catalyst->Resacetophenone Mono-rearrangement Catalyst->Diacetyl_2_4 Di-rearrangement Catalyst->Diacetyl_4_6 High Temp Side Reaction

Caption: Product formation in the Fries rearrangement.

References

Catalyst selection for efficient synthesis of 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 2',4'-Dihydroxyacetophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Choice and Activity: The choice of catalyst is crucial. Traditional Lewis acids like zinc chloride (ZnCl₂) can be effective but are required in stoichiometric amounts and are sensitive to moisture.[4][5] Consider using more robust and reusable solid acid catalysts like Amberlyst-36, which has shown high conversion rates.[1][2] Proton acids such as sulfuric acid or p-toluenesulfonic acid are also viable alternatives.[4][6]

  • Reaction Conditions:

    • Temperature: The reaction temperature significantly impacts yield and selectivity. For instance, when using zinc chloride with resorcinol and acetic acid, a temperature range of 100-130°C is recommended to avoid discoloration and a drop in selectivity.[5]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Reaction times can range from 30 minutes to 30 hours depending on the catalyst and temperature.[4]

  • Purity of Reagents: The presence of water can deactivate Lewis acid catalysts like zinc chloride and aluminum chloride.[4][5] Ensure that all reactants (resorcinol, acetic acid) and the catalyst are anhydrous.[5]

  • Removal of Water Byproduct: The reaction between resorcinol and acetic acid produces water, which can inhibit the reaction. It is beneficial to remove water as it forms, for example, by using a Dean-Stark trap.[4]

Q2: I am observing the formation of significant side products. How can I increase the selectivity towards this compound?

A2: Side product formation is a common issue, often related to the reaction mechanism and conditions.

  • Isomer Formation: The Fries rearrangement and Friedel-Crafts acylation can lead to the formation of both ortho- and para-isomers.[6][7] The ratio of these isomers is highly dependent on the reaction temperature and the catalyst used.[8] To favor the desired 2',4'-isomer (ortho-acylation of resorcinol), careful optimization of the reaction temperature is necessary.

  • Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in the Fries rearrangement, p-toluenesulfonic acid has been reported to give high conversion and selectivity.[6]

  • Reaction Temperature Control: As mentioned, higher temperatures can lead to the formation of undesired byproducts and discoloration.[5] Maintaining the optimal temperature range for your chosen catalytic system is critical for high selectivity.

Q3: My catalyst seems to be deactivating quickly. What can I do to improve its stability and reusability?

A3: Catalyst deactivation is a concern, especially in industrial applications.

  • Solid Acid Catalysts: For improved reusability and to avoid waste disposal issues associated with stoichiometric Lewis acids, consider using solid acid catalysts.[1][2] Ion exchange resins like Amberlyst-36 have been shown to be effective and reusable.[1][2]

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can lead to coking and deactivation of catalysts.[8] Operating within the recommended temperature range can prolong catalyst life.

  • Catalyst Regeneration: Depending on the type of solid acid catalyst used, regeneration procedures may be possible. Consult the manufacturer's guidelines for specific regeneration protocols.

Q4: What are the advantages of using a solid acid catalyst over a traditional Lewis acid like zinc chloride?

A4: Solid acid catalysts offer several advantages in line with the principles of green chemistry:[1][2][3]

  • Reusability: They can often be recovered and reused, reducing overall cost and waste.[1][2]

  • Reduced Waste: They eliminate the need for stoichiometric amounts of Lewis acids, which generate large volumes of hazardous aqueous waste during workup.[1][2]

  • Easier Separation: Being in a different phase from the reaction mixture, they can be easily separated by filtration.

  • Less Corrosive: Many solid acids are less corrosive than strong Lewis or Brønsted acids.

Catalyst Performance Data

The following table summarizes the performance of various catalysts for the synthesis of this compound via the acylation of resorcinol with acetic acid.

CatalystCatalyst TypeMole Ratio (Resorcinol:Acetic Acid)Temperature (°C)Reaction TimeYield (%)Reference
Zinc ChlorideLewis Acid1:1.51201 hour72.8[5]
Sulfuric AcidProton Acid-12475 minutes68[4]
Amberlyst 15Solid Acid (Ion-Exchange Resin)1:3.712415 hours70 (based on reacted resorcinol)[4]
Amberlyst-36Solid Acid (Ion-Exchange Resin)1:10--Most effective among tested solid acids[1][2]
Montmorillonite K-10Solid Acid (Clay)1:10---[1][2]
Sulfated ZirconiaSolid Acid1:10---[1][2]

Experimental Protocols

Protocol 1: Synthesis using Zinc Chloride Catalyst [5][9][10][11]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous zinc chloride (1.1 mol) to glacial acetic acid (1.5 mol).

  • Reactant Addition: Heat the mixture to 40°C and slowly add resorcinol (1.0 mol).

  • Reaction: Increase the temperature to 120°C and maintain for 1 hour.

  • Workup: Cool the reaction mixture to 100°C and decompose the complex by adding 18% hydrochloric acid.

  • Isolation: Cool the mixture to 20°C to allow for crystallization. Filter the pale yellow to white precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Amberlyst 15) [4]

  • Setup: To a three-necked flask equipped with a thermometer and a reflux condenser, add resorcinol (0.1 mol), acetic acid (0.37 mol), and Amberlyst 15 (0.55 g).

  • Reaction: Heat the mixture to an internal temperature of 124°C and maintain for 15 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature and remove the Amberlyst 15 resin by filtration.

  • Purification: Distill off the excess acetic acid under reduced pressure. Add water to the residue and reflux to obtain a homogeneous solution. Cool the solution to room temperature to precipitate the product.

  • Isolation: Collect the precipitate by filtration to yield this compound.

Visual Guides

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_product 4. Final Product reactants Reactants (Resorcinol, Acetic Acid) flask Reaction Flask reactants->flask catalyst Catalyst (e.g., ZnCl2, Amberlyst) catalyst->flask heating Heating & Stirring (Specific Temp & Time) flask->heating workup Workup (e.g., Quenching, Filtration) heating->workup purification Purification (e.g., Recrystallization) workup->purification product 2',4'-Dihydroxy- acetophenone purification->product

Caption: General experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for common issues in the synthesis.

References

Technical Support Center: 2',4'-Dihydroxyacetophenone Reactions in Basic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2',4'-Dihydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions conducted under basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound in the presence of a base.

Question 1: Why is the yield of my monosubstituted product low in an alkylation reaction?

Low yields in mono-alkylation reactions of this compound are a common problem. Several factors can contribute to this issue, including the choice of base, solvent, reaction temperature, and reaction time. The primary challenge is often the competing formation of bis-alkylated side products and unreacted starting material.

Troubleshooting Steps:

  • Choice of Base: Strong bases can lead to the formation of bis-alkylated products. Using a milder base can improve selectivity for the more acidic 4'-hydroxyl group. Cesium bicarbonate (CsHCO₃) has been shown to be effective in promoting regioselective mono-alkylation.[1]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (CH₃CN) are often a good choice, as they can lead to cleaner conversions compared to solvents like methanol or THF.[1]

  • Temperature Control: Higher temperatures can increase the reaction rate but may also lead to the formation of side products. It is crucial to optimize the temperature. A study on CsHCO₃-mediated alkylation found 80°C to be an effective temperature.[1]

  • Reaction Time: Extended reaction times can also contribute to the formation of undesired products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Experimental Protocol: Regioselective Alkylation of this compound

This protocol is adapted from a method utilizing Cesium Bicarbonate for enhanced regioselectivity.[1]

  • To a solution of this compound (5.0 mmol) in acetonitrile (25 mL), add the alkyl bromide (15.0 mmol).

  • Add Cesium Bicarbonate (2.9 g, 15 mmol) to the mixture.

  • Heat the reaction in a pressure vessel at 80°C for 6 hours with vigorous stirring.

  • After cooling the reaction to room temperature, filter the mixture to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash chromatography with an ethyl acetate/hexanes solvent system to obtain the desired 4'-alkoxy-2'-hydroxyacetophenone.

Table 1: Effect of Reaction Conditions on Alkylation Yield

EntryBaseSolventTemperature (°C)Yield of Mono-alkylated ProductNotes
1K₂CO₃DMFVigorous HeatingLow to ModerateExtended reaction times often required.[1]
2Na₂CO₃AcetoneVigorous HeatingLow to ModerateProne to forming complex mixtures.[1]
3CsHCO₃CH₃CN60LowCleaner conversion but low yield at this temperature.[1]
4CsHCO₃CH₃CN80Up to 95%Optimal conditions for high regioselectivity and yield.[1]
Question 2: I am observing the formation of a tarry, intractable material in my Claisen-Schmidt condensation to form a chalcone. What is causing this and how can I prevent it?

The formation of tarry materials in Claisen-Schmidt condensations with this compound is often due to polymerization or side reactions under strongly basic conditions. The product chalcone itself can also be sensitive and prone to air oxidation.[2]

Troubleshooting Steps:

  • Base Concentration: Using an excess of a strong base like NaOH can promote side reactions. It is recommended to use a concentration such as 10% NaOH.[2]

  • Temperature Management: Running the reaction at room temperature or even cooling it to 0°C can help to control the reaction rate and minimize the formation of tars.[2]

  • Workup Procedure: Proper workup is critical. If an oil forms upon cooling, it should be decanted and triturated with ice-cold water to induce solidification.[2] Neutralization should be done carefully, for instance with a 6% oxalic acid solution to a pH of 7.[2]

  • Handling of the Product: The resulting chalcone can be light-sensitive and susceptible to air oxidation. Protect the product from light and handle it using appropriate personal protective equipment.[2] Avoid using metal spatulas, as metal contamination can accelerate air-oxidation.[2]

Experimental Protocol: Synthesis of a Chalcone from this compound

This protocol provides a general guideline for a Claisen-Schmidt condensation.

  • Dissolve this compound and the desired benzaldehyde in ethanol.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) to the mixture while stirring at room temperature.

  • Continue stirring for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully neutralize the mixture with dilute HCl or a 6% oxalic acid solution.[2]

  • If the product precipitates as a solid, filter it and wash with cold water.

  • If an oil forms, cool the mixture to 0°C, decant the aqueous layer, and triturate the oil with ice-cold water until it solidifies.[2]

  • Recrystallize the crude product from a suitable solvent like ethanol.

Question 3: My Friedel-Crafts acylation of resorcinol to synthesize this compound is giving a low yield and a colored product. How can I improve this?

The Friedel-Crafts acylation of resorcinol can be challenging due to the high reactivity of the resorcinol ring, which can lead to side products and discoloration, especially at high temperatures.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: The reagents, including resorcinol, acetic acid, and the Lewis acid catalyst (e.g., zinc chloride), must be essentially anhydrous for the reaction to proceed efficiently.[3]

  • Temperature Control: The reaction temperature is a critical parameter. Temperatures between 100-130°C are often optimal. At temperatures above 140°C, significant discoloration and a drop in selectivity can occur.[3]

  • Catalyst Choice: While Lewis acids like zinc chloride are common, other catalysts such as methane sulfonic acid have been explored as a greener alternative to metal-containing catalysts.[4][5]

  • Purification: The crude product often requires purification. Recrystallization is a common method, but for highly colored products, filtration through a short plug of silica gel or treatment with activated charcoal may be necessary to remove tarry materials.[2][3]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the reaction of resorcinol and acetic acid with zinc chloride.[3]

  • In a suitable reaction vessel, combine anhydrous zinc chloride (1.1 mol) and acetic acid (1.5 mol).

  • Add resorcinol (1.0 mol) to the mixture.

  • Heat the reaction mixture to 120°C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the mixture to below 100°C and decompose the complex by adding 18% hydrochloric acid.

  • Cool the solution to 20°C to induce recrystallization.

  • Filter the pale yellow to white crystals of this compound and dry them.

Visual Guides

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and logical flows for troubleshooting reactions involving this compound.

Reaction_Pathway This compound This compound Reaction_Mixture Reaction Mixture (80°C) This compound->Reaction_Mixture Alkyl Halide Alkyl Halide Alkyl Halide->Reaction_Mixture Base (e.g., CsHCO3) Base (e.g., CsHCO3) Base (e.g., CsHCO3)->Reaction_Mixture Solvent (e.g., CH3CN) Solvent (e.g., CH3CN) Solvent (e.g., CH3CN)->Reaction_Mixture Mono-alkylated_Product 4'-Alkoxy-2'-hydroxyacetophenone Reaction_Mixture->Mono-alkylated_Product Desired Pathway Bis-alkylated_Product Bis-alkylated Side Product Reaction_Mixture->Bis-alkylated_Product Side Reaction (minimized by mild base)

Caption: Regioselective Alkylation Pathway

Troubleshooting_Workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Analysis cluster_outcome Outcome Start Reaction Setup Reagents Check Reagent Purity & Anhydrous Conditions Start->Reagents Run_Reaction Run Reaction under Initial Conditions Reagents->Run_Reaction Monitor Monitor by TLC Run_Reaction->Monitor Workup Workup & Purification Monitor->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis Success Successful Reaction Analysis->Success Meets Specs Troubleshoot Problem Encountered Analysis->Troubleshoot Fails Specs

Caption: General Experimental Workflow

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Starting Material Purity? Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM No Check_Conditions Reaction Conditions Check_Purity->Check_Conditions Yes End Re-run Reaction Purify_SM->End Optimize_Base Optimize Base: - Milder Base (e.g., CsHCO3) - Concentration Check_Conditions->Optimize_Base Suboptimal Check_Workup Product Loss During Workup? Check_Conditions->Check_Workup Optimal Optimize_Temp Optimize Temperature: - Lower Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_Solvent->End Modify_Workup Modify Workup/ Purification Method Check_Workup->Modify_Workup Yes Check_Workup->End No Modify_Workup->End

Caption: Troubleshooting Low Yields

References

Optimizing reaction time and temperature for resorcinol acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for resorcinol acetylation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is resorcinol acetylation and what are its primary applications?

Resorcinol acetylation is a crucial chemical reaction, typically a Friedel-Crafts acylation, that synthesizes aromatic ketones.[1] The most common product is 2',4'-dihydroxyacetophenone, also known as resoacetophenone.[1] This compound is a vital intermediate in the manufacturing of pharmaceuticals, fine chemicals, cosmetics, and perfumes.[1]

Q2: What are the common reagents and catalysts used in this reaction?

The reaction involves resorcinol and an acylating agent. While acetyl chloride and acetic anhydride are frequently used, acetic acid is considered a more environmentally friendly and cost-effective option.[1] Traditional methods often employ homogeneous catalysts like zinc chloride (ZnCl₂) or aluminum chloride in stoichiometric amounts, which can lead to waste disposal challenges.[1][2] Modern, "green" approaches utilize reusable solid acid catalysts such as Amberlyst-36, montmorillonite clay (K-10), and sulfated zirconia.[1]

Q3: How do reaction time and temperature affect the conversion and selectivity?

Reaction time and temperature are critical parameters that significantly influence both the conversion of resorcinol and the selectivity towards the desired product, resoacetophenone.

  • Temperature: Increasing the reaction temperature generally leads to a higher conversion rate. For instance, in one study using a solid acid catalyst, increasing the temperature from 90°C to 120°C raised the resorcinol conversion from 7.8% to 63%.[1] The selectivity towards resoacetophenone also improved, increasing from 83% to 98.7% over the same temperature range.[1]

  • Reaction Time: The conversion of the reactant into the desired product increases with reaction time until the reaction reaches equilibrium or the catalyst deactivates. For the di-acetylation of resorcinol at 130°C, the conversion reached 90.5% within one hour.[3]

Q4: What are the potential side products and impurities?

The primary intended product is this compound. However, depending on the reaction conditions, other isomers or di-acetylated products like 4,6-diacetylresorcinol can form.[4] Impurities in the starting materials can also react to form by-products that have a higher boiling point than resorcinol, complicating purification.[5]

Troubleshooting Guide

Q1: I am observing very low or no product yield. What are the possible causes and solutions?

Low product yield is a common issue that can be attributed to several factors.

  • Cause 1: Sub-optimal Temperature: The reaction temperature may be too low for the specific catalyst and reagents being used.

    • Solution: Gradually increase the reaction temperature in increments of 10°C. For many solid acid catalysts, a temperature of 120°C has been shown to be effective.[1] For di-acetylation reactions, temperatures up to 130°C may be required.[3]

  • Cause 2: Presence of Water: Water in the reaction mixture can significantly hinder the reaction, as it suppresses the generation of the carbocation needed for acylation.[1] The conversion of resorcinol can decrease dramatically with an increased amount of water.[1]

    • Solution: Ensure all reactants and solvents are anhydrous. Dry the catalyst before use, for example, at 110°C for 2 hours.[1]

  • Cause 3: Inactive Catalyst: The catalyst may be poisoned, deactivated, or used in insufficient quantities.

    • Solution: Use a fresh batch of catalyst or regenerate the catalyst according to the manufacturer's instructions. Ensure the correct catalyst loading is used; a typical loading for solid acids is around 0.05 g/cm³ of the liquid phase.[1]

  • Cause 4: Insufficient Reaction Time: The reaction may not have had enough time to proceed to a significant extent.

    • Solution: Increase the reaction time and monitor the progress periodically by taking samples for analysis (e.g., via HPLC or GC).

Q2: My final product is impure and contains significant byproducts. How can I improve its purity?

  • Cause 1: High Reaction Temperature: Excessively high temperatures can promote side reactions, leading to the formation of undesired byproducts.

    • Solution: Optimize the temperature to find a balance between a good reaction rate and high selectivity. For the synthesis of resoacetophenone, 120°C was found to provide high selectivity (98.7%).[1]

  • Cause 2: Incorrect Reactant Ratio: The molar ratio of resorcinol to the acylating agent affects both conversion and selectivity.

    • Solution: An excess of the acylating agent is typically used. A resorcinol to acetic acid mole ratio of 1:10 is common in many published procedures.[1]

  • Cause 3: Inefficient Purification: The work-up and purification process may not be adequate to remove byproducts.

    • Solution: After the reaction, the crude product can be purified. One method involves adding a hydrochloric acid solution to the cooled reaction mixture to precipitate the product, which can then be recrystallized from a suitable solvent like cold methanol.[2]

Data on Reaction Parameters

Table 1: Effect of Temperature on Resorcinol Conversion and Selectivity

Temperature (°C)Resorcinol Conversion (%)Selectivity towards Resoacetophenone (%)
907.883.0
10018.090.1
11035.095.2
12063.098.7

Data sourced from a study using a solid acid catalyst (Amberlyst-36) with a resorcinol to acetic acid mole ratio of 1:10.[1]

Table 2: Comparison of Conditions for Mono- and Di-acetylation of Resorcinol

ProductCatalystAcylating AgentTemperature (°C)Time (h)Yield/Conversion (%)
This compoundZinc Chloride (ZnCl₂)Acetic Acid1420.3390.10
This compoundAmberlyst-36Acetic Acid120Not Specified63.0 (Conversion)
4,6-DiacetylresorcinolMethane Sulfonic AcidAcetic Anhydride1301.090.5 (Conversion)

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Green Synthesis of Resoacetophenone using a Solid Acid Catalyst

This protocol is based on a method designed to be environmentally friendly by using a reusable solid acid catalyst.[1]

  • Apparatus Setup: Assemble a 100 cm³ cylindrical glass reactor equipped with baffles, a mechanical stirrer, and a condenser. Place the assembly in an isothermal oil bath.

  • Reactants: Charge the reactor with 0.05 mol of resorcinol and 0.5 mol of acetic acid (a 1:10 molar ratio).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120°C) while stirring.

  • Catalyst Addition: Once the target temperature is reached, add the solid acid catalyst (e.g., Amberlyst-36) at a loading of 0.0515 g per cm³ of the liquid phase.

  • Reaction: Maintain the temperature and continue vigorous stirring (e.g., 800 rpm) for the desired reaction time. Monitor the reaction progress by periodically withdrawing and analyzing samples.

  • Work-up: After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused. The liquid product can then be purified using standard techniques such as crystallization or chromatography.

Protocol 2: Traditional Synthesis of Resoacetophenone using Zinc Chloride

This protocol follows a conventional method using a Lewis acid catalyst.[2]

  • Catalyst Preparation: In a conical flask, add 10 g of freshly fused and powdered zinc chloride (ZnCl₂) to 15 ml of dry glacial acetic acid.

  • Reactant Addition: While stirring, quickly add 10 g of dry resorcinol to the mixture.

  • Heating: Gently heat the mixture on a flame to 142°C and maintain this temperature for 20 minutes. The solution will become viscous and red.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. To the resulting syrupy mass, add 80 ml of a 1:1 HCl solution (40 ml concentrated HCl and 40 ml water) and stir. An orange-red crystalline material will separate out.

  • Purification: Filter the crude product and recrystallize it from cold methanol to obtain pure 4-acetylresorcinol.

Visualizations

experimental_workflow setup 1. Reactor Setup (Glass vessel, stirrer, condenser, oil bath) reactants 2. Charge Reactants (Resorcinol, Acetic Acid) setup->reactants heat 3. Heat to Target Temperature reactants->heat catalyst 4. Add Catalyst (e.g., Amberlyst-36) heat->catalyst reaction 5. Maintain Temp & Stir (e.g., 120°C, 800 rpm) catalyst->reaction monitor 6. Monitor Progress (Periodic Sampling & Analysis) reaction->monitor cool 7. Cool Reaction Mixture reaction->cool separate 8. Separate Catalyst (Filtration) cool->separate purify 9. Purify Product (Crystallization) separate->purify product Final Product: Resoacetophenone purify->product troubleshooting_workflow start Problem: Low Product Yield q_temp Is temperature optimal (e.g., 120°C)? start->q_temp a_temp_no Action: Increase Temperature q_temp->a_temp_no No q_water Are reagents and catalyst dry? q_temp->q_water Yes end Re-evaluate Results a_temp_no->end a_water_no Action: Use anhydrous reagents. Dry catalyst. q_water->a_water_no No q_time Is reaction time sufficient? q_water->q_time Yes a_water_no->end a_time_no Action: Increase reaction time. Monitor progress. q_time->a_time_no No q_time->end Yes a_time_no->end reaction_overview cluster_reactants Inputs cluster_conditions Conditions cluster_products Outputs resorcinol Resorcinol process Friedel-Crafts Acetylation resorcinol->process acetic_acid Acetic Acid acetic_acid->process catalyst Catalyst (e.g., Solid Acid) catalyst->process facilitates temp_time Optimized Temp & Time temp_time->process controls product 2',4'-Dihydroxy- acetophenone process->product byproduct Water process->byproduct

References

Technical Support Center: Use of Protecting Groups with 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4'-dihydroxyacetophenone in multi-step synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection of this compound.

Question: My protection reaction is incomplete, and a significant amount of starting material remains. What are the possible causes and solutions?

Answer:

An incomplete protection reaction is a common issue. For instance, a reported procedure for the protection of both hydroxyl groups of this compound with methoxymethyl (MOM) chloride using K₂CO₃ in dry acetone at 0°C followed by 24 hours at room temperature resulted in 40% of the starting material remaining.[1] Several factors could be responsible for this outcome.

Potential Causes and Solutions:

  • Reagent Quality:

    • Protecting Agent: Ensure the protecting agent (e.g., MOMCl, Benzyl Bromide, TBSCl) is fresh and has not degraded. MOMCl, in particular, is sensitive to moisture.

    • Base: The base used (e.g., K₂CO₃, CsHCO₃, NaH) may be of poor quality or not sufficiently anhydrous. Consider using freshly dried base.

    • Solvent: The use of a dry, anhydrous solvent is critical, as water can quench the base and react with the protecting agent.

  • Reaction Conditions:

    • Temperature: Some protection reactions may require higher temperatures to proceed to completion. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For example, a highly efficient regioselective alkylation of the 4'-hydroxyl group is achieved at 80°C in acetonitrile.

    • Reaction Time: The reaction may simply require more time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Base Strength: The chosen base might not be strong enough to fully deprotonate the hydroxyl group(s). For selective 4'-O-alkylation, cesium bicarbonate (CsHCO₃) has been shown to be effective, offering a favorable basicity that minimizes the formation of bis-alkylated products.

  • Solubility:

    • The starting material or intermediates may not be fully soluble in the chosen solvent, leading to a stalled reaction. Consider switching to a solvent in which all components are more soluble, such as DMF.

Below is a troubleshooting workflow to address an incomplete protection reaction:

G start Incomplete Protection Reaction check_reagents Verify Reagent Quality (Protecting Agent, Base, Solvent) start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Fresh/Anhydrous? reagents_bad Replace/Purify Reagents check_reagents->reagents_bad No modify_conditions Modify Reaction Conditions reagents_ok->modify_conditions Yes reagents_bad->start Retry Reaction increase_temp Increase Temperature modify_conditions->increase_temp extend_time Extend Reaction Time modify_conditions->extend_time change_base Change Base (e.g., to CsHCO₃ for selectivity) modify_conditions->change_base monitor_tlc Monitor by TLC increase_temp->monitor_tlc extend_time->monitor_tlc change_base->monitor_tlc

Caption: Troubleshooting workflow for an incomplete protection reaction.

Question: I am observing the formation of a di-protected side product when I only want to protect the 4'-hydroxyl group. How can I improve the selectivity?

Answer:

Achieving regioselectivity is key when only the 4'-hydroxyl group needs to be protected. The 2'-hydroxyl group is involved in intramolecular hydrogen bonding with the carbonyl group, which reduces its nucleophilicity and generally allows for selective protection at the 4'-position. However, under certain conditions, di-protection can occur.

Strategies to Enhance Selectivity:

  • Choice of Base: Stronger bases can lead to the deprotonation of both hydroxyl groups, increasing the likelihood of di-protection. Using a milder base like cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity for 4'-alkylation with minimal formation of the bis-alkylated side product.

  • Stoichiometry: Use a controlled amount of the protecting agent (e.g., 1.0-1.2 equivalents) to favor mono-protection.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also slow down the reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group on this compound is more reactive towards protection?

A1: The 4'-hydroxyl group is generally more nucleophilic and thus more reactive towards protection. The 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl group, which makes it less acidic and a weaker nucleophile. This difference in reactivity allows for the regioselective protection of the 4'-hydroxyl group.

Q2: What are the most common protecting groups for the 4'-hydroxyl group of this compound?

A2: Common protecting groups for phenolic hydroxyls, and applicable here, include:

  • Benzyl (Bn): Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl). It is stable to a wide range of conditions and is typically removed by hydrogenolysis.

  • Methoxymethyl (MOM): Introduced using methoxymethyl chloride (MOMCl). It is stable to basic conditions but is cleaved under acidic conditions.

  • tert-Butyldimethylsilyl (TBS): A bulky silyl ether that provides good stability. It is introduced using TBSCl and removed with a fluoride source (like TBAF) or under acidic conditions.

Q3: How can I achieve selective protection of the 4'-hydroxyl group?

A3: A reliable method for the selective alkylation (including benzylation) of the 4'-hydroxyl group involves using cesium bicarbonate (CsHCO₃) as the base in acetonitrile at 80°C. This method has been shown to provide high yields of the 4'-O-alkylated product with excellent regioselectivity.

Q4: What are the general conditions for deprotecting these groups?

A4: The deprotection method depends on the protecting group used:

  • Benzyl (Bn): Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C in a solvent like ethanol or ethyl acetate).

  • Methoxymethyl (MOM): Cleaved under acidic conditions, such as using HCl in methanol or another alcohol.

  • tert-Butyldimethylsilyl (TBS): Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF. It can also be removed under acidic conditions (e.g., acetic acid in THF/water or HCl in an alcohol).

Data Presentation

Table 1: Regioselective 4'-O-Alkylation of this compound using CsHCO₃

Alkylating AgentProductYield (%)
1,2-Dibromoethane4'-(2-Bromoethoxy)-2'-hydroxyacetophenone73
1,3-Dibromopropane4'-(3-Bromopropoxy)-2'-hydroxyacetophenone81
1-Bromopropane2'-Hydroxy-4'-propoxyacetophenone91
1-Bromobutane4'-Butoxy-2'-hydroxyacetophenone95
Benzyl Bromide4'-Benzyloxy-2'-hydroxyacetophenone85
Propargyl Bromide2'-Hydroxy-4'-(prop-2-yn-1-yloxy)acetophenone87

Table 2: Comparison of Common Protecting Groups for the 4'-Hydroxyl Group

Protecting GroupCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
Benzyl (Bn) BnBr, NaH or CsHCO₃Acidic, Basic, Oxidative, Reductive (non-catalytic)H₂, Pd/C
Methoxymethyl (MOM) MOMCl, DIPEA or K₂CO₃Basic, Oxidative, ReductiveHCl, MeOH
tert-Butyldimethylsilyl (TBS) TBSCl, ImidazoleBasic, Oxidative, ReductiveTBAF, THF; or H⁺

Experimental Protocols

Protocol 1: Selective 4'-O-Benzylation of this compound

  • To a solution of this compound (5.0 mmol) in acetonitrile (25 mL), add benzyl bromide (15.0 mmol).

  • Add cesium bicarbonate (CsHCO₃, 15 mmol).

  • Heat the reaction mixture in a sealed vessel at 80°C for 6 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography (EtOAc/Hexanes) to yield 4'-benzyloxy-2'-hydroxyacetophenone.

Protocol 2: General Procedure for Deprotection of 4'-O-Benzyl Group

  • Dissolve the 4'-benzyloxy-2'-hydroxyacetophenone derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add 10 mol% of palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound derivative.

Protocol 3: General Procedure for MOM Protection of Phenols

  • Dissolve the phenolic compound in an anhydrous solvent like dichloromethane (DCM) or acetone.

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (typically 2-3 equivalents per hydroxyl group).

  • Cool the mixture to 0°C.

  • Slowly add methoxymethyl chloride (MOMCl) (1.5-2.5 equivalents per hydroxyl group).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for MOM Deprotection

  • Dissolve the MOM-protected compound in an alcohol solvent, such as methanol.

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl).

  • Stir the reaction at room temperature or gently heat (e.g., to 50°C) until TLC analysis shows complete deprotection.

  • Neutralize the acid with a mild base, such as a saturated aqueous solution of NaHCO₃.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify if necessary.

Protocol 5: General Procedure for TBS Protection of Phenols

  • Dissolve the phenolic compound in an anhydrous solvent, such as dimethylformamide (DMF).

  • Add imidazole (2.5 equivalents per hydroxyl group).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents per hydroxyl group).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 6: General Procedure for TBS Deprotection

  • Dissolve the TBS-protected compound in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).

  • Stir the reaction at room temperature until TLC analysis indicates the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the silyl byproducts.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Synthesis cluster_2 Step 3: Deprotection start 2',4'-Dihydroxy- acetophenone protected 4'-O-Protected-2'-hydroxy- acetophenone start->protected Protecting Agent (e.g., BnBr, CsHCO₃) intermediate Intermediate Product protected->intermediate Desired Reaction (e.g., Aldol, Grignard) final_product Final Product intermediate->final_product Deprotection (e.g., H₂, Pd/C)

Caption: A general workflow for multi-step synthesis using a protecting group.

References

Improving solubility of 2',4'-Dihydroxyacetophenone for reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2',4'-Dihydroxyacetophenone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound (CAS 89-84-9) is a dihydroxyacetophenone that appears as a white to pale yellow crystalline solid.[1][2] It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.[3] Its solubility is a critical factor for its use in various chemical reactions. Generally, it is more soluble in organic solvents compared to water due to its nonpolar characteristics.[2]

Q2: In which common organic solvents is this compound most soluble?

This compound exhibits good solubility in many common organic solvents. It is notably soluble in ethanol and methanol.[2] It can also be dissolved in hot alcohol, pyridine, and glacial acetic acid.[3] However, it is nearly insoluble in ether, benzene, and chloroform.[3] For quantitative data on its solubility in various monosolvents and binary solvent mixtures at different temperatures, please refer to the data tables below.

Q3: How does temperature affect the solubility of this compound?

As with most organic compounds, increasing the temperature generally enhances the solubility of this compound.[2] Heating can be an effective method to dissolve the compound in solvents where it has limited solubility at room temperature.[2]

Q4: How does pH influence the solubility of this compound?

The solubility of this compound is significantly influenced by pH.[2] The compound has phenolic hydroxyl groups, with the strongest acidic pKa estimated to be around 7.9.[1][4] At a pH above its pKa, these hydroxyl groups will deprotonate to form phenoxide ions, which are much more soluble in aqueous solutions. Therefore, increasing the pH to basic conditions (pH > 8) will substantially increase its water solubility.[5]

Troubleshooting Guide

This section addresses common problems encountered when using this compound in reactions, particularly those related to its solubility.

Problem 1: My this compound is not dissolving in the reaction solvent.

  • Solution 1: Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data in Table 1. Polar aprotic solvents like DMSO and DMF, or alcohols like methanol and ethanol, are good starting points.[6] Avoid nonpolar solvents like benzene and ether if you need to achieve a higher concentration.[3]

  • Solution 2: Co-solvents: If a single solvent is not effective, a co-solvent system can be employed. The addition of a good solvent (e.g., ethanol) to a poorer solvent can significantly enhance solubility.[7][8] Refer to Table 2 for quantitative data on binary solvent systems.

  • Solution 3: Heating: Gently heating the mixture can increase the rate of dissolution and the overall solubility.[2] However, be mindful of the thermal stability of your other reactants.

  • Solution 4: pH Adjustment (for aqueous or protic media): If your reaction conditions allow, adjusting the pH can be a powerful tool. For aqueous solutions, increasing the pH above 8 will deprotonate the phenolic hydroxyl groups and dramatically increase solubility.

Problem 2: The starting material precipitates out of solution when I add another reagent.

  • Possible Cause: The addition of the new reagent may be changing the overall polarity of the solvent system, causing the this compound to crash out. This is common when adding a nonpolar reagent to a polar solution.

  • Solution 1: Slow Addition: Add the reagent very slowly, with vigorous stirring, to allow the solution to remain homogeneous.

  • Solution 2: Co-solvent Addition: Add a small amount of a co-solvent that can solubilize all components of the reaction mixture.

  • Solution 3: Increase Temperature: Gently warming the reaction mixture may help keep all components in solution.

Problem 3: The reaction is very slow or is not proceeding to completion.

  • Possible Cause: Poor solubility of the this compound may be limiting its availability to react. A reaction can only proceed as fast as the starting materials can interact in the solution phase.

  • Solution 1: Improve Solubilization: Employ one of the methods described in Problem 1 to ensure your starting material is fully dissolved.

  • Solution 2: Phase Transfer Catalysis (for biphasic reactions): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the deprotonated (anionic) form of this compound into the organic phase where the reaction can occur.[9][10] This is particularly useful for reactions like alkylations or esterifications.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction (x₁)Solubility ( g/100g solvent)
Methanol0.224513.93
Ethanol0.208912.39
n-Propanol0.231216.03
Isopropanol0.252318.25
n-Butanol0.227817.51
Isobutanol0.223417.02
Methyl Acetate0.13848.87
Ethyl Acetate0.12218.35
Propyl Acetate0.10647.91
Benzene0.00390.20

Data extracted from Li, Z., et al. (2022). Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 67(11), 3256–3266.

Table 2: Solubility of this compound in Binary Solvent Mixtures at 298.15 K (25 °C)

Solvent System (Mole Fraction of First Component)Mole Fraction of 2',4'-DHAP (x₁)
Ethanol (0.2) + Ethyl Acetate (0.8)0.1385
Ethanol (0.4) + Ethyl Acetate (0.6)0.1532
Ethanol (0.6) + Ethyl Acetate (0.4)0.1701
Ethanol (0.8) + Ethyl Acetate (0.2)0.1893
n-Propanol (0.2) + Ethyl Acetate (0.8)0.1456
n-Propanol (0.4) + Ethyl Acetate (0.6)0.1687
n-Propanol (0.6) + Ethyl Acetate (0.4)0.1913
n-Propanol (0.8) + Ethyl Acetate (0.2)0.2124

Data extracted from Li, Z., et al. (2022). Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 67(11), 3256–3266.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for reactions in aqueous or protic solvents where the reaction chemistry is compatible with basic conditions.

  • Determine the target pH: Based on the pKa of this compound (~7.9), a pH of 9-10 should be sufficient to significantly increase its solubility.

  • Prepare a buffer solution: Prepare a buffer solution at the target pH. For example, a sodium borate buffer or a sodium carbonate-bicarbonate buffer can be used for pH 9-10.

  • Dissolve this compound: Add the this compound to the buffer solution with stirring. Gentle warming can be applied if necessary.

  • Monitor pH: After dissolution, check the pH of the solution and adjust if necessary with a dilute base (e.g., 1M NaOH).

  • Proceed with the reaction: Once the starting material is fully dissolved, proceed with the addition of other reagents.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol is useful for organic reactions where a single solvent is insufficient.

  • Select a primary solvent: Choose a primary solvent in which the other reactants are soluble, even if this compound is not.

  • Select a co-solvent: Choose a co-solvent in which this compound is highly soluble (e.g., ethanol, isopropanol, see Table 1).

  • Method A: Pre-dissolving: Dissolve the this compound in a minimal amount of the co-solvent. Then, add this solution to the primary solvent containing the other reagents.

  • Method B: Solvent Mixture: Prepare a mixture of the primary solvent and the co-solvent (e.g., 80:20 or 60:40 by volume). Use this solvent mixture to dissolve all reactants. Refer to Table 2 for guidance on effective binary systems.

  • Observe for precipitation: After adding all components, observe the reaction mixture to ensure everything remains in solution. If precipitation occurs, a higher proportion of the co-solvent may be needed.

Protocol 3: Phase Transfer Catalysis for a Biphasic Reaction (Example: Alkylation)

This protocol is suitable for reactions where the reactants are in two immiscible phases, such as an aqueous base and an organic solvent.

  • Set up the reaction: In a reaction vessel, combine the organic solvent (e.g., toluene, dichloromethane) containing the alkylating agent (e.g., an alkyl halide) and the this compound.

  • Add the aqueous base: Add an aqueous solution of a base (e.g., 20% w/v sodium hydroxide).

  • Add the phase-transfer catalyst: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).

  • Stir vigorously: The reaction mixture must be stirred vigorously to create a large surface area between the two phases, facilitating the transfer of the deprotonated this compound into the organic phase.

  • Monitor the reaction: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting A Weigh this compound C Add Solvent to Compound A->C B Select Solvent System B->C D Stir at Room Temperature C->D E Observe for Complete Dissolution D->E F Apply Gentle Heat E->F No I Proceed with Reaction E->I Yes F->E G Add Co-solvent F->G H Adjust pH (if applicable) F->H G->E H->E logical_relationship A Is 2',4'-DHAP fully dissolved? B Yes A->B C No A->C D Is the solvent aqueous/protic? C->D E Is the reaction compatible with base? D->E Yes G Use a co-solvent system D->G No F Increase pH > 8 E->F Yes E->G No H Consider Phase Transfer Catalysis for biphasic reactions G->H signaling_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 2',4'-DHAP-OH + OH⁻ B 2',4'-DHAP-O⁻ + H₂O A->B Deprotonation D Q⁺ ⁻O-DHAP-2',4' B->D Ion Exchange with Catalyst C Q⁺X⁻ (Catalyst) F Product + Q⁺X⁻ D->F Reaction E R-X (Reactant) E->F F->C Catalyst Regeneration

References

Validation & Comparative

A Comparative Guide to Zinc Chloride and Proton Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is pivotal to optimizing reaction efficiency, yield, and selectivity. Both Lewis acids, such as zinc chloride (ZnCl₂), and proton (Brønsted-Lowry) acids are fundamental tools in the synthetic chemist's arsenal. This guide provides an objective, data-driven comparison of their performance in several key synthetic transformations, complete with experimental protocols and mechanistic diagrams to inform catalyst selection.

Zinc chloride is an inexpensive, easy-to-handle, and versatile Lewis acid catalyst with a broad spectrum of applications in organic synthesis.[1] It functions by accepting an electron pair, typically from a heteroatom like oxygen or nitrogen, to activate a substrate towards nucleophilic attack.[2] In contrast, proton acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) act as proton donors, enhancing the electrophilicity of substrates by protonating key functional groups.[3][4] While both catalyst types aim to lower the activation energy of a reaction, their distinct mechanisms lead to differences in reactivity, selectivity, and substrate compatibility.

Fundamental Mechanistic Differences

The primary distinction lies in the mode of electrophile activation. A Lewis acid like ZnCl₂ coordinates directly with a lone pair of electrons on a substrate, such as the carbonyl oxygen. This coordination withdraws electron density, rendering the carbonyl carbon more electrophilic. A proton acid achieves a similar outcome by donating a proton to the carbonyl oxygen, forming a resonance-stabilized oxocarbenium ion, which is also a potent electrophile.[3][5][6][7]

Fig. 1: Activation of a carbonyl group by a Lewis acid vs. a proton acid.

Performance in Key Synthetic Reactions

The choice between ZnCl₂ and a proton acid catalyst is often dictated by the specific transformation. Below, we compare their performance in the synthesis of quinolines, coumarins, and chalcones—scaffolds of significant interest in medicinal chemistry.

Synthesis of Quinolines (Friedländer Annulation)

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a fundamental method for preparing quinolines. This reaction can be catalyzed by both Lewis and proton acids.

CatalystReactantsConditionsTimeYield (%)Reference
ZnCl₂ 2-aminobenzophenone, Ethyl acetoacetate1,2-dichloroethane, 80°C12 h85%[8]
ZnCl₂/Ni-USY Aniline, Propanol410°C (Gas phase)-78%[9]
p-TSA 2-aminoacetophenone, Ethyl acetoacetateEthanol, Reflux1.5 h92%[8]
Amberlyst-15 2-aminoacetophenone, DimedoneEthanol, Reflux2 h>85%[10]

Analysis: In the classic Friedländer condensation, proton acids like p-toluenesulfonic acid (p-TSA) can offer faster reaction times and higher yields under refluxing ethanol conditions compared to ZnCl₂ in a higher-boiling solvent.[8] However, ZnCl₂ demonstrates its utility in different reaction types for quinoline synthesis, including gas-phase reactions over solid supports, where it promotes high conversion rates.[9] The data suggests that for standard solution-phase synthesis, solid proton acids like Amberlyst-15 and soluble ones like p-TSA are highly efficient.[8][10]

Synthesis of Coumarins

Coumarins can be synthesized via several methods, including the ZnCl₂-catalyzed hydroarylation of phenols with acetylenic esters and the classic proton acid-catalyzed Pechmann condensation.

CatalystReactantsConditionsTimeYield (%)Reference
ZnCl₂ (5 mol%) Phloroglucinol, Ethyl propiolateSolvent-free, 100°C5 min95%[11]
ZnCl₂ (5 mol%) Resorcinol, Ethyl phenylpropiolateSolvent-free, 100°C10 min91%[11]
H₂SO₄ Phenol, Ethyl acetoacetate (Pechmann)Solvent-free, 120°C4 h75%[12] (Typical)
Amberlyst-15 Resorcinol, Ethyl acetoacetate (Pechmann)Toluene, 110°C3 h94%[13] (Typical)

Analysis: For the synthesis of coumarins via hydroarylation, catalytic amounts of ZnCl₂ are exceptionally effective, providing excellent yields in remarkably short reaction times under solvent-free conditions.[11] This method is significantly faster than traditional proton acid-catalyzed Pechmann condensations.[11][12] However, reusable solid proton acids like Amberlyst-15 also show high efficiency for the Pechmann reaction, offering an environmentally benign alternative to corrosive mineral acids like H₂SO₄.[13]

Synthesis of Chalcones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation of an aldehyde with a ketone is a straightforward route to chalcones, which can be catalyzed by either acids or bases.

CatalystReactantsConditionsTimeYield (%)Reference
ZnCl₂ Benzaldehyde, AcetophenoneSolvent-free, 100°C, 15 min15 min92%[14] (Typical)
Dry HCl (gas) Benzaldehyde, AcetophenoneEthanol, 25°C12 hHigh[14][15]
H₂SO₄ Benzaldehyde, AcetophenoneAcetic Acid, 25°C24 hHigh[16] (Typical)

Analysis: While classic proton acid catalysis with HCl or H₂SO₄ is effective for chalcone synthesis, these methods often require long reaction times at room temperature.[14][15][16] In contrast, Lewis acids like ZnCl₂ can significantly accelerate the reaction, especially under solvent-free conditions, leading to high yields in a matter of minutes.[14] This highlights a key advantage of Lewis acid catalysis in providing rapid, efficient transformations.

Experimental Protocols

The following are generalized procedures for key syntheses discussed above. Researchers should consult the specific literature for precise substrate-to-catalyst ratios and purification techniques.

General Protocol for ZnCl₂-Catalyzed Synthesis of Coumarins
  • Preparation: To a round-bottom flask, add the phenol (1.0 mmol), the acetylenic ester (1.1 mmol), and anhydrous zinc chloride (0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100°C. Stir the mixture vigorously. The reaction is typically conducted without a solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 5-30 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the pure coumarin.[11]

General Protocol for Proton Acid-Catalyzed Synthesis of Quinolines
  • Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the β-ketoester (1.2 mmol) in ethanol (10 mL).

  • Catalysis: Add the proton acid catalyst (e.g., p-TSA, 0.2 mmol, 20 mol%) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.[8]

G start Reagent & Catalyst Loading reaction Reaction Setup (Heating, Stirring, Inert Atm.) start->reaction monitoring Monitor Progress (TLC/GC/LCMS) reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Crystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end Pure Product analysis->end

Fig. 2: General experimental workflow for catalyzed organic synthesis.

Conclusion and Catalyst Selection

Both zinc chloride and proton acids are highly effective catalysts, but their strengths are manifested under different conditions and for different synthetic goals.

Zinc Chloride (Lewis Acid):

  • Advantages: Excellent for activating carbonyls and other functional groups, particularly under solvent-free and mild conditions.[1][17] It is cost-effective, moderately toxic, and easy to handle.[1] It often leads to very short reaction times.[11]

  • Disadvantages: Can be sensitive to moisture, requiring anhydrous conditions for optimal performance.[2] Stoichiometric amounts are sometimes required, which can complicate purification.

Proton Acids (Brønsted-Lowry Acids):

  • Advantages: A cornerstone of classic organic reactions with well-understood mechanisms.[3] Solid acid catalysts (zeolites, clays, resins like Amberlyst-15) are often reusable, environmentally friendly, and easily separated from the reaction mixture.[10][13]

  • Disadvantages: Strong mineral acids (H₂SO₄, HCl) are corrosive, hazardous, and generate acidic waste requiring neutralization. Some reactions may require longer times or higher temperatures compared to Lewis acid-catalyzed alternatives.

Ultimately, the choice of catalyst is a strategic decision. For rapid, solvent-free syntheses, particularly those involving hydroarylation or Claisen-Schmidt condensations, zinc chloride is an outstanding choice. For classic condensations like the Friedländer and Pechmann reactions, or when catalyst reusability and green chemistry principles are a priority, solid proton acids offer a powerful and sustainable alternative.

References

Comparative Efficacy of 2',4'-Dihydroxyacetophenone Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial potential of novel 2',4'-dihydroxyacetophenone derivatives reveals promising activity against a spectrum of pathogenic bacteria, positioning them as potential alternatives to conventional antibiotics. This guide provides a comparative overview of their efficacy, supported by available experimental data, and delves into the methodologies used for their evaluation.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration and development of new antimicrobial agents. This compound, a naturally occurring phenolic compound, and its synthetic derivatives have emerged as a class of molecules with significant antibacterial properties. This report synthesizes findings from various studies to compare the in vitro efficacy of these derivatives against established antibiotics, namely amoxicillin and ciprofloxacin.

Comparative Antibacterial Efficacy

The antibacterial efficacy of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

One study highlighted that certain brominated derivatives of dihydroxyacetophenone demonstrate powerful antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[1] Another investigation into hydroxyacetophenone derivatives showed that specific compounds exhibited good antibacterial activity against Escherichia coli and Klebsiella pneumoniae.[2]

To provide a clear comparison, the following table summarizes the available MIC values for selected this compound derivatives and the standard antibiotics, amoxicillin and ciprofloxacin, against common bacterial strains. It is important to note that direct comparison is most accurate when data is generated from the same study under identical conditions.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Derivatives
Brominated Derivative 3ePseudomonas aeruginosa ATCC 27853625[1]
Brominated Derivative 3eEscherichia coli ATCC 25922625[1]
Brominated Derivative 3eStaphylococcus aureus ATCC 25923310[1]
Amoxicillin
AmoxicillinEscherichia coli (clinical isolate)>256[3]
AmoxicillinEscherichia coli ATCC 259223.2[4]
Ciprofloxacin
CiprofloxacinEscherichia coli ATCC 259220.015[5][6]
CiprofloxacinStaphylococcus aureus (clinical isolate)0.6[7]
CiprofloxacinStaphylococcus aureus ATCC 25923Susceptible (Zone: 22-30mm)[8]

Proposed Mechanism of Action

While the exact antibacterial mechanism of this compound derivatives is still under comprehensive investigation, the current body of research on phenolic compounds suggests a multi-faceted approach to bacterial inhibition. The primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to the leakage of intracellular components and a dissipation of the membrane potential, which is crucial for cellular processes.

The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability. This disruption is a key factor in their bactericidal or bacteriostatic effects.

Below is a diagram illustrating the proposed general mechanism of action for phenolic compounds, including this compound derivatives, on a bacterial cell.

Proposed Antibacterial Mechanism of Phenolic Compounds cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior LipidBilayer Lipid Bilayer Leakage Leakage of Intracellular Components LipidBilayer->Leakage Increased Permeability MembraneProteins Membrane Proteins DNA DNA Ribosomes Ribosomes Enzymes Metabolic Enzymes PhenolicCompound This compound Derivative PhenolicCompound->LipidBilayer Disruption of Membrane Integrity PhenolicCompound->DNA Potential Inhibition of DNA Gyrase PhenolicCompound->Enzymes Inhibition of Metabolic Pathways

Caption: Proposed antibacterial mechanism of this compound derivatives.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the bacterium.

The following diagram outlines the general workflow for the broth microdilution assay.

Workflow for Broth Microdilution MIC Assay A Prepare serial twofold dilutions of test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for MIC determination.

Conclusion

This compound derivatives represent a promising class of antibacterial compounds with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. While further research is required to fully elucidate their specific mechanisms of action and to conduct comprehensive comparative studies, the existing data suggests their potential as valuable additions to the antimicrobial arsenal. The methodologies outlined in this guide provide a framework for the continued evaluation and development of these and other novel antimicrobial agents.

References

A Comparative Guide to Validated UPLC Methods for Quantifying 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2',4'-Dihydroxyacetophenone, a significant plant metabolite and a key intermediate in the synthesis of various pharmaceuticals and photosensitive materials.[1] The focus is on Ultra-Performance Liquid Chromatography (UPLC) as a primary method, benchmarked against alternative techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry.

Introduction to this compound

This compound, also known as Resacetophenone, is a phenolic compound with the chemical formula C₈H₈O₃. Its quantification is crucial for quality control in manufacturing processes and for pharmacokinetic and metabolic studies. The selection of an appropriate analytical method is paramount for achieving accurate and reliable results.

Methodology Comparison

This section details the experimental protocols and performance characteristics of various analytical techniques for the quantification of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. While a specific validated UPLC method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on protocols for similar phenolic compounds. Below is a proposed UPLC-DAD method, extrapolated from existing methodologies for related analytes.

Experimental Protocol (Proposed UPLC-DAD)

ParameterCondition
Instrument Waters ACQUITY UPLC System with a Photodiode Array (PDA) Detector
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA detection at 275 nm
Sample Preparation Samples dissolved in methanol and filtered through a 0.22 µm syringe filter.

Data Presentation

ParameterExpected Performance
Retention Time ~ 2.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Alternative Analytical Methods

A comparative overview of alternative methods is presented below, highlighting their principles, advantages, and limitations for the quantification of this compound.

Comparison Table of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.[2]Robust, widely available, good for routine analysis.Longer run times and lower resolution compared to UPLC.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase followed by flame ionization detection.[3]High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, high temperatures can degrade sensitive analytes.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[4][5]High efficiency, minimal sample and reagent consumption.Lower sensitivity for some analytes, reproducibility can be challenging.
UV-Visible Spectrophotometry Measurement of light absorption by the analyte in solution.[6][7]Simple, rapid, and cost-effective for pure samples.Low specificity, susceptible to interference from other absorbing compounds in a mixture.

Experimental Protocols for Alternative Methods

  • HPLC-UV for 4-Hydroxyacetophenone (Adaptable for this compound)

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic)

    • Detector: UV at 275 nm

  • Gas Chromatography (GC-FID) for Purity Assessment [3]

    • Column: HP-5 (30m x 0.32mm x 0.5µm)[8]

    • Carrier Gas: Nitrogen or Helium

    • Injector Temperature: 250 °C

    • Detector: Flame Ionization Detector (FID) at 280 °C

    • Oven Program: Isothermal or gradient temperature program.

  • Capillary Electrophoresis (CE) for Phenolic Compounds [4]

    • Capillary: Fused-silica capillary

    • Buffer: Borate buffer (e.g., 50 mM, pH 9.2)

    • Separation Voltage: 15-25 kV

    • Detection: Electrochemical or UV detection.

  • UV-Visible Spectrophotometry [7]

    • Solvent: Ethanol or Methanol

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning, expected around 275-285 nm.

    • Quantification: Based on a standard calibration curve.

Logical Workflow for Method Selection

The selection of an optimal analytical method depends on various factors including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research). The following diagram illustrates a logical workflow for choosing the most suitable method for quantifying this compound.

MethodSelectionWorkflow start Start: Quantify This compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity simple_matrix Simple/Pure Matrix matrix_complexity->simple_matrix Low complex_matrix Complex Matrix matrix_complexity->complex_matrix High method_uv_vis UV-Vis Spectrophotometry simple_matrix->method_uv_vis sensitivity_req Determine Required Sensitivity & Throughput complex_matrix->sensitivity_req high_sensitivity High Sensitivity & High Throughput sensitivity_req->high_sensitivity High moderate_sensitivity Moderate Sensitivity & Routine Analysis sensitivity_req->moderate_sensitivity Moderate low_sensitivity Low Sensitivity & Purity Check sensitivity_req->low_sensitivity Low method_uplc UPLC-DAD/MS high_sensitivity->method_uplc method_hplc HPLC-UV moderate_sensitivity->method_hplc method_gc GC-FID (with derivatization if needed) low_sensitivity->method_gc method_ce Capillary Electrophoresis low_sensitivity->method_ce end End: Method Selected method_uplc->end method_hplc->end method_gc->end method_ce->end method_uv_vis->end

Caption: Logical workflow for selecting an analytical method.

Conclusion

For the rapid and sensitive quantification of this compound, a validated UPLC method is the recommended approach, offering superior performance in terms of speed and resolution. However, for routine quality control where high throughput is not the primary concern, a conventional HPLC-UV method provides a robust and reliable alternative. GC and CE represent viable options for specific applications, such as purity testing of the raw material or analysis in specific matrices where these techniques offer advantages. UV-Visible spectrophotometry, while simple and cost-effective, is best suited for the analysis of pure samples where matrix interference is minimal. The choice of the most appropriate method should be guided by the specific requirements of the analysis, as outlined in the provided workflow.

References

A Comparative Analysis of Cesium Bicarbonate and Potassium Carbonate for Regioselective Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of base in a chemical reaction is pivotal to achieving desired outcomes. In the realm of regioselective alkylation, both cesium bicarbonate (CsHCO₃) and potassium carbonate (K₂CO₃) are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal base for specific synthetic challenges.

The regioselectivity of an alkylation reaction—the preferential chemical bonding to one site of a molecule over others—is a critical factor in the synthesis of complex molecules, including active pharmaceutical ingredients. The choice of base can significantly influence this selectivity, as well as reaction yield and kinetics. While potassium carbonate is a widely used and cost-effective base, cesium-based reagents, despite their higher cost, often offer distinct advantages in terms of reactivity and selectivity. This phenomenon is frequently referred to as the "cesium effect".[1][2]

Performance Comparison: Cs₂CO₃ vs. K₂CO₃ in Regioselective Alkylation

While direct comparative studies for cesium bicarbonate (CsHCO₃) are limited in publicly available literature, extensive data exists for the closely related cesium carbonate (Cs₂CO₃). As both are cesium salts, the underlying principles of the "cesium effect"—attributed to the large ionic radius, low charge density, and high polarizability of the cesium cation—are expected to be similar, with differences primarily arising from the basicity of the carbonate versus the bicarbonate anion.[2] The following table summarizes a direct comparison between Cs₂CO₃ and K₂CO₃ in the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-one, demonstrating the superior performance of the cesium salt in directing O-alkylation.

BaseProduct Ratio (O-alkylation : N-alkylation)Yield (%)Reference
Cs₂CO₃ Exclusive O-alkylation (>99:1)89[3][4]
K₂CO₃ 58 : 4299 (total)[4]

The "Cesium Effect": A Deeper Look

The enhanced performance of cesium carbonate in promoting regioselective O-alkylation can be attributed to several factors collectively known as the "cesium effect".[5][6][7] The large size of the cesium cation allows for weaker coordination with the anionic oxygen of the substrate, resulting in a more "naked" and therefore more nucleophilic anion.[2] Furthermore, in aprotic solvents, cesium salts exhibit greater solubility compared to their potassium counterparts, leading to a higher concentration of the active base in the reaction medium.[2]

Computational studies, such as Density Functional Theory (DFT), have provided further insight, suggesting that the transition state for O-alkylation is more energetically favorable in the presence of the cesium cation compared to the potassium cation.[3][4] This is attributed to the specific coordination of the cesium ion, which stabilizes the transition state leading to the O-alkylated product.

Experimental Protocols

Below are generalized experimental protocols for regioselective alkylation reactions using cesium carbonate and potassium carbonate, based on procedures reported in the literature.[3][4][8]

General Protocol for Regioselective O-Alkylation using Cesium Carbonate
  • Reactant Preparation: To a round-bottom flask, add the substrate (1.0 equiv.) and cesium carbonate (1.0-1.5 equiv.).

  • Solvent Addition: Add a suitable aprotic solvent (e.g., DMF, acetonitrile) to dissolve or suspend the reactants.

  • Addition of Alkylating Agent: Cool the reaction mixture in an ice bath and add the alkylating agent (1.1-1.5 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Alkylation using Potassium Carbonate
  • Reactant Preparation: To a round-bottom flask, add the substrate (1.0 equiv.), potassium carbonate (2.0-3.0 equiv.), and, if applicable, a phase-transfer catalyst (e.g., TBAB).

  • Solvent Addition: Add a suitable solvent (e.g., acetone, acetonitrile, DMF).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-2.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required duration (typically 4-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizing the Process

To better understand the experimental workflow and the factors influencing regioselectivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substrate + Base (CsHCO3 or K2CO3) Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Reactants->Solvent Suspend/Dissolve Alkylating_Agent Add Alkylating Agent Solvent->Alkylating_Agent Stirring Stir at appropriate temperature Alkylating_Agent->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

A generalized experimental workflow for regioselective alkylation.

Factors influencing regioselectivity in alkylation reactions.

Conclusion

The selection between cesium bicarbonate and potassium carbonate for regioselective alkylation is a trade-off between cost and performance. For reactions where high regioselectivity, particularly O-alkylation, is paramount and challenging to achieve with conventional bases, the use of a cesium salt like cesium carbonate (and by extension, cesium bicarbonate, with adjustments for its lower basicity) is often justified despite the higher cost. The "cesium effect," stemming from the unique properties of the cesium cation, provides a powerful tool for chemists to control the outcome of their reactions. In contrast, for less demanding alkylations or when cost is a primary concern, potassium carbonate remains a viable and effective choice. The experimental data and protocols provided in this guide offer a starting point for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

Purity Assessment of 2',4'-Dihydroxyacetophenone by Melting Point Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2',4'-Dihydroxyacetophenone, also known as Resacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and a valuable compound in chemical research.[1][2] Ensuring the purity of this compound is critical for the validity of research data and the safety and efficacy of final drug products. While several sophisticated analytical techniques exist for purity determination, melting point analysis remains a fundamental, rapid, and accessible method for a preliminary assessment of the purity of solid crystalline compounds like this compound.

This guide provides a comparative overview of using melting point determination to assess the purity of this compound, including a detailed experimental protocol, a comparison with alternative methods, and supporting data interpretation.

The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a characteristic physical property. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. However, the presence of impurities disrupts the crystal lattice of the solid, which results in a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is the basis for using melting point as an indicator of purity. A lower and broader melting range compared to the reference value for the pure compound suggests the presence of impurities.

Reference Melting Point of this compound

The established melting point for pure this compound is typically in the range of 143°C to 147°C .[3][4] Specific literature values include 143-144.5°C[5], 147°C[6], and 146°C[7]. For the purpose of purity assessment, a sample that melts sharply within this range is considered to be of high purity.

Experimental Protocol: Melting Point Determination

This section details the procedure for determining the melting point of a this compound sample using a standard melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Reference standard of pure this compound (optional, for calibration)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

    • Pack the sample tightly at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

  • Loading the Sample:

    • Place the capillary tube containing the sample into the sample holder of the melting point apparatus.

    • If the apparatus has multiple channels, a reference standard can be run simultaneously for direct comparison.

  • Melting Point Determination:

    • Set the starting temperature of the apparatus to about 10-15°C below the expected melting point of this compound (e.g., start at 130°C).

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the observed melting range (e.g., 142°C - 145°C).

    • Compare the observed melting range with the reference melting point of pure this compound.

Data Interpretation and Comparison

The purity of a this compound sample can be inferred by comparing its observed melting range to the reference value.

Sample ID Observed Melting Range (°C) Purity Assessment Interpretation
Reference Standard 145 - 146> 99%Sharp melting range within the expected literature value.
Sample A 144 - 146High PurityNarrow melting range, consistent with the reference.
Sample B 141 - 145Moderate PurityThe melting point is slightly depressed and the range is broadened, indicating the presence of impurities.
Sample C 135 - 141Low PuritySignificant depression of the melting point and a wide melting range, suggesting a substantial amount of impurities.

Alternative Purity Assessment Methods

While melting point determination is a valuable preliminary test, other analytical techniques offer more quantitative and specific purity data.

Method Principle Advantages Disadvantages
Melting Point Determination Observation of the temperature range over which a solid melts.Rapid, inexpensive, requires minimal sample.Not quantitative, not suitable for amorphous solids or thermally unstable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase through a solid stationary phase.Highly sensitive, quantitative, can separate complex mixtures.[8]More expensive, requires method development, uses solvents.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase through a solid or liquid stationary phase.High resolution, quantitative for volatile compounds.[1]Sample must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities if their structures are known.[1]High instrument cost, requires expertise for data interpretation.

Visualizations

Workflow for Purity Assessment by Melting Point

G A Sample Preparation (Drying and Grinding) B Capillary Tube Packing A->B C Loading into Apparatus B->C D Heating and Observation C->D E Record Melting Range D->E F Compare to Reference Value E->F G Purity Assessment F->G

Caption: Workflow for determining the purity of this compound by melting point.

Logical Relationship between Purity and Melting Point

G cluster_0 Pure Compound cluster_1 Impure Compound Pure Sharp Melting Point (Narrow Range) Impure Depressed Melting Point (Broad Range) Start This compound Sample Start->Pure High Purity Start->Impure Contains Impurities

Caption: The effect of purity on the melting point of a solid.

Conclusion

Melting point determination is a rapid, cost-effective, and straightforward technique for the preliminary purity assessment of this compound. A sharp melting range that aligns with the established literature values is a strong indicator of high purity. Conversely, a depressed and broadened melting range signifies the presence of impurities. While not as quantitative or specific as chromatographic or spectroscopic methods, melting point analysis serves as an excellent initial screening tool in both research and quality control settings. For definitive purity analysis and impurity profiling, it is recommended to employ complementary techniques such as HPLC or GC.

References

Cytotoxicity of Novel 2',4'-Dihydroxyacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel 2',4'-Dihydroxyacetophenone derivatives against various cancer cell lines. The information is compiled from recent studies to aid in the evaluation of these compounds as potential anticancer agents.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives. The data is categorized by the type of derivative: Chalcones, Schiff Bases, and other derivatives.

Table 1: Cytotoxicity (IC50) of this compound Chalcone Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
2',4'-Dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)12.80 (µg/mL)[1]
WiDr (Colon Cancer)19.57 (µg/mL)[1]
T47D (Breast Cancer)20.73 (µg/mL)[1]
2',4',4-Trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)8.53 (µg/mL)[1]
WiDr (Colon Cancer)2.66 (µg/mL)[1]
T47D (Breast Cancer)24.61 (µg/mL)[1]
Prenylated Chalcone 12MCF-7 (Breast Cancer)4.19 ± 1.04[2]
ZR-75-1 (Breast Cancer)9.40 ± 1.74[2]
MDA-MB-231 (Breast Cancer)6.12 ± 0.84[2]
Prenylated Chalcone 13MCF-7 (Breast Cancer)3.30 ± 0.92[2]
ZR-75-1 (Breast Cancer)8.75 ± 2.01[2]
MDA-MB-231 (Breast Cancer)18.10 ± 1.65[2]
4'-O-caproylated-DMC (2b)SH-SY5Y (Neuroblastoma)5.20[3]
4'-O-methylated-DMC (2g)SH-SY5Y (Neuroblastoma)7.52[3]
4'-O-benzylated-DMC (2h)A-549 (Lung Cancer)9.99[3]
FaDu (Pharyngeal Cancer)13.98[3]
Table 2: Cytotoxicity (IC50) of this compound Schiff Base Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated derivative AM 4 (4-Cl)PC3 (Prostate Cancer)46.78 (µg/mL)[4]
Halogenated derivative AM 5 (4-Br)PC3 (Prostate Cancer)30.52 (µg/mL)[4]
Derivative A3PC3 (Prostate Cancer)69.74 ± 0.96 (µg/mL)[4]
Derivative A4PC3 (Prostate Cancer)63.64 ± 0.950 (µg/mL)[4]
Derivative A9PC3 (Prostate Cancer)57.14 ± 0.88 (µg/mL)[4]
Table 3: Cytotoxicity (IC50) of this compound
CompoundCancer Cell LineIC50 (µM)Reference
This compoundDLD-1 (Colon Cancer)500[5]

Experimental Protocols

The cytotoxicity of the aforementioned derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a generalized protocol based on common practices reported in the cited literature. Specific details may vary between studies.

MTT Assay for Cytotoxicity Assessment

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ to 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4][6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 24 to 72 hours.[4][6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[2][6][7]

  • Formazan Solubilization: Following incubation with MTT, the medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2][6][7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength typically between 492 and 570 nm.[2][6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Several studies suggest that this compound derivatives exert their cytotoxic effects by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction

Chalcone and Schiff base derivatives of this compound have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and the activation of caspases.[8] Some Schiff base derivatives have been observed to diminish the levels of anti-apoptotic proteins such as BCL-2.[9]

apoptosis_pathway Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Cell Cycle Arrest

Certain 2'-hydroxy chalcone derivatives have been found to cause cell cycle arrest in cancer cells, primarily at the G0/G1 or G2/M phases.[10] This disruption of the normal cell cycle progression prevents cancer cell proliferation. One of the proposed mechanisms for this effect is the inhibition of histone deacetylase (HDAC) enzymes.[10]

cell_cycle_arrest Derivative 2'-Hydroxy Chalcone Derivative HDAC HDAC Inhibition Derivative->HDAC CellCycle Cell Cycle Progression HDAC->CellCycle Inhibition of progression factors Arrest Cell Cycle Arrest (G0/G1 or G2/M) CellCycle->Arrest Blockade

Caption: Mechanism of cell cycle arrest by 2'-hydroxy chalcone derivatives.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel this compound derivatives is outlined below.

experimental_workflow Synthesis Synthesis of Derivatives Treatment Treatment with Derivatives Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay Treatment->MTT DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis

Caption: General experimental workflow for cytotoxicity screening.

References

A Comparative Guide to Amide Synthesis: Traditional vs. Green Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of amides is a critical aspect of chemical and pharmaceutical research. This guide provides an objective comparison between a traditional, established protocol for amide synthesis and a newer, "greener" alternative, using the synthesis of N-benzyl-3-phenylpropanamide as a model reaction. Experimental data is presented to support the comparison, and detailed methodologies are provided for reproducibility.

Performance Comparison: Acid Chloride vs. Boric Acid Catalysis

The synthesis of N-benzyl-3-phenylpropanamide from hydrocinnamic acid and benzylamine was evaluated using two distinct methods: a traditional acid chloride route and a modern boric acid-catalyzed condensation. The quantitative performance of each method is summarized below.

MetricAcid Chloride Route (Established)Boric Acid Catalyzed Route (New)
Yield ~75%[1]~85%[1]
Reaction Time Several hours (including acid chloride formation)[1]3 hours[1]
Reaction Temperature Room temperature for amidation; reflux for acid chloride formation[1]110°C (reflux with Dean-Stark trap)[1]
Key Reagents Oxalyl chloride, dichloromethane, sodium bicarbonate[1]Boric acid, toluene[1]
Byproducts HCl, CO, CO2, NaCl[1]Water[1]

Experimental Protocols

Established Method: Acid Chloride Route

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then reacts with the amine.

Step 1: Formation of 3-phenylpropanoyl chloride

  • In a fume hood, a solution of hydrocinnamic acid (1.0 equiv) in dichloromethane (DCM) is prepared.

  • Oxalyl chloride (1.2 equiv) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

Step 2: Amide Formation

  • The crude 3-phenylpropanoyl chloride is redissolved in DCM.

  • In a separate flask, benzylamine (2.2 equiv) is dissolved in DCM.

  • The acid chloride solution is added dropwise to the benzylamine solution at 0°C.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with water and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.[1]

New Method: Boric Acid Catalyzed Condensation

This method utilizes a "green" catalyst to directly couple the carboxylic acid and amine, with water as the only byproduct.[1]

  • Hydrocinnamic acid (1.0 equiv), benzylamine (1.1 equiv), and boric acid (0.1 equiv) are combined in toluene.

  • The reaction vessel is equipped with a Dean-Stark apparatus to remove water as it is formed.

  • The mixture is heated to reflux (approximately 110°C) and stirred for 3 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid is purified by recrystallization from a mixture of hexanes and ethyl acetate to yield N-benzyl-3-phenylpropanamide.[1]

Experimental Workflow Diagrams

G cluster_0 Established Protocol: Acid Chloride Route A1 Hydrocinnamic Acid + Oxalyl Chloride B1 Formation of 3-phenylpropanoyl chloride A1->B1 C1 Amine Addition (Benzylamine) B1->C1 D1 Amidation Reaction C1->D1 E1 Aqueous Workup & Purification D1->E1 F1 N-benzyl-3-phenylpropanamide E1->F1

Caption: Workflow for the established acid chloride synthesis method.

G cluster_1 New Method: Boric Acid Catalysis A2 Hydrocinnamic Acid + Benzylamine + Boric Acid B2 Catalytic Amidation (Reflux with Dean-Stark) A2->B2 C2 Aqueous Workup & Purification B2->C2 D2 N-benzyl-3-phenylpropanamide C2->D2

Caption: Workflow for the new boric acid-catalyzed synthesis method.

References

A Comparative Guide to the Reaction Products of 2',4'-Dihydroxyacetophenone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products derived from 2',4'-dihydroxyacetophenone, a versatile building block in synthetic and medicinal chemistry. We present detailed experimental protocols, comparative data on product yields, and structural characterization to aid in the selection of optimal synthetic routes for the development of novel therapeutic agents.

Introduction

This compound, also known as resacetophenone, is a key starting material in the synthesis of a wide array of heterocyclic compounds and other derivatives. Its two hydroxyl groups and acetyl moiety offer multiple reaction sites, enabling the generation of diverse molecular scaffolds. Derivatives of this compound have demonstrated significant biological activities, including antimicrobial, antitumor, anti-inflammatory, and phosphodiesterase inhibitory effects, making them attractive candidates for drug discovery programs.[1][2][3] This guide focuses on three primary classes of reactions: O-alkylation, condensation reactions to form chalcones and Schiff bases, and cyclization reactions to yield flavones, providing a comparative analysis of their products and synthetic methodologies.

O-Alkylation Reactions: Regioselective Synthesis of Ether Derivatives

The selective alkylation of the hydroxyl groups of this compound is a critical step in modifying its biological activity. Due to the presence of an intramolecular hydrogen bond between the 2'-hydroxyl group and the acetyl carbonyl, the 4'-hydroxyl group is more readily alkylated.[2] A highly regioselective method for the synthesis of 4'-O-alkylated derivatives has been developed using cesium bicarbonate as a mild base.[4][5][6]

Comparative Data of 4'-O-Alkylated this compound Derivatives
ProductAlkylating AgentYield (%)Reference
4'-(2-Bromoethoxy)-2'-hydroxyacetophenone1,2-Dibromoethane85[5]
4'-(3-Bromopropoxy)-2'-hydroxyacetophenone1,3-Dibromopropane88[5]
4'-(4-Bromobutoxy)-2'-hydroxyacetophenone1,4-Dibromobutane91[5]
2'-Hydroxy-4'-propoxyacetophenone1-Bromopropane92[5]
4'-Butoxy-2'-hydroxyacetophenone1-Bromobutane95[5]
Experimental Protocol: Regioselective 4'-O-Alkylation

To a solution of this compound (5.0 mmol) in acetonitrile (25 mL), the respective alkyl bromide (15.0 mmol) is added, followed by cesium bicarbonate (2.9 g, 15 mmol). The reaction mixture is heated in a pressure vessel at 80°C for 6 hours with vigorous stirring. After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography (EtOAc/Hexanes) to yield the pure 4'-O-alkylated product.[5]

Alkylation_Workflow start Start reactants Mix this compound, Alkyl Bromide, CsHCO3 in Acetonitrile start->reactants reaction Heat at 80°C for 6 hours reactants->reaction workup Cool, Filter, Concentrate reaction->workup purification Flash Chromatography workup->purification product 4'-O-Alkylated Product purification->product

Figure 1: Experimental workflow for the regioselective 4'-O-alkylation of this compound.

Condensation Reactions: Synthesis of Chalcones and Schiff Bases

The acetyl group of this compound is a versatile handle for condensation reactions, leading to the formation of chalcones and Schiff bases, both of which are important pharmacophores.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones are synthesized by the base- or acid-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes. These compounds serve as precursors for the synthesis of flavonoids and exhibit a wide range of biological activities. A convenient method involves the use of thionyl chloride in ethanol, which generates HCl in situ to catalyze the reaction.[7]

Comparative Data of Chalcone Derivatives
ProductAldehydeCatalystYield (%)Reference
1-(2,4-Dihydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one2-ChlorobenzaldehydeSOCl₂/EtOH78[7]
1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one4-HydroxybenzaldehydeSOCl₂/EtOH82[7]
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one3-HydroxybenzaldehydeSOCl₂/EtOH80[7]
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one4-NitrobenzaldehydeSOCl₂/EtOH75[7]
Experimental Protocol: Chalcone Synthesis

A mixture of this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) is stirred in absolute ethanol (5 mL). Thionyl chloride (0.05 mL) is added dropwise, and the mixture is stirred for two hours at room temperature. The reaction mixture is then allowed to stand for 12 hours. The product is precipitated by the addition of water, filtered, washed with cold ethanol, and dried.[7]

Chalcone_Synthesis DHAP 2',4'-Dihydroxy- acetophenone Chalcone Chalcone Derivative DHAP->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Catalyst SOCl₂/EtOH Catalyst->Chalcone Claisen-Schmidt Condensation

Figure 2: Reaction scheme for the synthesis of chalcones from this compound.
Schiff Base Synthesis

Schiff bases are synthesized in a two-step process. First, this compound is reacted with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then condensed with a variety of substituted aldehydes to yield the final bis-Schiff base derivatives. These compounds have shown potent inhibitory activity against phosphodiesterase (PDE) enzymes.[1]

Comparative Data of Bis-Schiff Base Derivatives
ProductAldehydeYield (%)1H-NMR (DMSO-d₆, δ, ppm)13C-NMR (DMSO-d₆, δ, ppm)HR-EIMS (m/z)Reference
4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol4-Bromo-2-fluorobenzaldehyde8813.49, 13.39, 8.85, 8.64, 7.89, 7.62-6.19, 2.51171.8, 166.9, 162.3, 161.8, 151.3, 131.4, 129.3, 128.3, 125.1, 121.1, 119.8, 111.3, 107.6, 102.9, 14.3350.9855 [M+H]⁺[1]
4-(1-((2,4-dichlorobenzylidene)hydrazono)ethyl)benzene-1,3-diol2,4-Dichlorobenzaldehyde8913.54, 10.13, 8.73, 8.11, 7.73, 7.56-7.51, 6.36, 6.25, 2.57172.1, 162.4, 153.7, 136.4, 135.0, 130.2, 129.5, 128.1, 111.0, 107.7, 102.9, 14.3338.1111 [M+NH₄]⁺[1]
4-(1-((4-hydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diol4-Hydroxybenzaldehyde7513.85, 10.10, 10.06, 8.77, 8.56, 7.92-7.69, 7.53, 6.95-6.86, 2.59169.2, 163.2, 162.0, 161.2, 160.4, 158.7, 131.0, 130.8, 128.4, 125.1, 115.8, 111.3, 107.2, 102.8, 13.8270.3141 [M+H]⁺[1]
4-(1-((2-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol2-Methoxybenzaldehyde8013.77, 10.09, 8.79, 8.01, 7.55, 7.51, 7.14, 7.06, 6.39, 6.29, 3.88, 2.60170.4, 162.2, 161.8, 158.6, 153.8, 132.9, 131.0, 126.6, 121.8, 120.7, 111.9, 111.1, 107.4, 102.8, 55.7, 14.0-[1]
4-(1-((naphthalen-1-ylmethylene)hydrazono)ethyl)benzene-1,3-diol1-Naphthaldehyde7213.50, 10.20, 8.87, 7.73, 7.60, 7.40, 6.99-6.95, 6.41-6.30, 2.55170.0, 166.9, 162.1, 162.0, 161.7, 161.6, 159.5, 158.3, 133.1, 132.9, 131.2, 130.6, 119.5, 118.6, 116.5, 111.2, 111.0, 107.5, 102.9, 14.2326.1919 [M+Na]⁺[1]
Experimental Protocol: Bis-Schiff Base Synthesis

Step 1: Synthesis of the Hydrazone Intermediate In a 100 mL round-bottom flask, this compound is dissolved in 10 mL of ethanol. An excess of hydrazine hydrate is added, and the mixture is refluxed for 5-6 hours with constant stirring. The reaction mixture is then poured into cold distilled water, and the resulting precipitate (the hydrazone) is filtered, washed with water, and dried.

Step 2: Synthesis of the Bis-Schiff Base The hydrazone intermediate is dissolved in ethanol, and a catalytic amount of acetic acid is added. The substituted aldehyde is then added, and the mixture is refluxed for 4-5 hours. After cooling, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure bis-Schiff base.[1]

Flavone Synthesis: A Gateway to Bioactive Scaffolds

Flavones are a class of flavonoids that can be synthesized from this compound through a multi-step process. One common route involves the initial synthesis of a chalcone, followed by oxidative cyclization to form the flavone ring.

Experimental Protocol: Flavone Synthesis from Chalcone

The chalcone derivative (synthesized as described previously) is dissolved in dimethyl sulfoxide (DMSO). A catalytic amount of iodine is added, and the mixture is heated at 110°C for 2-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured onto crushed ice. Excess iodine is quenched by the slow addition of sodium thiosulfate solution. The precipitated flavone is filtered, washed with water, and recrystallized from dilute ethanol.[8]

Flavone_Synthesis_Pathway Chalcone 2',4'-Dihydroxychalcone Derivative Flavone Flavone Derivative Chalcone->Flavone Reagents I₂ / DMSO Reagents->Flavone Oxidative Cyclization

Figure 3: General reaction pathway for the synthesis of flavones from chalcones.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active compounds. This guide has provided a comparative overview of key reaction pathways, including O-alkylation, condensation reactions to form chalcones and Schiff bases, and the subsequent cyclization to flavones. The detailed experimental protocols and compiled data are intended to facilitate the rational design and synthesis of novel derivatives for further investigation in drug discovery and development programs. The regioselectivity and high yields of the presented methods offer efficient and reliable routes to these important molecular scaffolds.

References

Safety Operating Guide

Proper Disposal of 2',4'-Dihydroxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2',4'-Dihydroxyacetophenone (also known as 4-Acetylresorcinol or Resacetophenone), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety Considerations

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing or dust generation.[2]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2][5]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn. For larger spills, a complete suit protecting against chemicals may be necessary.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved air-purifying respirator with a particulate filter (e.g., N95 or P1).[1][2]

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated to disperse any airborne dust.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][2][6]

  • Cleanup:

    • Carefully sweep up the solid material.[2][4]

    • Use dry cleanup procedures and avoid generating dust.[6] Consider using a vacuum cleaner equipped with a HEPA filter for fine powders.

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials (e.g., paper towels, gloves) must be collected and disposed of as hazardous waste along with the chemical itself.

III. Disposal Procedures for Unused or Waste Product

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Core Disposal Guidelines:

  • Professional Disposal: The most critical step is to contact a licensed professional waste disposal company to handle the material.[1][2] This ensures compliance with all federal, state, and local environmental regulations.[1]

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[7]

  • Containerization:

    • Keep the waste chemical in its original container if possible, or in a compatible, well-sealed, and clearly labeled container.[8]

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4]

  • Incineration: A common disposal method for this type of organic solid is incineration. One safety data sheet suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed facility.

  • Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the unused product.[1][2] Do not reuse empty containers.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Disposal Path start Start: Have this compound for Disposal assess_waste Assess Waste: - Unused Product - Contaminated Material - Spill Residue start->assess_waste Identify Waste wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_waste->wear_ppe Prior to Handling collect_waste Collect Waste into Suitable Container wear_ppe->collect_waste seal_container Securely Seal Container collect_waste->seal_container label_container Label Container Clearly: 'Hazardous Waste' 'this compound' seal_container->label_container store_safely Store Safely in Designated Waste Accumulation Area label_container->store_safely Awaiting Pickup contact_service Contact Licensed Professional Waste Disposal Service follow_regs Follow All Federal, State, & Local Regulations contact_service->follow_regs Ensure Compliance store_safely->contact_service end_process Disposal Complete follow_regs->end_process

Caption: Disposal workflow for this compound.

IV. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard identification numbers associated with this compound.

Identifier Value Description Source
CAS Number 89-84-9A unique numerical identifier assigned by the Chemical Abstracts Service.[1][4]
NFPA Health Hazard 2Materials that, under emergency conditions, can cause temporary incapacitation or residual injury.[3]
NFPA Fire Hazard 0Materials that will not burn under typical fire conditions.[3]
NFPA Reactivity 0Materials that in themselves are normally stable, even under fire conditions.[3]

Note: The NFPA 704 diamond provides a quick assessment of the hazards of a substance. A health rating of 2 indicates a moderate hazard.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols applicable to your location.

References

Essential Safety and Logistics for Handling 2',4'-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 2',4'-Dihydroxyacetophenone (CAS No. 89-84-9). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects.[1][2][3] It may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3]

The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.

Exposure Route Hazard Required PPE Specifications
Eyes/Face Causes serious eye irritation/damage.[1][2][3]Safety glasses with side shields or goggles; face shield if splashing is a risk.Must be compliant with EN 166 (EU) or NIOSH (US) standards.[2]
Skin Causes skin irritation.[1][2][3] May be harmful if absorbed through the skin.[3]Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or chemical-protective suit.Inspect gloves before use. Dispose of contaminated gloves after use.[2] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]
Respiratory May cause respiratory irritation.[1][2][3] May be harmful if inhaled.[3]Use in a well-ventilated area. A dust mask (e.g., N95 or P1) or a full-face supplied air respirator may be required if dust is generated.[2][3]Engineering controls, such as exhaust ventilation, should be the primary means of exposure control.[2]
Ingestion May be harmful if swallowed.[1][3]Do not eat, drink, or smoke in the laboratory.Wash hands thoroughly after handling.[2][4]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Ensure adequate ventilation, such as a chemical fume hood, especially in confined areas.[1][2]

  • Verify that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[2][3]

2.2. Handling the Chemical:

  • Avoid all personal contact with the chemical.[4]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation and inhalation of dust.[2][3]

  • When handling, do not eat, drink, or smoke.[4]

  • Wash hands thoroughly with soap and water after handling.[2][4]

Emergency and First Aid Protocols

Exposure First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][3]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]

Disposal Plan

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Dispose of the substance and its container to a hazardous or special waste collection point.[1]

  • Contaminated packaging should be disposed of as unused product.[2][3]

Accidental Release Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

G cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup evacuate Evacuate non-essential personnel ventilate Ensure adequate ventilation evacuate->ventilate 1 ppe Don appropriate PPE ventilate->ppe 2 contain_spill Contain spill with inert material (e.g., sand, earth) ppe->contain_spill cleanup Sweep or vacuum up spilled solid contain_spill->cleanup 3 avoid_dust Use dry cleanup procedures to avoid generating dust cleanup->avoid_dust 4 collect Place in a suitable, labeled container for disposal avoid_dust->collect 5 decontaminate_area Wash spill area collect->decontaminate_area decontaminate_ppe Decontaminate or dispose of PPE decontaminate_area->decontaminate_ppe 6 report Report the incident decontaminate_ppe->report 7 end Cleanup Complete report->end start Spill Occurs start->evacuate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.